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DL-AP3

Cat. No.: B129957
CAS No.: 5652-28-8
M. Wt: 169.07 g/mol
InChI Key: LBTABPSJONFLPO-UHFFFAOYSA-N
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Description

2-amino-3-phosphonopropanoic acid is a non-proteinogenc alpha-amino acid that is alanine in which one of the hydrogens of the terminal methyl group has been replaced by a dihydroxy(oxido)-lambda(5)-phosphanyl group. It has a role as a metabotropic glutamate receptor antagonist and a human metabolite. It is a non-proteinogenic alpha-amino acid, a member of phosphonic acids and an alanine derivative.
1-Amino-propan-2-one-3-phosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
metabotropic glutamate receptor antagonist;  do not confuse AP-3 used as an abbreviation for this with enhancer-binding protein AP-3 (a trans-activator) or clathrin assembly protein AP-3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H8NO5P B129957 DL-AP3 CAS No. 5652-28-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-phosphonopropanoic acid
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InChI

InChI=1S/C3H8NO5P/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H2,7,8,9)
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InChI Key

LBTABPSJONFLPO-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C(C(C(=O)O)N)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8NO5P
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DSSTOX Substance ID

DTXSID40863590
Record name 3-Phosphonoalanine
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Molecular Weight

169.07 g/mol
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Physical Description

Solid
Record name 2-Amino-3-phosphonopropionic acid
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CAS No.

5652-28-8, 23052-80-4, 20263-06-3
Record name 2-Amino-3-phosphonopropionic acid
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Record name Alanine, 3-phosphono-
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Record name DL-2-Amino-3-phosphonopropionic acid
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Record name 2-AMINO-3-PHOSPHONOPROPIONIC ACID
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Foundational & Exploratory

DL-AP3 as a Competitive mGluR1 Antagonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of DL-2-Amino-3-phosphonopropionic acid (DL-AP3) as a competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). While widely cited as a group I mGluR antagonist, specific quantitative and mechanistic data for the DL-racemic mixture at the mGluR1 subtype are limited in publicly accessible literature. This document synthesizes the available information, with a necessary focus on the more extensively characterized L-enantiomer, L-AP3. It covers the pharmacological profile, the underlying signaling pathways of mGluR1, and detailed experimental protocols for the characterization of competitive antagonists at this receptor. This guide aims to provide a comprehensive resource for researchers investigating the role of mGluR1 in health and disease and for those utilizing this compound or related compounds in their studies.

Introduction to mGluR1 and this compound

Metabotropic glutamate receptors (mGluRs) are a family of G-protein coupled receptors (GPCRs) that modulate neuronal excitability and synaptic transmission in the central nervous system.[1] They are classified into three groups (I, II, and III) based on sequence homology, pharmacology, and intracellular signaling mechanisms. Group I consists of mGluR1 and mGluR5, which are typically located postsynaptically and couple to Gαq/11 G-proteins.[1] Activation of these receptors leads to the stimulation of phospholipase C (PLC) and the subsequent mobilization of intracellular calcium.[1] mGluR1 is implicated in various physiological processes, including learning, memory, and motor control, and its dysfunction has been linked to neurological and psychiatric disorders such as pain, anxiety, and schizophrenia.

This compound is a racemic mixture of the L- and D-enantiomers of 2-amino-3-phosphonopropionic acid. It is frequently described as a competitive antagonist of group I mGluRs, targeting both mGluR1 and mGluR5.[2] However, it is also known to inhibit phosphoserine phosphatase, an enzyme involved in L-serine biosynthesis.[3] The L-enantiomer, L-AP3, is generally considered to be the pharmacologically active form at mGluRs, while the D-enantiomer is more potent at phosphoserine phosphatase.[3] The dual activity and the complexities arising from its racemic nature necessitate careful interpretation of experimental results.

Pharmacological Profile of AP3

The table below summarizes the available quantitative data for AP3 enantiomers.

CompoundTargetAssay TypeSpeciesKey ParametersReference
This compound Phosphoserine PhosphataseEnzyme InhibitionRat BrainIC₅₀: 187 µM, Kᵢ: 77 µM[4]
L-AP3 Phosphoserine PhosphataseEnzyme InhibitionRat BrainKᵢ: 151 µM[3]
D-AP3 Phosphoserine PhosphataseEnzyme InhibitionRat BrainKᵢ: 48 µM[3]

Note: The lack of specific Kᵢ or IC₅₀ values for this compound at mGluR1 in this table reflects the current gap in the publicly available literature. Researchers should exercise caution when interpreting results using the racemic mixture and consider the potential for off-target effects on phosphoserine phosphatase.

mGluR1 Signaling Pathway

mGluR1 is a Gαq/11-coupled receptor. Upon binding of an agonist, such as glutamate, the receptor undergoes a conformational change that activates the associated G-protein. The Gαq/11 subunit then activates phospholipase Cβ (PLCβ), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca²⁺) into the cytosol. The elevation of intracellular Ca²⁺ and the presence of DAG synergistically activate protein kinase C (PKC). These signaling events ultimately lead to the modulation of various downstream effectors, including ion channels and transcription factors, resulting in changes in neuronal excitability and synaptic plasticity.

mGluR1_Signaling cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum mGluR1 mGluR1 Gq Gαq/11 mGluR1->Gq PLC PLCβ PIP2 PIP₂ PLC->PIP2 IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Glutamate Glutamate (Agonist) Glutamate->mGluR1 Binds Gq->PLC IP3R IP₃ Receptor IP3->IP3R Binds PKC PKC DAG->PKC Activates Downstream Downstream Effectors PKC->Downstream Modulates Ca_release Ca²⁺ Release Ca_release->PKC Activates IP3R->Ca_release Induces

Figure 1: mGluR1 Signaling Pathway

Experimental Protocols

Characterizing the competitive antagonism of this compound at mGluR1 requires specific experimental approaches. The following sections detail the methodologies for key in vitro assays.

Radioligand Competitive Binding Assay

This assay determines the affinity of an unlabeled compound (this compound) for a receptor by measuring its ability to compete with a radiolabeled ligand that has a known high affinity and specificity for the receptor.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for mGluR1.

Materials:

  • Cell membranes prepared from a cell line stably expressing recombinant mGluR1 (e.g., HEK293 or CHO cells).

  • A suitable radiolabeled mGluR1 antagonist (e.g., [³H]-R214127).

  • This compound stock solution.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).

  • Non-specific binding control (a high concentration of a non-radiolabeled mGluR1 agonist or antagonist).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing mGluR1 in a hypotonic buffer and pellet the membranes by centrifugation. Wash the membranes and resuspend in assay buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • Increasing concentrations of this compound (the competing ligand).

    • A fixed concentration of the radiolabeled antagonist (typically at or below its Kₔ value).

    • Cell membrane preparation.

    • For total binding wells, add buffer instead of this compound.

    • For non-specific binding wells, add the non-specific binding control.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare mGluR1 Membranes Incubate Incubate Membranes, Radioligand & this compound Membranes->Incubate Ligands Prepare Radioligand & this compound Dilutions Ligands->Incubate Filter Filter to Separate Bound & Unbound Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate Calculate IC₅₀ & Kᵢ Plot->Calculate

Figure 2: Competitive Binding Assay Workflow
Electrophysiology Assay

Electrophysiological recordings from cells expressing mGluR1 can be used to assess the functional antagonism of this compound.

Objective: To determine the effect of this compound on mGluR1-mediated changes in neuronal excitability.

Materials:

  • Hippocampal or cerebellar brain slices from rodents, or a cell line expressing mGluR1.

  • Artificial cerebrospinal fluid (aCSF) or appropriate recording solution.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Glass micropipettes.

  • mGluR1 agonist (e.g., (S)-3,5-DHPG).

  • This compound stock solution.

Procedure:

  • Preparation: Prepare brain slices or cultured cells for recording and place them in a recording chamber continuously perfused with aCSF.

  • Establish Baseline: Obtain a stable whole-cell patch-clamp recording from a neuron expressing mGluR1. Record baseline membrane potential and input resistance.

  • Agonist Application: Apply a specific mGluR1 agonist (e.g., 50 µM DHPG) to the perfusion bath and record the resulting change in membrane potential or current. This will serve as the control response.

  • Washout: Wash out the agonist and allow the neuron to return to its baseline state.

  • Antagonist Application: Apply this compound at a desired concentration to the perfusion bath for a period of 10-15 minutes.

  • Co-application: While continuing to perfuse with this compound, re-apply the mGluR1 agonist.

  • Recording: Record the response to the agonist in the presence of this compound. A competitive antagonist should cause a rightward shift in the agonist dose-response curve.

  • Data Analysis: Compare the amplitude and duration of the agonist-induced response in the absence and presence of this compound. Quantify the degree of inhibition.

Conclusion

This compound is a widely used pharmacological tool for studying the function of group I metabotropic glutamate receptors. While it is generally accepted as a competitive antagonist at mGluR1, this technical guide highlights the significant lack of specific quantitative data for the DL-racemic mixture at this receptor subtype. The available data, which primarily focuses on the L-enantiomer, suggests a complex pharmacological profile that includes off-target effects on phosphoserine phosphatase and potential for non-competitive or partial agonist activity under certain conditions.

Researchers and drug development professionals using this compound should be aware of these complexities and limitations. The experimental protocols provided in this guide offer a framework for the rigorous characterization of this compound and other potential mGluR1 antagonists. Further research is needed to fully elucidate the pharmacological properties of the individual enantiomers and the racemic mixture of AP3 at the mGluR1 receptor to enable more precise interpretation of experimental findings and to guide the development of more selective and potent therapeutic agents targeting this important receptor.

References

The Role of DL-AP3 as a Phosphoserine Phosphatase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-2-Amino-3-phosphonopropionic acid (DL-AP3) is a dual-activity compound, recognized primarily for its role as a competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). However, a significant and distinct area of its bioactivity lies in its capacity to inhibit phosphoserine phosphatase (PSP). PSP is a critical enzyme in the L-serine biosynthesis pathway, catalyzing the final, irreversible dephosphorylation of O-phospho-L-serine to produce L-serine. This guide provides an in-depth technical overview of this compound's function as a PSP inhibitor, detailing its mechanism of action, inhibitory kinetics, and the broader implications for signaling pathways, particularly those linked to neuromodulation. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental methodologies, and visual representations of the relevant biological and experimental frameworks.

Introduction to Phosphoserine Phosphatase (PSP)

Phosphoserine phosphatase (EC 3.1.3.3) is a member of the haloacid dehalogenase (HAD) superfamily of hydrolases. It plays a pivotal role in cellular metabolism by catalyzing the final step in the phosphorylated pathway of L-serine biosynthesis. This pathway converts the glycolytic intermediate 3-phosphoglycerate into L-serine through three enzymatic steps. PSP's action is the irreversible, Mg2+-dependent hydrolysis of O-phospho-L-serine to L-serine and inorganic phosphate[1].

The L-serine produced is a precursor for the synthesis of proteins and other essential biomolecules, including phospholipids and nucleotides. In the central nervous system, L-serine is of particular importance as it is the precursor to the neuromodulators glycine and D-serine, which are co-agonists of the N-methyl-D-aspartate (NMDA) receptor[1][2]. Given this central role, the inhibition of PSP presents a valuable tool for investigating the physiological functions of the L-serine biosynthesis pathway and holds potential for therapeutic intervention in neurological and oncological contexts[2][3].

This compound: A Profile of a Phosphoserine Phosphatase Inhibitor

This compound, also known as DL-2-Amino-3-phosphonopropionic acid, is a structural analog of phosphoserine. While widely utilized as an antagonist for metabotropic glutamate receptors, it also exhibits inhibitory activity against phosphoserine phosphatase[4]. This inhibition is a key aspect of its pharmacological profile that warrants detailed examination.

Quantitative Inhibition Data

The inhibitory potency of this compound against phosphoserine phosphatase has been quantified in several studies. The following table summarizes the key kinetic parameters, providing a comparative overview of its efficacy.

InhibitorTarget Enzyme SourceSubstrateIC50 (µM)Ki (µM)Notes
This compound Rat BrainL-phosphoserine18777Competitive inhibitor.
D-AP3Not SpecifiedL-phosphoserine> L-serine-Ranked as a less potent inhibitor compared to several other compounds in one study[5].
L-serineNot SpecifiedL-phosphoserine--Known allosteric inhibitor of PSP[5].

Signaling Pathways Modulated by this compound-Mediated PSP Inhibition

The primary consequence of PSP inhibition by this compound is the disruption of the L-serine biosynthesis pathway. This has downstream effects on several interconnected signaling and metabolic pathways, most notably in the central nervous system.

The L-Serine Biosynthesis Pathway and its Link to NMDA Receptor Modulation

The inhibition of PSP by this compound directly blocks the production of L-serine from O-phospho-L-serine. In the brain, astrocytic L-serine is transported to neurons and converted to D-serine by serine racemase. D-serine is a potent co-agonist at the glycine-binding site of synaptic NMDA receptors, and its availability is a critical factor in modulating NMDA receptor activity, which is central to synaptic plasticity, learning, and memory. By reducing the pool of L-serine, this compound can indirectly lead to a decrease in D-serine levels, thereby attenuating NMDA receptor signaling.

L_Serine_Biosynthesis_and_NMDA_Receptor_Modulation cluster_glycolysis Glycolysis cluster_serine_biosynthesis L-Serine Biosynthesis Pathway cluster_neuromodulation Neuromodulation 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH P_Ser O-Phospho-L-serine 3_PHP->P_Ser PSAT1 L_Ser L-Serine P_Ser->L_Ser PSPH D_Ser D-Serine L_Ser->D_Ser Serine Racemase NMDAR NMDA Receptor D_Ser->NMDAR Co-agonist DL_AP3 This compound PSPH PSPH DL_AP3->PSPH

L-Serine biosynthesis and its link to NMDA receptor modulation.

Experimental Protocols for Assessing this compound Inhibition of PSP

The following section outlines a detailed methodology for a phosphoserine phosphatase inhibition assay, based on commonly employed techniques for this enzyme class and specific details from studies involving PSP inhibitors.

Objective

To determine the in vitro inhibitory effect of this compound on the enzymatic activity of phosphoserine phosphatase by quantifying the rate of inorganic phosphate (Pi) release from the substrate O-phospho-L-serine.

Materials and Reagents
  • Enzyme: Purified recombinant phosphoserine phosphatase (e.g., human PSPH).

  • Substrate: O-phospho-L-serine.

  • Inhibitor: DL-2-Amino-3-phosphonopropionic acid (this compound).

  • Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM DTT.

  • Detection Reagent: Malachite Green Phosphate Assay Kit.

  • Microplate: 96-well, clear, flat-bottom.

  • Instrumentation: Microplate reader capable of measuring absorbance at ~620-650 nm.

Experimental Workflow

The general workflow for a phosphatase inhibition assay involves preparing the enzyme and inhibitor, initiating the reaction with the substrate, stopping the reaction, and then detecting the product.

Phosphatase_Inhibition_Assay_Workflow Start Start Prep_Enzyme Prepare Enzyme Solution (e.g., 1 µM His6-SerB2) Start->Prep_Enzyme Prep_Inhibitor Prepare this compound Dilutions (e.g., 10 µM to 100 mM) Start->Prep_Inhibitor End End Incubate_Enzyme_Inhibitor Pre-incubate Enzyme and this compound (10 min at room temperature) Prep_Enzyme->Incubate_Enzyme_Inhibitor Prep_Inhibitor->Incubate_Enzyme_Inhibitor Start_Reaction Initiate Reaction with Substrate Incubate_Enzyme_Inhibitor->Start_Reaction Prep_Substrate Prepare Substrate Solution (O-phospho-L-serine, e.g., 200 µM) Prep_Substrate->Start_Reaction Incubate_Reaction Incubate (10 min at 37°C) Start_Reaction->Incubate_Reaction Stop_Reaction_Detect Stop Reaction and Detect Pi (Add Malachite Green Reagent) Incubate_Reaction->Stop_Reaction_Detect Measure_Absorbance Measure Absorbance (630 nm) Stop_Reaction_Detect->Measure_Absorbance Analyze_Data Data Analysis (Calculate % Inhibition, IC50) Measure_Absorbance->Analyze_Data Analyze_Data->End

Workflow for a typical phosphoserine phosphatase inhibition assay.
Detailed Procedure

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or assay buffer). Create a serial dilution of the inhibitor to cover a range of concentrations (e.g., from 1 µM to 10 mM).

    • Prepare the substrate solution of O-phospho-L-serine in the assay buffer to a working concentration (e.g., 200 µM).

    • Dilute the purified PSP enzyme in the assay buffer to the desired final concentration (e.g., 1 µM).

  • Assay Setup:

    • To the wells of a 96-well microplate, add the assay buffer.

    • Add the this compound dilutions to the respective wells. Include a control well with no inhibitor.

    • Add the diluted PSP enzyme to all wells except for the "no enzyme" control.

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the O-phospho-L-serine substrate solution to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction by adding the Malachite Green reagent according to the manufacturer's instructions. This reagent will form a colored complex with the free inorganic phosphate produced by the enzymatic reaction.

    • Allow for color development for the recommended time (typically 15-30 minutes).

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at the appropriate wavelength (around 630 nm) using a microplate reader.

    • Subtract the absorbance of the "no enzyme" control from all other readings.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound serves as a valuable chemical tool for the study of phosphoserine phosphatase. Its inhibitory action on this key enzyme of the L-serine biosynthesis pathway provides a mechanism to probe the downstream consequences of reduced L-serine availability, particularly in the context of NMDA receptor modulation in the central nervous system. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the role of PSP and to explore the potential of its inhibitors in various physiological and pathological conditions. The dual activity of this compound as both an mGluR1 antagonist and a PSP inhibitor should be carefully considered in the interpretation of experimental results, and the use of more specific PSP inhibitors may be warranted in certain contexts. Future research may focus on the development of more potent and selective PSP inhibitors for therapeutic applications.

References

DL-AP3: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Actions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-2-Amino-3-phosphonopropionic acid (DL-AP3), a widely utilized pharmacological tool in neuroscience research. This document details its chemical architecture, physicochemical properties, and its dual-action mechanism as both a competitive antagonist of group I metabotropic glutamate receptors and an inhibitor of phosphoserine phosphatase. Detailed experimental protocols and signaling pathway visualizations are included to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

This compound, also known as 2-amino-3-phosphonopropanoic acid, is a synthetic amino acid analog. Its structure incorporates a phosphonic acid group in place of the terminal carboxylic acid of aspartic acid. This structural feature is critical for its biological activity.

Table 1: Chemical and Physical Properties of this compound

PropertyValueCitation(s)
IUPAC Name 2-amino-3-phosphonopropanoic acid[1]
Synonyms DL-2-Amino-3-phosphonopropionic acid, 3-Phosphono-DL-alanine, AP-3[2][3][4]
CAS Number 5652-28-8 (DL-isomer), 20263-06-3[4][5][6]
Chemical Formula C₃H₈NO₅P[3][5][6]
Molecular Weight 169.07 g/mol [2][4][5]
Appearance White to off-white solid[5]
Solubility Soluble in water[2]
Melting Point 227-229 °C[7]

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its interaction with two separate classes of proteins: metabotropic glutamate receptors and phosphoserine phosphatase.

Antagonism of Group I Metabotropic Glutamate Receptors

This compound acts as a competitive antagonist at group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[5] These G-protein coupled receptors are primarily coupled to Gq/G11 proteins and play a crucial role in modulating synaptic plasticity and neuronal excitability.[2] Upon activation by glutamate, group I mGluRs initiate a signaling cascade involving the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[4][6] IP₃ triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][6] By competitively blocking the binding of glutamate to these receptors, this compound inhibits this signaling pathway.

Inhibition of Phosphoserine Phosphatase

In addition to its effects on mGluRs, this compound is also an inhibitor of phosphoserine phosphatase (PSP).[2][5] This enzyme catalyzes the final step in the biosynthesis of L-serine. The inhibitory activity of the different stereoisomers of AP3 on PSP has been characterized, with the D-isomer being more potent than the L-isomer.[2]

Table 2: Pharmacological Data for this compound

TargetActionSpeciesAssay SystemValueCitation(s)
mGluR1α Competitive AntagonistRatGlutamate challengeIC₅₀: 1 mM[6]
mGluR1α Competitive AntagonistRatKᵢ: 298 µM[6]
Phosphoserine Phosphatase InhibitorRatBrain homogenateIC₅₀: 187 µM[5]
Phosphoserine Phosphatase InhibitorRatBrain homogenateKᵢ: 77 µM (for this compound)[5]
Phosphoserine Phosphatase (D-AP3) Competitive InhibitorRatPartially purifiedKᵢ: 48 µM[2]
Phosphoserine Phosphatase (L-AP3) Competitive InhibitorRatPartially purifiedKᵢ: 151 µM[2]

Signaling Pathways

The primary mechanism of action of this compound as a group I mGluR antagonist involves the interruption of the canonical Gq-coupled signaling cascade. The following diagram illustrates this pathway and the point of inhibition by this compound.

mGluR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1/5 Group I mGluR (mGluR1/5) Glutamate->mGluR1/5 Gq/11 Gq/11 mGluR1/5->Gq/11 Activates PLC Phospholipase C Gq/11->PLC PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Ca2+->PKC Activates Downstream Downstream Signaling PKC->Downstream This compound This compound This compound->mGluR1/5 Inhibition

Figure 1. Group I mGluR signaling cascade and inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Phosphoinositide Hydrolysis Assay

This assay measures the accumulation of inositol phosphates, a downstream product of group I mGluR activation, and is used to quantify the antagonistic effect of this compound.

Materials:

  • Cerebral cortical slices from neonatal rats.

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 1.8, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.7), gassed with 95% O₂/5% CO₂.

  • myo-[³H]-inositol.

  • Lithium chloride (LiCl).

  • This compound.

  • Group I mGluR agonist (e.g., (S)-3,5-DHPG).

  • Perchloric acid (PCA).

  • Dowex AG1-X8 resin (formate form).

  • Scintillation cocktail.

Procedure:

  • Prepare cerebral cortical slices (e.g., 350 µm thick) and pre-incubate them in Krebs-Henseleit buffer for 60 minutes at 37°C.

  • Label the slices by incubating them with myo-[³H]-inositol (e.g., 0.3 µM) in fresh buffer for 60 minutes.

  • Wash the slices with buffer to remove excess radiolabel.

  • Pre-incubate the slices with this compound at various concentrations for 20 minutes in buffer containing LiCl (e.g., 10 mM) to inhibit inositol monophosphatase.

  • Stimulate the slices by adding a group I mGluR agonist (e.g., 100 µM (S)-3,5-DHPG) and incubate for a defined period (e.g., 45 minutes).

  • Terminate the reaction by adding ice-cold PCA (e.g., 0.5 M).

  • Homogenize the samples and centrifuge to pellet the precipitate.

  • Neutralize the supernatant.

  • Isolate the [³H]-inositol phosphates by anion-exchange chromatography using Dowex AG1-X8 columns.

  • Elute the inositol phosphates and quantify the radioactivity using liquid scintillation counting.

  • Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the log concentration of this compound.

Intracellular Calcium Mobilization Assay

This assay directly measures the release of intracellular calcium upon mGluR activation and its inhibition by this compound.

Materials:

  • HEK293 cells stably expressing mGluR1 or mGluR5.

  • Black-walled, clear-bottom 96-well microplates.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid.

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • This compound.

  • Glutamate or a specific group I mGluR agonist.

  • A fluorescence microplate reader with automated injection capabilities (e.g., FlexStation).

Procedure:

  • Seed the mGluR-expressing HEK293 cells into 96-well plates and allow them to attach overnight.

  • On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in HBSS containing probenecid for 1 hour at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a solution of glutamate or a specific agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Immediately record the change in fluorescence intensity over time.

  • The antagonistic effect of this compound is quantified by the reduction in the peak fluorescence signal in the presence of the compound.

Phosphoserine Phosphatase Activity Assay

This assay measures the enzymatic activity of PSP and its inhibition by this compound by detecting the production of inorganic phosphate.

Materials:

  • Rat brain homogenate or purified phosphoserine phosphatase.

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM MgCl₂).

  • O-Phospho-L-serine (substrate).

  • This compound.

  • Malachite Green reagent for phosphate detection.

  • Phosphate standard solution.

Procedure:

  • Prepare a reaction mixture containing the assay buffer and the enzyme source (brain homogenate or purified enzyme).

  • Add various concentrations of this compound to the reaction mixture and pre-incubate for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding the substrate, O-Phospho-L-serine.

  • Incubate the reaction for a specific time (e.g., 20 minutes) at 37°C, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the Malachite Green reagent, which also forms a colored complex with the liberated inorganic phosphate.

  • Measure the absorbance at a specific wavelength (e.g., 620-650 nm).

  • Create a standard curve using known concentrations of phosphate to determine the amount of phosphate produced in each reaction.

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Conclusion

This compound is a valuable pharmacological agent for the study of glutamatergic neurotransmission and serine metabolism. Its well-characterized dual mechanism of action provides a tool to dissect the roles of group I mGluRs and phosphoserine phosphatase in various physiological and pathological processes. The data and protocols presented in this guide are intended to support the effective use of this compound in a research setting.

References

Unveiling DL-AP3: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of DL-2-amino-3-phosphonopropionic acid (DL-AP3), a crucial tool in neuroscience research. We delve into its initial discovery, outline its biological targets with available quantitative data, and present a detailed experimental protocol for assessing its inhibitory activity. This guide also features visualizations of the key signaling pathway affected by this compound and a workflow for its characterization.

Discovery and Core Properties

The natural occurrence of 2-amino-3-phosphonopropionic acid was first reported in 1964 by Kittredge and Hughes, who identified the compound in the sea anemone Zoanthus sociatus and the protozoan Tetrahymena pyriformis[1][2]. This discovery marked the entry of this unique amino acid analogue into the scientific landscape. This compound is the racemic mixture of this compound.

Below is a summary of the key chemical and physical properties of this compound.

PropertyValue
Molecular Formula C₃H₈NO₅P
Molecular Weight 169.07 g/mol
CAS Number 20263-06-3
Appearance White to almost white powder
Melting Point 227-229 °C
Synonyms 3-Phosphono-DL-alanine, DL-2-Amino-3-phosphonopropanoic acid

Biological Activity and Quantitative Data

This compound is a dual-action compound, serving as a competitive antagonist of Group I metabotropic glutamate receptors (mGluR1 and mGluR5) and as an inhibitor of the enzyme phosphoserine phosphatase.[3]

Inhibition of Phosphoserine Phosphatase

This compound has been shown to inhibit phosphoserine phosphatase, an enzyme involved in the biosynthesis of L-serine. The inhibitory activity of this compound and its individual enantiomers has been quantified, with the D-enantiomer showing greater potency.

CompoundInhibition Constant (Ki)IC50
This compound77 µM[3]187 µM[3]
D-AP348 µM[4]Not Reported
L-AP3151 µM[4]Not Reported
Antagonism of Metabotropic Glutamate Receptors

Experimental Protocols

Phosphoserine Phosphatase Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of this compound against phosphoserine phosphatase, adapted from general colorimetric phosphatase assay procedures.[5][6]

Materials:

  • Purified phosphoserine phosphatase

  • This compound stock solution

  • Phosphoserine substrate (e.g., L-O-phosphoserine)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • Malachite green reagent for phosphate detection

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer to create a range of inhibitor concentrations.

  • In a 96-well plate, add the phosphoserine phosphatase enzyme to each well, except for the blank controls.

  • Add the different concentrations of the this compound solution to the respective wells. Include control wells with no inhibitor.

  • Pre-incubate the enzyme and inhibitor mixture at the desired temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes).

  • Initiate the enzymatic reaction by adding the phosphoserine substrate to all wells.

  • Allow the reaction to proceed for a specific time, ensuring the reaction remains in the linear range.

  • Stop the reaction by adding the malachite green reagent. This reagent will also react with the inorganic phosphate released during the reaction to produce a colored product.

  • Measure the absorbance of the wells at the appropriate wavelength (e.g., ~620 nm) using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Visualizations

Signaling Pathway of Group I Metabotropic Glutamate Receptors

This compound acts as an antagonist at Group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to the Gq G-protein and, upon activation by an agonist, initiate the phospholipase C signaling cascade. The following diagram illustrates this pathway, which is blocked by this compound.

mGluR_Signaling cluster_membrane Plasma Membrane mGluR Group I mGluR (mGluR1/5) Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Glutamate Glutamate (Agonist) Glutamate->mGluR DL_AP3 This compound (Antagonist) DL_AP3->mGluR Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Group I mGluR Signaling Pathway Blocked by this compound.
Experimental Workflow for this compound Characterization

The following diagram outlines a typical workflow for the synthesis and biological characterization of this compound.

experimental_workflow start Starting Materials synthesis Chemical Synthesis of DL-2-amino-3-phosphonopropionic acid start->synthesis purification Purification and Structural Characterization (e.g., NMR, MS) synthesis->purification biological_assays Biological Activity Assays purification->biological_assays psp_assay Phosphoserine Phosphatase Inhibition Assay biological_assays->psp_assay mglur_assay mGluR Binding/ Functional Assay biological_assays->mglur_assay data_analysis Data Analysis and Determination of IC50/Ki Values psp_assay->data_analysis mglur_assay->data_analysis conclusion Conclusion on Biological Activity data_analysis->conclusion

References

The Pharmacological Profile of DL-AP3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-3-Phosphonopropionic Acid (DL-AP3) is a versatile pharmacological tool with a well-defined profile as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs) and an inhibitor of phosphoserine phosphatase (PSPH). Its ability to modulate these distinct targets has led to its use in a variety of research areas, including neuroprotection, synaptic plasticity, and pain perception. This technical guide provides an in-depth overview of the pharmacological properties of this compound, complete with quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Pharmacological Activities

This compound exhibits a dual mechanism of action, primarily targeting mGluR1 and mGluR5, while also demonstrating inhibitory activity against phosphoserine phosphatase.

Antagonism of Group I Metabotropic Glutamate Receptors (mGluR1 and mGluR5)

This compound acts as a competitive antagonist at both mGluR1 and mGluR5, which are Gq-protein coupled receptors.[1][2][3] Activation of these receptors typically leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By competitively binding to the glutamate binding site, this compound prevents this signaling cascade.

Inhibition of Phosphoserine Phosphatase (PSPH)

This compound is also a known inhibitor of phosphoserine phosphatase, an enzyme that catalyzes the final step in the biosynthesis of L-serine.[1][4] This inhibition can impact cellular processes that are dependent on serine availability or are regulated by the phosphorylation state of PSPH substrates.

Quantitative Pharmacological Data

The following table summarizes the key quantitative parameters defining the interaction of this compound with its primary targets.

TargetParameterValueSpeciesAssay ConditionsReference(s)
mGluR1α Kᵢ298 µMRatChallenged with glutamate[2]
mGluR1α IC₅₀1 mMRatChallenged with glutamate[2]
Phosphoserine Phosphatase Kᵢ77 µMRat Brain[1]
Phosphoserine Phosphatase IC₅₀187 µMRat Brain[1]

Signaling Pathway Diagrams

To visually represent the mechanisms of action of this compound, the following diagrams illustrate the canonical signaling pathways of its targets and the point of intervention by this compound.

mGluR1_mGluR5_Signaling cluster_membrane Plasma Membrane Glutamate Glutamate mGluR1/5 mGluR1/5 Glutamate->mGluR1/5 Activates This compound This compound This compound->mGluR1/5 Inhibits Gq Gq mGluR1/5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream_Ca Downstream Ca²⁺ Signaling Ca_release->Downstream_Ca Downstream_PKC Downstream PKC Signaling PKC->Downstream_PKC PSPH_Signaling Phosphoserine Phosphoserine PSPH Phosphoserine Phosphatase (PSPH) Phosphoserine->PSPH Substrate This compound This compound This compound->PSPH Inhibits Serine Serine PSPH->Serine Produces Phosphate Phosphate PSPH->Phosphate Produces Downstream Downstream Metabolic Pathways Serine->Downstream OGD_Workflow Start Start Neuron_Culture Primary Neuron Culture (7-10 days) Start->Neuron_Culture OGD_Setup Oxygen-Glucose Deprivation (OGD) - Glucose-free medium - Hypoxic chamber (95% N₂, 5% CO₂) - With or without this compound Neuron_Culture->OGD_Setup Reperfusion Reperfusion (24 hours) OGD_Setup->Reperfusion Endpoint_Analysis Endpoint Analysis Reperfusion->Endpoint_Analysis Viability Cell Viability (CCK-8) Endpoint_Analysis->Viability Apoptosis Apoptosis (Flow Cytometry) Endpoint_Analysis->Apoptosis Western_Blot Western Blot (p-Akt, Cytochrome C) Endpoint_Analysis->Western_Blot LTP_Workflow Start Start Slice_Prep Hippocampal Slice Preparation (Fmr1 KO and WT mice) Start->Slice_Prep Recording_Setup Electrophysiological Recording Setup (Schaffer Collateral-CA1) Slice_Prep->Recording_Setup Baseline Stable Baseline Recording (20 min) Recording_Setup->Baseline Drug_Application This compound Application (Optional) Baseline->Drug_Application LTP_Induction LTP Induction (High-Frequency Stimulation) Baseline->LTP_Induction No Drug Control Drug_Application->LTP_Induction Post_Induction Post-Induction Recording (60 min) LTP_Induction->Post_Induction Data_Analysis Data Analysis (fEPSP Slope Measurement) Post_Induction->Data_Analysis

References

Neuroprotective Effects of DL-2-amino-3-phosphonopropionic Acid (DL-AP3) In Vitro: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroprotective effects of DL-2-amino-3-phosphonopropionic acid (DL-AP3) in in vitro models of neuronal injury. This compound, a glutamate receptor antagonist, has demonstrated significant potential in protecting neurons from ischemic damage.[1][2] This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular mechanisms and workflows to support further research and development in this area.

Core Findings: Quantitative Data Summary

The neuroprotective capacity of this compound has been quantified in primary neuronal cell cultures subjected to oxygen-glucose deprivation (OGD), an in vitro model for cerebral infarction.[1][2] The following tables summarize the key findings on neuronal viability and apoptosis following treatment with this compound.

Table 1: Effect of this compound on Neuronal Viability under Oxygen-Glucose Deprivation (OGD)

Treatment GroupNeuronal Viability (%)Statistical Significance (vs. OGD)
Control100.0 ± 0.0-
This compound (10 µM)98.7 ± 2.5-
OGD52.3 ± 4.1-
OGD + this compound (10 µM)78.9 ± 3.6p < 0.001

Data adapted from Zuo et al., 2017.[1]

Table 2: Effect of this compound on Neuronal Apoptosis under Oxygen-Glucose Deprivation (OGD)

Treatment GroupApoptotic Cell Rate (%)Statistical Significance (vs. OGD)
Control4.5 ± 0.6-
This compound (10 µM)5.1 ± 0.8-
OGD25.7 ± 2.1-
OGD + this compound (10 µM)13.2 ± 1.5p < 0.01

Data adapted from Zuo et al., 2017.[1]

Table 3: Effect of this compound on Key Signaling Proteins under Oxygen-Glucose Deprivation (OGD)

Treatment GroupRelative p-Akt1 ExpressionRelative Cytochrome C ExpressionStatistical Significance (vs. OGD)
ControlBaselineBaseline-
This compound (10 µM)No significant changeNo significant change-
OGDDecreasedIncreased-
OGD + this compound (10 µM)Significantly increasedSignificantly decreasedp < 0.05 (p-Akt1), p < 0.001 (Cytochrome C)

Data adapted from Zuo et al., 2017.[1][2]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of this compound are believed to be mediated through the modulation of key signaling pathways involved in cell survival and apoptosis. The following diagrams illustrate the proposed mechanism of action and the general experimental workflow for assessing neuroprotection in vitro.

G cluster_0 Oxygen-Glucose Deprivation (OGD) cluster_1 This compound Intervention cluster_2 Cellular Signaling Cascade OGD OGD Insult Akt Akt OGD->Akt Inhibits CytochromeC Cytochrome C Release OGD->CytochromeC Promotes DL_AP3 This compound pAkt p-Akt1 (Active) DL_AP3->pAkt Promotes Akt->pAkt pAkt->CytochromeC Inhibits Apoptosis Apoptosis pAkt->Apoptosis Inhibits CytochromeC->Apoptosis Induces

Proposed signaling pathway of this compound neuroprotection.

G cluster_0 Cell Culture and Treatment cluster_1 Assessment of Neuroprotection cluster_2 Data Analysis A Primary Neuron Culture B Oxygen-Glucose Deprivation (OGD) Induction A->B C Treatment with this compound B->C D Cell Viability Assay (CCK-8) C->D E Apoptosis Assay (Flow Cytometry) C->E F Western Blot for p-Akt1 and Cytochrome C C->F G Quantitative Analysis D->G E->G F->G

General experimental workflow for in vitro neuroprotection studies.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Primary Neuronal Cell Culture
  • Source: Cerebral cortices of neonatal Sprague-Dawley rats (1-day-old).

  • Procedure:

    • Dissect cerebral cortices in ice-cold D-hank's balanced salt solution.

    • Remove meninges and blood vessels.

    • Mince the tissue and digest with 0.25% trypsin for 20 minutes at 37°C.

    • Neutralize trypsin with Dulbecco's modified Eagle's medium (DMEM) containing 10% fetal bovine serum (FBS).

    • Gently dissociate the tissue by trituration through a series of Pasteur pipettes with decreasing tip diameters.

    • Filter the cell suspension through a 70 µm cell strainer.

    • Centrifuge the suspension at 1000 rpm for 5 minutes.

    • Resuspend the cell pellet in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Plate cells on poly-L-lysine-coated culture dishes or plates at a suitable density.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

    • After 24 hours, replace the medium with Neurobasal medium supplemented with B-27 and L-glutamine to promote neuronal survival and inhibit glial proliferation.

    • Culture neurons for 7-10 days before initiating experiments.

Oxygen-Glucose Deprivation (OGD) Model
  • Objective: To mimic ischemic conditions in vitro.

  • Procedure:

    • Remove the normal culture medium from the primary neurons.

    • Wash the cells twice with glucose-free DMEM.

    • Replace the medium with glucose-free DMEM.

    • Place the culture plates in a hypoxic chamber with a humidified atmosphere of 95% N2 and 5% CO2 at 37°C for a predetermined duration (e.g., 2-4 hours) to induce neuronal injury.

    • For reoxygenation (if applicable), remove the plates from the chamber, replace the glucose-free DMEM with the original complete culture medium, and return to a normoxic incubator (95% air, 5% CO2) for a specified period (e.g., 24 hours).

Cell Viability Assay (Cell Counting Kit-8, CCK-8)
  • Principle: The WST-8 tetrazolium salt in the CCK-8 solution is reduced by dehydrogenases in living cells to a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

  • Procedure:

    • Plate primary neurons in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well.

    • After OGD and this compound treatment, add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (Flow Cytometry with Annexin V-FITC and Propidium Iodide)
  • Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus staining late apoptotic and necrotic cells.

  • Procedure:

    • Following OGD and this compound treatment, collect the cultured neurons by trypsinization.

    • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.

Western Blot Analysis for p-Akt1 and Cytochrome C
  • Objective: To determine the protein expression levels of phosphorylated Akt1 and cytochrome C.

  • Procedure:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay kit.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE on a 10-12% polyacrylamide gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-Akt1 (Ser473), total Akt, cytochrome C, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Conclusion

The in vitro data strongly suggest that this compound exerts significant neuroprotective effects against ischemic injury by enhancing neuronal viability and reducing apoptosis.[1][2] The underlying mechanism appears to involve the upregulation of the pro-survival protein p-Akt1 and the subsequent inhibition of cytochrome C release, a key step in the apoptotic cascade.[1] These findings position this compound as a promising candidate for further investigation in the development of therapeutic strategies for cerebral infarction and other neurodegenerative disorders. The detailed protocols and workflows provided herein offer a robust framework for researchers to validate and expand upon these important results.

References

Foundational Research on DL-AP3 and Glutamate Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-3-phosphonopropionic acid (DL-AP3) is a versatile pharmacological tool in the study of glutamate signaling. Primarily recognized as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5, it also exhibits inhibitory activity towards phosphoserine phosphatase (PSP). This dual activity makes this compound a compound of interest for investigating the intricate roles of glutamate in synaptic plasticity, neuroprotection, and various pathological states. This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, quantitative data, detailed experimental protocols, and the signaling pathways it modulates.

Quantitative Data for this compound

The following table summarizes the key quantitative parameters for this compound's interaction with its primary targets.

TargetParameterValueSpeciesReference
mGluR1AntagonistCompetitiveRat[1](2)
mGluR5AntagonistCompetitiveRat[1](2)
Phosphoserine PhosphataseIC50187 µMRat Brain[1](2)
Phosphoserine PhosphataseKi77 µMRat Brain[1](2)

Signaling Pathways

This compound exerts its effects by modulating key signaling pathways downstream of mGluR1 and mGluR5, and by directly inhibiting phosphoserine phosphatase.

mGluR1 and mGluR5 Signaling

Group I mGluRs are G-protein coupled receptors that, upon activation by glutamate, initiate a cascade of intracellular events. This compound, as a competitive antagonist, blocks these downstream effects. The canonical signaling pathway for mGluR1 and mGluR5 involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events can further influence other signaling molecules, including the extracellular signal-regulated kinase (ERK).

mGluR1_mGluR5_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1_5 mGluR1 / mGluR5 Glutamate->mGluR1_5 Activates DL_AP3 This compound DL_AP3->mGluR1_5 Inhibits Gq Gq mGluR1_5->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers PKC PKC DAG->PKC Activates Downstream Downstream Effects Ca2_release->Downstream ERK ERK PKC->ERK Activates ERK->Downstream

Caption: mGluR1/5 Signaling Pathway and this compound Inhibition.
Phosphoserine Phosphatase and its Role in Signaling

Phosphoserine phosphatase (PSP) is the final enzyme in the phosphorylated pathway of L-serine biosynthesis. By catalyzing the dephosphorylation of phosphoserine to serine, it plays a crucial role in providing a key amino acid for various cellular processes, including protein synthesis and nucleotide metabolism. L-serine is also a precursor for neuromodulators like D-serine. The inhibition of PSP by this compound can therefore have significant impacts on neuronal function independent of its effects on mGluRs. Recent research also suggests that PSP may have roles beyond serine biosynthesis, potentially acting as a protein phosphatase involved in other signaling pathways.[1]

PSP_Signaling cluster_pathway L-Serine Biosynthesis Pathway cluster_downstream Downstream Processes Phosphoserine Phosphoserine PSP Phosphoserine Phosphatase (PSP) Phosphoserine->PSP Substrate Serine L-Serine PSP->Serine Produces Protein_Synth Protein Synthesis Serine->Protein_Synth Nucleotide_Metab Nucleotide Metabolism Serine->Nucleotide_Metab D_Serine_Synth D-Serine Synthesis Serine->D_Serine_Synth DL_AP3 This compound DL_AP3->PSP Inhibits

Caption: Phosphoserine Phosphatase Pathway and this compound Inhibition.

Experimental Protocols

This section details the methodologies for key experiments investigating the effects of this compound.

In Vitro Oxygen-Glucose Deprivation (OGD) in Primary Neurons

This protocol is designed to model ischemic conditions in vitro and assess the neuroprotective effects of this compound.

Experimental Workflow:

OGD_Workflow Culture 1. Culture Primary Neurons OGD 2. Induce Oxygen-Glucose Deprivation (OGD) Culture->OGD Treatment 3. Treat with this compound OGD->Treatment Analysis 4. Analyze Cell Viability, Apoptosis, and Protein Expression Treatment->Analysis

Caption: Workflow for OGD Experiment.

Methodology:

  • Primary Neuron Culture:

    • Isolate primary cortical neurons from embryonic day 18 (E18) Sprague-Dawley rats.

    • Plate dissociated neurons on poly-L-lysine-coated culture plates.

    • Maintain cultures in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Oxygen-Glucose Deprivation (OGD):

    • After 7-10 days in vitro, replace the culture medium with a glucose-free Earle's Balanced Salt Solution (EBSS).

    • Transfer the culture plates to a hypoxic chamber (e.g., with 95% N2, 5% CO2) and incubate at 37°C for a specified duration (e.g., 2 hours).

  • This compound Treatment:

    • Prepare a stock solution of this compound in sterile water or appropriate vehicle.

    • Following the OGD period, replace the glucose-free EBSS with fresh, oxygenated culture medium containing the desired concentration of this compound (e.g., 10 µM).

    • Incubate the cultures for the desired treatment duration (e.g., 24 or 48 hours).

  • Analysis:

    • Cell Viability: Assess using assays such as the MTT or CCK-8 assay.

    • Apoptosis: Quantify using methods like TUNEL staining or flow cytometry with Annexin V/Propidium Iodide staining.

    • Protein Expression: Analyze the levels of key signaling proteins (e.g., p-Akt, cytochrome C) by Western blotting.

Electrophysiological Recording of Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is used to investigate the role of this compound in synaptic plasticity, particularly in models of neurological disorders like Fragile X syndrome.

Experimental Workflow:

LTP_Workflow Slice_Prep 1. Prepare Acute Hippocampal Slices Recording 2. Obtain Whole-Cell Patch-Clamp Recordings Slice_Prep->Recording Baseline 3. Record Baseline Synaptic Transmission Recording->Baseline LTP_Induction 4. Induce LTP with Tetanic Stimulation Baseline->LTP_Induction Drug_App 5. Apply this compound LTP_Induction->Drug_App Post_LTP_Rec 6. Record Post-LTP Synaptic Transmission Drug_App->Post_LTP_Rec

Caption: Workflow for LTP Electrophysiology Experiment.

Methodology:

  • Slice Preparation:

    • Anesthetize and decapitate a mouse (e.g., Fmr1 knockout or wild-type).

    • Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2/5% CO2) artificial cerebrospinal fluid (aCSF) cutting solution.

    • Prepare 300-400 µm thick coronal or sagittal hippocampal slices using a vibratome.

    • Allow slices to recover in a holding chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Electrophysiological Recording:

    • Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF at 30-32°C.

    • Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution.

    • Record excitatory postsynaptic potentials (EPSPs) or currents (EPSCs) evoked by stimulating Schaffer collateral afferents with a bipolar stimulating electrode.

  • LTP Induction and Drug Application:

    • Record a stable baseline of synaptic responses for 10-20 minutes.

    • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

    • To test the effect of this compound, bath-apply the drug at a specific concentration (e.g., 50-100 µM) for a period before and/or during LTP induction.

    • Continue recording synaptic responses for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

In Vivo Administration and Behavioral Testing in Mice

This protocol outlines the general procedure for administering this compound to mice and assessing its effects on behavior.

Experimental Workflow:

InVivo_Workflow Animal_Prep 1. Animal Habituation and Preparation Drug_Admin 2. Administer this compound (e.g., i.p. injection) Animal_Prep->Drug_Admin Behavioral_Test 3. Conduct Behavioral Assays (e.g., Open Field, Fear Conditioning) Drug_Admin->Behavioral_Test Data_Analysis 4. Analyze Behavioral Data Behavioral_Test->Data_Analysis

Caption: Workflow for In Vivo Behavioral Experiment.

Methodology:

  • Animals and Housing:

    • Use adult male mice (e.g., C57BL/6 or a specific transgenic line).

    • House animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • Handle mice for several days prior to the experiment to habituate them to the experimenter.

  • Drug Preparation and Administration:

    • Dissolve this compound in a suitable vehicle (e.g., sterile saline).

    • Administer this compound via the desired route, such as intraperitoneal (i.p.) injection. The dose will depend on the specific research question and should be determined from pilot studies (e.g., 10-50 mg/kg).

    • Include a vehicle-treated control group.

  • Behavioral Testing:

    • Conduct behavioral tests at a specified time after drug administration.

    • Open Field Test: To assess general locomotor activity and anxiety-like behavior, place the mouse in the center of an open field arena and record its movement for a set duration (e.g., 10-15 minutes).

    • Fear Conditioning: To evaluate learning and memory, use a conditioning chamber to pair a neutral conditioned stimulus (CS; e.g., a tone) with an aversive unconditioned stimulus (US; e.g., a mild footshock). Test for fear memory (freezing behavior) in response to the CS in a different context at a later time point.

  • Data Analysis:

    • Use automated video tracking software to analyze locomotor activity and freezing behavior.

    • Compare the performance of this compound-treated animals with vehicle-treated controls using appropriate statistical tests.

Conclusion

This compound is a valuable pharmacological agent for dissecting the complex roles of group I metabotropic glutamate receptors and phosphoserine phosphatase in neuronal function. Its ability to competitively antagonize mGluR1 and mGluR5 provides a means to investigate their involvement in synaptic plasticity and excitotoxicity. Furthermore, its inhibitory effect on phosphoserine phosphatase opens avenues for exploring the interplay between amino acid metabolism and neuronal signaling. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals to design and interpret studies utilizing this compound, ultimately contributing to a deeper understanding of glutamate's role in health and disease.

References

The Foundational In Vivo Effects of NMDA Receptor Antagonism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational in vivo effects of N-methyl-D-aspartate (NMDA) receptor antagonists, with a focus on compounds like DL-2-Amino-3-phosphonopropionic acid (DL-AP3) and its more commonly studied isomers and analogues, such as D-2-amino-5-phosphonopentanoate (D-AP5) and D-alpha-aminoadipic acid (DalphaAA). This document synthesizes key findings from in vivo studies, detailing the impact of these antagonists on synaptic plasticity, neuronal signaling, and associated behavioral outcomes. It includes structured data summaries, comprehensive experimental protocols, and detailed signaling pathway diagrams to facilitate a deeper understanding of their core mechanisms of action.

Core Concepts: NMDA Receptor Antagonism and Synaptic Plasticity

N-methyl-D-aspartate (NMDA) receptors are critical players in the regulation of synaptic plasticity, the cellular mechanism believed to underlie learning and memory. Long-term potentiation (LTP), a persistent strengthening of synapses, is heavily dependent on the activation of NMDA receptors. These receptors act as coincidence detectors, requiring both glutamate binding and postsynaptic depolarization to relieve a magnesium (Mg2+) block and allow calcium (Ca2+) influx. This calcium influx triggers a cascade of downstream signaling events essential for the induction and maintenance of LTP.

NMDA receptor antagonists, by blocking this crucial calcium influx, serve as powerful tools to investigate the role of NMDA receptors in physiological and pathological processes. In vivo studies have consistently demonstrated that antagonism of NMDA receptors can impair spatial learning and block the induction of LTP.[1]

Quantitative Data Summary

The following tables summarize quantitative data from in vivo and in vitro studies investigating the effects of NMDA receptor antagonists on Long-Term Potentiation (LTP).

Table 1: Effect of NMDA Receptor Antagonists on LTP Induction

CompoundConcentration/DoseAnimal ModelBrain RegionEffect on LTPReference
D-alpha-aminoadipic acid (DalphaAA)50 µM - 1000 µMRat (in vitro)Hippocampal CA1Incomplete attenuation of LTP[2]
2-amino-5-phosphonopentanoate (AP5)30 µMRat (in vitro)Hippocampal CA1Complete abolishment of LTP[2]
d-AP5100 µMXenopus laevis tadpole (in vivo)TectumBlockade of LTP induction[3]

Table 2: Impact of Post-Induction NMDA Receptor Blockade on Late-Phase LTP (L-LTP)

CompoundTiming of Application (Post-TBS)Animal ModelBrain RegionEffect on L-LTPReference
d-AP51 minXenopus laevis tadpole (in vivo)TectumImpaired establishment of L-LTP[3]
d-AP515 minXenopus laevis tadpole (in vivo)TectumImpaired establishment of L-LTP[3]
d-AP545 minXenopus laevis tadpole (in vivo)TectumNo significant effect on L-LTP[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline key experimental protocols employed in the in vivo study of NMDA receptor antagonists.

Animal Models and Surgical Procedures
  • Animal Models: Commonly used animal models for in vivo studies of synaptic plasticity include mice and rats.[4][5] Specific strains, such as the C57BL/6 mouse, are often utilized.[5]

  • Surgical Implantation of Cannulae: For targeted drug delivery to specific brain regions, guide cannulae are stereotaxically implanted.

    • Anesthesia: Animals are anesthetized using an appropriate agent (e.g., sodium pentobarbital).

    • Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a small hole is drilled in the skull above the target brain region (e.g., hippocampus or tectum).

    • Cannula Implantation: A guide cannula is lowered to the desired coordinates and secured to the skull with dental cement.

    • Recovery: Animals are allowed to recover from surgery before the commencement of experiments.

In Vivo Drug Administration
  • Intracerebral Infusion: NMDA receptor antagonists are often administered directly into the brain via the implanted cannula.

    • Infusion Pump: A microinfusion pump is used to deliver a precise volume of the drug solution over a specific duration.

    • Dosage: The concentration of the antagonist is determined based on previous in vitro studies and dose-response curves established in vivo.[1] For instance, d-AP5 has been used at a concentration of 100 μM for local perfusion.[3]

In Vivo Electrophysiology for LTP Measurement
  • Electrode Implantation: Stimulating and recording electrodes are implanted in the relevant presynaptic pathway and postsynaptic area, respectively (e.g., Schaffer collateral and CA1 region of the hippocampus).

  • Baseline Recording: Stable baseline synaptic responses (field excitatory postsynaptic potentials, fEPSPs) are recorded for a period before drug administration and LTP induction.

  • LTP Induction: A high-frequency stimulation (HFS) protocol, such as theta burst stimulation (TBS), is delivered through the stimulating electrode to induce LTP.[3]

  • Post-Induction Recording: fEPSPs are recorded for an extended period (e.g., several hours) following HFS to measure the potentiation of synaptic transmission.

  • Data Analysis: The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to NMDA receptor function and its antagonism.

NMDA Receptor-Mediated Signaling Cascade in LTP

NMDA_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor (Mg2+ block) Glutamate->NMDA_R binds AMPA_R AMPA Receptor Glutamate->AMPA_R binds Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx allows Depolarization Depolarization AMPA_R->Depolarization Na+ influx LTP LTP AMPA_R->LTP Depolarization->NMDA_R relieves Mg2+ block CaMKII CaMKII Ca_Influx->CaMKII activates PKC PKC Ca_Influx->PKC activates CaMKII->AMPA_R phosphorylates & inserts new receptors ERK ERK PKC->ERK activates CREB CREB ERK->CREB activates Gene_Expression Gene Expression & Protein Synthesis CREB->Gene_Expression Gene_Expression->LTP

Caption: NMDA Receptor signaling cascade leading to Long-Term Potentiation (LTP).

Experimental Workflow for In Vivo LTP Studies

LTP_Workflow Animal_Prep Animal Preparation (Anesthesia, Stereotaxic Surgery) Electrode_Implant Electrode & Cannula Implantation (e.g., Hippocampus) Animal_Prep->Electrode_Implant Recovery Surgical Recovery Electrode_Implant->Recovery Baseline_Rec Baseline Electrophysiological Recording Recovery->Baseline_Rec Drug_Admin Drug Administration (e.g., this compound via cannula) Baseline_Rec->Drug_Admin HFS High-Frequency Stimulation (HFS) (LTP Induction) Drug_Admin->HFS Post_HFS_Rec Post-HFS Recording HFS->Post_HFS_Rec Data_Analysis Data Analysis (fEPSP slope measurement) Post_HFS_Rec->Data_Analysis Conclusion Conclusion on Drug Effect Data_Analysis->Conclusion

Caption: A typical experimental workflow for in vivo LTP studies.

NMDA Receptor-Mediated Excitotoxicity Pathway

Excitotoxicity_Pathway Excess_Glutamate Excessive Glutamate Release NMDA_R_Overactivation NMDA Receptor Overactivation Excess_Glutamate->NMDA_R_Overactivation Ca_Overload Massive Ca2+ Influx NMDA_R_Overactivation->Ca_Overload PI3K PI3K Activation Ca_Overload->PI3K via NR2B subunit Mito_Depolarization Mitochondrial Depolarization Ca_Overload->Mito_Depolarization PKCz PKCζ Activation PI3K->PKCz NOX2 NOX2 Activation PKCz->NOX2 phosphorylates p47phox Superoxide Superoxide Production NOX2->Superoxide Cell_Death Excitotoxic Neuronal Death Superoxide->Cell_Death Mito_Depolarization->Cell_Death

Caption: Signaling pathway of NMDA receptor-mediated excitotoxicity.[6]

Conclusion

The in vivo antagonism of NMDA receptors by compounds such as this compound and its analogues provides compelling evidence for the central role of these receptors in synaptic plasticity, learning, and memory. The blockade of LTP induction and the impairment of spatial learning underscore the necessity of NMDA receptor activation for these fundamental cognitive processes.[1] Furthermore, the investigation of NMDA receptor signaling pathways reveals a complex network of downstream effectors that mediate both physiological processes like LTP and pathological conditions like excitotoxicity.[6][7] The detailed experimental protocols and pathway diagrams presented in this guide offer a foundational resource for researchers and professionals in the field of neuroscience and drug development, facilitating further exploration into the multifaceted roles of NMDA receptors in brain function and disease.

References

Methodological & Application

Protocol for using DL-AP3 in primary neuron cultures.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Neuroprotection Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: DL-2-amino-3-phosphonopropionic acid (DL-AP3) is a versatile pharmacological tool used in neuroscience research. It functions as a competitive antagonist of metabotropic glutamate receptors (mGluRs) and as an inhibitor of phosphoserine phosphatase.[1][2] These dual activities make it a compound of interest for investigating neuronal signaling and its potential role in neuroprotection. This document provides a detailed protocol for the application of this compound in primary neuron cultures, with a focus on assessing its neuroprotective effects against oxygen-glucose deprivation (OGD), a common in vitro model for ischemic injury.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Effects on Primary Neurons

ParameterExperimental ConditionTreatmentResultSignificance
Neuronal Viability Oxygen-Glucose Deprivation (OGD) for 12h10 µM this compound (post-OGD for 6h)Significant attenuation of OGD-induced reduction in viability.p < 0.001[3][4]
Neuronal Apoptosis Oxygen-Glucose Deprivation (OGD) for 12h10 µM this compound (post-OGD for 6h)Significant reduction in OGD-induced apoptosis.p < 0.01[3][4]
p-Akt1 Expression Oxygen-Glucose Deprivation (OGD) for 12h10 µM this compound (post-OGD for 6h)Recovery of OGD-induced downregulation of p-Akt1.p < 0.05[3][4]
Cytochrome c Expression Oxygen-Glucose Deprivation (OGD) for 12h10 µM this compound (post-OGD for 6h)Attenuation of OGD-induced upregulation of cytochrome c.p < 0.001[3]
Basal Neuronal Viability Normoxic Conditions10 µM this compound for 6hNo significant effect on neuronal viability.p > 0.05[3][4]
Basal Neuronal Apoptosis Normoxic Conditions10 µM this compound for 6hNo significant effect on neuronal apoptosis.p > 0.05[3][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • DL-2-amino-3-phosphonopropionic acid (this compound) powder

  • Sterile deionized water

  • 1 M NaOH

  • Sterile 0.22 µm syringe filter

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a small volume of sterile deionized water to create a slurry. This compound is slightly soluble in water.

  • Slowly add 1 M NaOH dropwise while vortexing to aid in dissolution. Adjust the pH to 7.2-7.4.

  • Once fully dissolved, add sterile deionized water to reach the final desired stock concentration (e.g., 10 mM).

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Primary Cortical Neuron Culture

Materials:

  • Embryonic day 18 (E18) rat or mouse pups

  • Hibernate-E medium (for dissection)

  • Neurobasal Plus medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin (for culture)

  • Poly-D-lysine (PDL)

  • Laminin

  • Papain and DNase I

  • Trypsin inhibitor

  • Sterile dissection tools

  • Culture plates or coverslips

Procedure:

  • Coating Culture Surface:

    • Coat culture plates or coverslips with 50 µg/mL Poly-D-lysine in sterile water for at least 1 hour at room temperature.

    • Wash the surfaces three times with sterile deionized water and allow them to dry completely.

    • Further coat with 10 µg/mL laminin in sterile PBS overnight at 37°C for enhanced neuronal attachment and health.

  • Tissue Dissection and Dissociation:

    • Dissect cortices from E18 embryos in ice-cold Hibernate-E medium.

    • Mince the cortical tissue into small pieces.

    • Digest the tissue with a papain solution (e.g., 20 units/mL) containing DNase I (e.g., 100 units/mL) for 20-30 minutes at 37°C.

    • Inhibit the enzymatic digestion with a trypsin inhibitor solution.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating and Maintenance:

    • Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

    • Aspirate the laminin solution from the coated plates and wash once with sterile PBS.

    • Plate the neurons at a density of 1 x 10⁵ to 2 x 10⁵ cells/cm² in pre-warmed culture medium.

    • Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

    • After 24 hours, replace half of the culture medium with fresh, pre-warmed medium. Continue with half-media changes every 3-4 days.

Protocol 3: Neuroprotection Assay using Oxygen-Glucose Deprivation (OGD)

Materials:

  • Primary cortical neuron cultures (DIV 7-10)

  • Glucose-free DMEM

  • This compound stock solution (10 mM)

  • Hypoxia chamber or incubator with 95% N₂ / 5% CO₂

Procedure:

  • Establishment of OGD Model:

    • On the day of the experiment, replace the normal culture medium with glucose-free DMEM.

    • Place the culture plates in a hypoxia chamber and incubate for the desired duration (e.g., 12 hours) at 37°C.

  • This compound Treatment:

    • Prepare the following experimental groups:

      • Control: Neurons in normal culture medium under normoxic conditions.

      • This compound Only: Neurons in normal culture medium treated with 10 µM this compound under normoxic conditions for 6 hours.

      • OGD Only: Neurons subjected to OGD for 12 hours, followed by replacement with normal culture medium for 6 hours under normoxic conditions.

      • OGD + this compound: Neurons subjected to OGD for 12 hours, followed by treatment with 10 µM this compound in normal culture medium for 6 hours under normoxic conditions.[3][4]

  • Assessment of Neuroprotection:

    • Following the treatment period, proceed with cell viability and apoptosis assays as described in Protocols 4 and 5.

    • For signaling pathway analysis, lyse the cells at the end of the treatment for Western blot analysis as described in Protocol 6.

Protocol 4: Cell Viability Assessment (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Aspirate the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Normalize the results to the control group to determine the percentage of cell viability.

Protocol 5: Apoptosis Assessment (TUNEL Assay)

Materials:

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit

  • 4% Paraformaldehyde (PFA)

  • Permeabilization solution (e.g., 0.25% Triton X-100 in PBS)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Permeabilize the cells with the permeabilization solution for 20 minutes at room temperature.

  • Proceed with the TUNEL staining according to the manufacturer's instructions, which typically involves an enzymatic reaction to label DNA strand breaks.

  • Counterstain the cell nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope. Apoptotic cells will show fluorescence from the TUNEL label, co-localized with the DAPI-stained nucleus.

  • Quantify the percentage of TUNEL-positive cells relative to the total number of DAPI-stained cells.

Protocol 6: Western Blot Analysis of Signaling Proteins

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt1, anti-Akt, anti-cytochrome c, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate and imaging system

Procedure:

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin). For phosphorylated proteins, normalize to the total protein level.

Signaling Pathways and Experimental Workflows

Proposed Neuroprotective Signaling Pathway of this compound

DL_AP3_Pathway cluster_stress Ischemic Stress (OGD) cluster_dlap3 This compound Intervention cluster_receptors cluster_intracellular cluster_mitochondria Mitochondrial Apoptosis Pathway cluster_survival Cell Survival OGD Oxygen-Glucose Deprivation mGluR mGluRs OGD->mGluR Activates CytoC Cytochrome c Release OGD->CytoC Induces DLAP3 This compound DLAP3->mGluR Inhibits PSP Phosphoserine Phosphatase DLAP3->PSP Inhibits PI3K PI3K mGluR->PI3K Modulates Akt Akt PSP->Akt Dephosphorylates (Inactivates) PI3K->Akt Activates pAkt p-Akt (Active) Akt->pAkt Phosphorylation Bad Bad pAkt->Bad Inhibits pBad p-Bad (Inactive) pAkt->pBad Phosphorylation Survival Neuronal Survival pAkt->Survival Bcl2 Bcl-2 Bad->Bcl2 Inhibits pBad->Bcl2 Releases inhibition Bcl2->CytoC Inhibits Bcl2->Survival Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Workflow for Neuroprotection Assay

Workflow start Start culture Culture Primary Neurons (7-10 DIV) start->culture groups Divide into 4 Groups: 1. Control 2. This compound Only 3. OGD Only 4. OGD + this compound culture->groups ogd Induce OGD (12h) (Groups 3 & 4) groups->ogd treatment Treat with 10 µM this compound (6h) (Groups 2 & 4) ogd->treatment assays Perform Assays treatment->assays viability Cell Viability (MTT Assay) assays->viability apoptosis Apoptosis (TUNEL Assay) assays->apoptosis western Protein Expression (Western Blot) assays->western analysis Data Analysis & Interpretation viability->analysis apoptosis->analysis western->analysis

Caption: Experimental workflow for assessing this compound neuroprotection.

References

In Vivo Administration of DL-AP3 in Rodent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration methods for DL-2-amino-3-phosphonopropionic acid (DL-AP3), a competitive antagonist of the metabotropic glutamate receptor (mGluR). The following protocols and data have been compiled from preclinical research in rodent models.

Data Summary

The quantitative data from cited experiments are summarized in the tables below for easy comparison of administration parameters across different rodent models and routes.

Table 1: Intraperitoneal (IP) Administration of this compound

ParameterDetailsSpeciesAgePurposeReference
Dosage 500 mg/kgSprague-Dawley RatNeonatal (PND 4-10 or 10-14)To study the role of mGluRs in postnatal development of the eye and optic nerve.[1]
Vehicle SalineSprague-Dawley RatNeonatalN/A[1]
Frequency DailySprague-Dawley RatNeonatalN/A[1]
Observed Effects Motor tremors, circling, head tilt, retinal and optic nerve lesions.Sprague-Dawley RatNeonatalN/A[1]

Table 2: Intracerebroventricular (ICV) Administration of Other Compounds (for protocol reference)

ParameterDetailsSpeciesAgeCompoundReference
Injection Volume 1 µLRatAdultAβ (1-42) peptide
Concentration 5µg/µlRatAdultAβ (1-42) peptide
Injection Volume 20 µLRatAdultMicrobial Neuraminidase
Concentration 25 mU/µlRatAdultMicrobial Neuraminidase
Injection Volume 7.5, 15, and 30 µgRatAdultKetorolac tris salt
Injection Volume 0.3 and 0.6 µgRatAdultMethylprednisolone acetate

Experimental Protocols

Protocol 1: Intraperitoneal (IP) Injection in Neonatal Rats

This protocol is based on a study investigating the developmental effects of this compound in neonatal rats.[1]

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • 1 mL syringes with 25-27 gauge needles

  • Sprague-Dawley rat pups (Postnatal day 4-14)

  • Animal scale

Procedure:

  • Preparation of this compound Solution:

    • On each day of dosing, prepare a fresh solution of this compound in sterile saline.

    • The concentration of the solution should be calculated to deliver a final dose of 500 mg/kg body weight.

    • Ensure the this compound is fully dissolved in the saline.

  • Animal Handling and Dosing:

    • Weigh each rat pup accurately to determine the correct injection volume.

    • Gently restrain the pup. For neonatal rodents, this can often be done by holding them securely in one hand.

    • Locate the injection site in the lower quadrant of the abdomen.

    • Insert the needle at a shallow angle (approximately 10-20 degrees) to avoid puncturing internal organs.

    • Gently aspirate to ensure the needle is not in a blood vessel or organ.

    • Slowly inject the calculated volume of the this compound solution.

    • Withdraw the needle and return the pup to its mother.

  • Post-injection Monitoring:

    • Monitor the pups for any immediate adverse reactions.

    • Observe for behavioral changes such as motor tremors, circling, and head tilt as noted in the reference study.[1]

    • Continue daily injections for the specified duration of the experiment (e.g., PND 4-10 or 10-14).

Protocol 2: Intracerebroventricular (ICV) Injection in Adult Rodents (General Protocol)

Note: No specific published protocol for the ICV administration of this compound in adult rodents was identified. The following is a general protocol adapted from studies using other compounds in rats. Researchers should perform dose-response studies to determine the optimal concentration and volume for this compound.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF) or sterile saline

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)

  • Surgical tools (scalpel, drill, forceps)

  • Hamilton syringe with a 26-30 gauge needle

  • Suturing material or tissue adhesive

  • Adult rats or mice

Procedure:

  • Preparation of this compound Solution:

    • Dissolve this compound in aCSF or sterile saline to the desired concentration. The optimal concentration for this compound will need to be determined empirically.

    • Filter-sterilize the solution.

  • Surgical Procedure:

    • Anesthetize the rodent and mount it in the stereotaxic frame.

    • Apply ophthalmic ointment to the eyes to prevent drying.

    • Shave and sterilize the scalp.

    • Make a midline incision to expose the skull.

    • Identify bregma and lambda.

    • Determine the coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are approximately: AP -0.8 mm, ML ±1.5 mm, DV -3.5 to -4.0 mm from the skull surface. These may need to be adjusted based on the specific strain and age of the animal.

    • Drill a small burr hole at the determined coordinates.

  • Injection:

    • Lower the injection needle attached to the Hamilton syringe to the predetermined depth.

    • Slowly infuse the this compound solution over several minutes (e.g., 1 µL/min) to avoid a rapid increase in intracranial pressure.

    • After the injection is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and prevent backflow.

    • Slowly withdraw the needle.

  • Post-operative Care:

    • Suture the scalp incision or close it with tissue adhesive.

    • Administer post-operative analgesics as required.

    • Monitor the animal during recovery from anesthesia.

    • House animals individually post-surgery to prevent injury.

    • Monitor for any signs of infection or neurological deficits.

Visualizations

experimental_workflow_ip Workflow for Intraperitoneal Administration of this compound prep Prepare this compound Solution (500 mg/kg in saline) weigh Weigh Neonatal Rat Pup prep->weigh restrain Gently Restrain Pup weigh->restrain inject Inject Intraperitoneally into Lower Abdominal Quadrant restrain->inject monitor Monitor for Behavioral and Physiological Effects inject->monitor

Workflow for Intraperitoneal Administration of this compound

experimental_workflow_icv General Workflow for Intracerebroventricular Administration prep Prepare Sterile this compound Solution in aCSF surgery Anesthetize and Mount Rodent in Stereotaxic Frame prep->surgery drill Perform Craniotomy over Lateral Ventricle surgery->drill inject Slowly Infuse this compound Solution drill->inject postop Suture and Provide Post-operative Care inject->postop monitor Monitor Recovery and Experimental Outcomes postop->monitor

General Workflow for Intracerebroventricular Administration

signaling_pathway Potential Signaling Pathway Modulated by this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm dlap3 This compound mglur Metabotropic Glutamate Receptor (mGluR) dlap3->mglur Antagonizes neuroprotection Neuroprotection dlap3->neuroprotection In vitro evidence pi3k PI3K mglur->pi3k Inhibition of downstream signaling? akt Akt pi3k->akt pakt p-Akt1 (Active) akt->pakt Phosphorylation cyto_c_mito Cytochrome C (Mitochondria) pakt->cyto_c_mito Inhibits Release pakt->neuroprotection Promotes cyto_c_cyto Cytochrome C (Cytosol) cyto_c_mito->cyto_c_cyto Release apoptosis Apoptosis cyto_c_cyto->apoptosis Initiates

Potential Signaling Pathway Modulated by this compound

References

DL-AP3: A Tool for Elucidating the Molecular Mechanisms of Learning and Memory

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-3-phosphonopropionic acid (DL-AP3) is a competitive antagonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Its active stereoisomer, L-AP3, has been instrumental in dissecting the molecular cascades underlying synaptic plasticity, particularly the late phase of long-term potentiation (L-LTP), a cellular correlate of learning and memory. By selectively blocking these G-protein coupled receptors, this compound allows researchers to investigate the downstream signaling events crucial for the consolidation and maintenance of long-lasting synaptic changes. These application notes provide a comprehensive overview of this compound's mechanism of action, its effects on synaptic plasticity and behavior, and detailed protocols for its use in both in vitro and in vivo experimental settings.

Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of glutamate to group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to Gq/11 proteins and, upon activation, initiate the phospholipase C (PLC) signaling cascade. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a critical event for the induction of various forms of synaptic plasticity, including the late phase of LTP. By blocking mGluR1 and mGluR5, this compound prevents this signaling cascade, thereby inhibiting the downstream cellular processes that depend on mGluR-mediated calcium release and protein synthesis.[1][2]

Data Presentation

Quantitative Effects of L-AP3 on Hippocampal CA1 Long-Term Potentiation (LTP)
ParameterConditionResultReference
Late-Phase LTP (fEPSP slope) Control (Tetanization)Potentiation sustained for >100 min[3]
100-300 µM L-AP3 (during tetanization)Early-LTP normal, Late-LTP eliminated after 100 min[3]
Intracellular Calcium ([Ca2+]i) Transients Single TetanusLong-lasting calcium enhancements[1]
L-AP3 + Single TetanusReduced calcium changes, no long-lasting enhancement[1]

Experimental Protocols

In Vitro Electrophysiology: Hippocampal Slice Preparation and Recording

This protocol describes the preparation of acute hippocampal slices for the study of LTP and the application of this compound.

Materials:

  • This compound (or L-AP3)

  • Artificial cerebrospinal fluid (aCSF): 124 mM NaCl, 2.5 mM KCl, 1.25 mM KH2PO4, 26 mM NaHCO3, 2 mM MgSO4, 2.5 mM CaCl2, 10 mM D-glucose

  • Sucrose-based cutting solution: 210 mM sucrose, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 0.5 mM CaCl2, 7 mM MgCl2, 7 mM dextrose

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibratome

  • Dissection tools

  • Recording chamber and perfusion system

  • Electrophysiology rig (amplifier, digitizer, stimulating and recording electrodes)

Procedure:

  • Animal Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., Wistar rat) according to approved institutional protocols. Perfuse transcardially with ice-cold, carbogenated sucrose-based cutting solution. Rapidly dissect the brain and place it in the ice-cold cutting solution.

  • Hippocampal Dissection and Slicing: Isolate the hippocampi from the brain. Cut 400 µm thick transverse slices using a vibratome in the ice-cold, carbogenated cutting solution.

  • Slice Recovery: Transfer the slices to a holding chamber containing aCSF continuously bubbled with carbogen. Allow slices to recover at 32-34°C for at least 1 hour.

  • Electrophysiological Recording: Transfer a single slice to the recording chamber, which is continuously perfused with carbogenated aCSF at a rate of 2-3 ml/min at 30-32°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Baseline Recording: After establishing a stable baseline recording of fEPSPs for at least 20 minutes, proceed with the experiment.

  • This compound Application: To study the effect of this compound on LTP, perfuse the slice with aCSF containing the desired concentration of this compound (e.g., 100-300 µM) for a specified period (e.g., 20 minutes) before inducing LTP.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three 1-second trains of 100 Hz stimulation, delivered 20 seconds apart).

  • Post-Induction Recording: Continue recording fEPSPs for at least 60-120 minutes post-HFS to observe the effects on both early and late phases of LTP.

In Vivo Administration: Intracerebroventricular (ICV) Injection

This protocol describes the administration of this compound directly into the cerebral ventricles of a mouse for subsequent behavioral testing.

Materials:

  • This compound

  • Sterile saline or artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Hamilton syringe with a 26-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Surgical tools

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane and secure it in a stereotaxic frame. Shave and clean the surgical area on the head.

  • Stereotaxic Cannula Implantation (Optional, for chronic studies): For repeated infusions, a guide cannula can be surgically implanted over the lateral ventricle.

  • Craniotomy: Drill a small hole in the skull over the target lateral ventricle. Typical coordinates for the lateral ventricle in a mouse relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm from the skull surface.

  • Drug Preparation: Dissolve this compound in sterile saline or aCSF to the desired concentration.

  • Intracerebroventricular Injection: Slowly infuse the this compound solution (e.g., 1-5 µL) into the lateral ventricle using a Hamilton syringe over several minutes. Leave the needle in place for an additional 1-2 minutes to allow for diffusion before slowly retracting it.

  • Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics. Allow the animal to recover fully before proceeding with behavioral experiments. The timing of behavioral testing relative to the ICV injection will depend on the specific research question and the pharmacokinetics of the compound.

Visualizations

Signaling Pathways

DL_AP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR mGluR1/5 Glutamate->mGluR Activates Gq Gq/11 mGluR->Gq Activates DLAP3 This compound DLAP3->mGluR Inhibits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Effectors Ca2_release->Downstream PKC->Downstream LTP Late-Phase LTP (Protein Synthesis) Downstream->LTP Leads to

This compound blocks mGluR1/5 signaling, inhibiting late-LTP.
Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro: Hippocampal Slice Electrophysiology cluster_invivo In Vivo: Behavioral Studies A Slice Preparation B Baseline Recording A->B C This compound Application B->C D LTP Induction (HFS) C->D E Post-Induction Recording D->E F ICV Cannulation / Injection of this compound G Recovery F->G H Behavioral Testing (e.g., Morris Water Maze, Fear Conditioning) G->H

Workflow for in vitro and in vivo studies using this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of group I metabotropic glutamate receptors in learning and memory. By blocking the signaling cascade that leads to the late phase of LTP, researchers can probe the specific molecular requirements for long-lasting synaptic plasticity and its behavioral consequences. The protocols and information provided here serve as a guide for the effective use of this compound in neuroscience research.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-2-Amino-3-phosphonopropionic acid (DL-AP3) is a widely utilized pharmacological tool in neuroscience research. It functions as a competitive antagonist of group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[1][2] These receptors are coupled to G-proteins and play a crucial role in modulating synaptic plasticity, neuronal excitability, and various intracellular signaling cascades.[1] By blocking the activation of these receptors, this compound allows for the investigation of their physiological roles and their involvement in pathological conditions such as epilepsy, Parkinson's disease, and chronic pain.[1]

Interestingly, the effects of L-AP3, a component of the racemic this compound mixture, are concentration-dependent. At concentrations at or below 300 µM, L-AP3 acts as an antagonist of mGluR-mediated phosphoinositide (PI) turnover. However, at higher concentrations, such as 1 mM, it can paradoxically stimulate this pathway. This highlights the importance of careful dose-response studies when utilizing this compound.

These application notes provide an overview of recommended concentrations, detailed experimental protocols, and the underlying signaling pathways affected by this compound to guide researchers in its effective use in cell culture experiments.

Data Presentation: Recommended Concentrations of this compound

The following table summarizes recommended concentrations of this compound and its enantiomer L-AP3 for various in vitro applications based on published literature. It is crucial to perform dose-response experiments for each specific cell type and experimental condition to determine the optimal concentration.

ApplicationCell TypeCompoundConcentrationEffectReference
Long-term Neurotoxicity StudyRat Hippocampal Slice CulturesL-AP310 µMNo detectable neuronal degeneration over 3 weeks.[3]
Long-term Neurotoxicity StudyRat Hippocampal Slice CulturesL-AP3100 µMInduced severe toxicity after 4-6 days.[3]
Phosphoinositide Turnover Assay (Antagonism)Neonatal Rat Cerebral Cortex SlicesL-AP3≤ 300 µMAntagonizes mGluR-mediated phosphoinositide responses.
Phosphoinositide Turnover Assay (Stimulation)Neonatal Rat Cerebral Cortex SlicesL-AP31 mMStimulates phosphoinositide responses.
Phosphoinositide Hydrolysis AssayPrimary cultures of cerebellar granule neuronsL-AP3Not specifiedMimicked the stimulatory action of mGluR agonists.[4]
Investigation of Glutamate ToxicityHT-22 cellsThis compound"Relatively low concentrations"Potentiates glutamate toxicity.[5]

Signaling Pathways

This compound primarily exerts its effects by antagonizing group I mGluRs (mGluR1 and mGluR5). These receptors are coupled to the Gq alpha subunit of heterotrimeric G-proteins. Upon activation by glutamate, group I mGluRs initiate the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This pathway is central to many cellular processes, including synaptic plasticity and gene expression.

Group_I_mGluR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1_5 Group I mGluR (mGluR1/5) Glutamate->mGluR1_5 Activates Gq Gq mGluR1_5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptors PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream DL_AP3 This compound DL_AP3->mGluR1_5 Antagonizes

Caption: Group I mGluR signaling pathway antagonized by this compound.

Experimental Protocols

The following are generalized protocols that should be optimized for specific experimental needs.

Primary Neuronal Culture Preparation

This protocol describes the preparation of primary cortical neurons, a common system for studying the effects of this compound.

Materials:

  • Timed-pregnant rat (E18) or mouse (E15-16)

  • Dissection medium (e.g., Hibernate-E)

  • Enzyme solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates/coverslips

  • Sterile dissection tools

Procedure:

  • Euthanize the pregnant animal according to approved institutional guidelines.

  • Aseptically dissect the embryos and isolate the cerebral cortices in ice-cold dissection medium.

  • Carefully remove the meninges.

  • Mince the cortical tissue and incubate in the enzyme solution at 37°C for the recommended time (typically 15-30 minutes).

  • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the cells onto coated culture surfaces at the desired density in pre-warmed plating medium.

  • Incubate the cultures at 37°C in a humidified incubator with 5% CO2.

  • Change half of the medium every 2-3 days. Neurons are typically ready for experiments after 7-14 days in vitro (DIV).

Primary_Neuronal_Culture_Workflow Start Start Dissection Embryo Dissection & Cortex Isolation Start->Dissection Meninges Meninges Removal Dissection->Meninges Digestion Enzymatic Digestion Meninges->Digestion Trituration Mechanical Dissociation (Trituration) Digestion->Trituration Counting Cell Counting & Viability Trituration->Counting Plating Cell Plating Counting->Plating Incubation Incubation & Maintenance (7-14 DIV) Plating->Incubation Experiment Ready for Experiment Incubation->Experiment

Caption: Workflow for preparing primary neuronal cultures.

This compound Treatment and Cell Viability Assay

This protocol outlines how to treat cultured cells with this compound and assess its effect on cell viability.

Materials:

  • Cultured cells (e.g., primary neurons, astrocytes, or cell lines)

  • This compound stock solution (dissolved in an appropriate solvent, e.g., sterile water or DMSO)

  • Cell culture medium

  • Cell viability assay kit (e.g., MTT, MTS, or LDH assay)

  • Plate reader

Procedure:

  • Preparation of this compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

  • Cell Treatment:

    • For adherent cells, aspirate the old medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.

    • For suspension cells, centrifuge the cells, remove the supernatant, and resuspend in the treatment medium.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment:

    • Follow the manufacturer's instructions for the chosen cell viability assay kit.

    • For an MTT assay, this typically involves adding the MTT reagent to each well, incubating for a few hours to allow for formazan crystal formation, and then solubilizing the crystals with a solubilization buffer.

    • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control group.

Phosphoinositide (PI) Hydrolysis Assay

This protocol is used to measure the effect of this compound on mGluR-mediated PI turnover.

Materials:

  • Cultured cells expressing group I mGluRs

  • myo-[³H]inositol

  • Agonist (e.g., glutamate or a specific mGluR agonist like DHPG)

  • This compound

  • Lithium chloride (LiCl) solution

  • Trichloroacetic acid (TCA)

  • Anion exchange chromatography columns (e.g., Dowex AG1-X8)

  • Scintillation counter and scintillation fluid

Procedure:

  • Labeling: Incubate the cells with myo-[³H]inositol in inositol-free medium for 24-48 hours to label the cellular phosphoinositide pools.

  • Pre-incubation: Wash the cells and pre-incubate them in a buffer containing LiCl for 15-30 minutes. LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

  • Treatment: Add this compound at the desired concentrations and incubate for a specific period (e.g., 15-30 minutes) before adding the mGluR agonist.

  • Stimulation: Add the agonist and incubate for the desired time (e.g., 30-60 minutes).

  • Termination: Stop the reaction by adding ice-cold TCA.

  • Extraction and Separation:

    • Scrape the cells and centrifuge to pellet the precipitate.

    • Apply the supernatant to the anion exchange columns.

    • Wash the columns and elute the inositol phosphates with increasing concentrations of ammonium formate.

  • Quantification: Add the eluted fractions to scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Express the results as the amount of [³H]inositol phosphates accumulated relative to the total [³H]inositol incorporated into the lipids.

PI_Hydrolysis_Assay_Workflow Start Start Labeling Cell Labeling with [³H]inositol Start->Labeling Preincubation Pre-incubation with LiCl Labeling->Preincubation Treatment Treatment with this compound Preincubation->Treatment Stimulation Stimulation with mGluR Agonist Treatment->Stimulation Termination Reaction Termination with TCA Stimulation->Termination Extraction Extraction of Inositol Phosphates Termination->Extraction Separation Anion Exchange Chromatography Extraction->Separation Quantification Scintillation Counting Separation->Quantification End Data Analysis Quantification->End

Caption: Workflow for a phosphoinositide hydrolysis assay.

Conclusion

This compound is a valuable tool for dissecting the roles of group I metabotropic glutamate receptors in cellular function. Successful application of this antagonist requires careful consideration of its concentration-dependent effects and the specific experimental context. The protocols and data provided in these application notes serve as a starting point for researchers to design and execute robust experiments to investigate the intricate signaling pathways modulated by mGluRs. It is always recommended to consult the primary literature and perform thorough optimization for each new experimental system.

References

Application Notes and Protocols: Preparation of DL-AP3 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of DL-AP3 (DL-2-Amino-3-phosphonopropionic acid), a competitive antagonist of group I metabotropic glutamate receptors (mGluRs) and an inhibitor of phosphoserine phosphatase.[1][2][3][4] These guidelines are intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValueReferences
Molecular Formula C₃H₈NO₅P[1][3][5][6]
Molecular Weight 169.07 g/mol [1][6][7][8]
Appearance White to light brown solid/powder[1][6]
Melting Point 227-229 °C[1][6]
Purity ≥95-97%[2][3][5]
Solubility (Water) Slightly soluble (enhanced by heating)[1][6]
Solubility (PBS, pH 7.2) 2 mg/mL[3]
Solubility (H₂O with heat/sonication) 5 mg/mL (29.57 mM)[4]
Storage (Solid) 0-6°C or -20°C, sealed from moisture[1][4][6]
Storage (Solution) -20°C (1 month) or -80°C (6 months)[4][5]

Experimental Protocols

Required Materials
  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or equivalent) or Phosphate-Buffered Saline (PBS, pH 7.2)

  • 1 M NaOH (optional, for aiding dissolution)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath or heat block

  • Ultrasonic bath (sonicator)

  • Sterile filters (0.22 µm) and syringes (optional, for sterilization)

Protocol for Preparing a 10 mM this compound Stock Solution in Water

This protocol provides a method to prepare a 10 mM aqueous stock solution. Adjust the calculations accordingly for different desired concentrations.

Step 1: Calculating the Required Mass of this compound

To prepare a 10 mM stock solution, the required mass of this compound can be calculated using its molecular weight (169.07 g/mol ).

  • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass (g) = 0.010 mol/L x 0.001 L x 169.07 g/mol = 0.00169 g

    • Mass (mg) = 1.69 mg

Step 2: Weighing and Dissolving this compound

  • Accurately weigh out 1.69 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.

  • Add 1 mL of high-purity water to the tube.

  • Vortex the solution vigorously for 1-2 minutes. This compound is slightly soluble in water, so it may not dissolve completely at this stage.[1][6]

  • To aid dissolution, warm the solution to 60°C in a water bath or heat block and apply sonication in an ultrasonic bath.[4] Alternate between warming, vortexing, and sonicating until the solid is completely dissolved.

  • Optional: For complete solubilization, especially for higher concentrations, a small volume of 1 M NaOH can be added dropwise until the this compound dissolves.[5] Be mindful of the final pH of your stock solution and adjust as necessary for your experimental needs.

Step 3: Sterilization and Storage

  • If required for cell culture or other sterile applications, sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Visualizations

Workflow for this compound Stock Solution Preparation

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Final Steps start Start calculate Calculate Mass of this compound start->calculate weigh Weigh this compound Powder calculate->weigh add_solvent Add Solvent (e.g., Water) weigh->add_solvent dissolve Vortex / Heat / Sonicate add_solvent->dissolve sterilize Sterile Filter (Optional) dissolve->sterilize aliquot Aliquot into Tubes sterilize->aliquot store Store at -20°C or -80°C aliquot->store end_node Ready for Use store->end_node

Caption: A flowchart illustrating the key steps for preparing a this compound stock solution.

Signaling Pathway Inhibition by this compound

G This compound as a Group I mGluR Antagonist cluster_membrane Cell Membrane mGluR1 mGluR1 Gq Gq Protein mGluR1->Gq Activates Glutamate Glutamate (Agonist) Glutamate->mGluR1 Activates DL_AP3 This compound (Antagonist) DL_AP3->mGluR1 Inhibits PLC PLC Gq->PLC Activates Downstream Downstream Signaling (e.g., IP₃, DAG, Ca²⁺ release) PLC->Downstream Leads to

Caption: this compound competitively antagonizes the binding of glutamate to mGluR1, inhibiting downstream signaling.

References

Application Notes and Protocols: Western Blot Analysis of Group I Metabotropic Glutamate Receptor Signaling Following DL-AP3 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting Western blot analysis to investigate the effects of DL-2-amino-3-phosphonopropionic acid (DL-AP3) treatment on downstream signaling pathways. This compound is a selective antagonist of Group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5. By blocking these receptors, this compound allows for the study of their role in various cellular processes, including synaptic plasticity and neuronal excitability.

Introduction to this compound and its Mechanism of Action

This compound is a valuable pharmacological tool for dissecting the signaling cascades initiated by the activation of Group I mGluRs. These G-protein coupled receptors are typically linked to the activation of phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium and the activation of protein kinase C (PKC). A key downstream consequence of Group I mGluR activation is the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a central component of the mitogen-activated protein kinase (MAPK) signaling pathway.

Western blotting is an ideal technique to probe the effects of this compound treatment by quantifying the changes in the phosphorylation state of key signaling proteins, such as ERK1/2. A decrease in the phosphorylated form of a protein following this compound treatment would indicate that its activation is dependent on Group I mGluR signaling.

Data Presentation: Potential Protein Targets for Western Blot Analysis

The following table summarizes key proteins of interest for Western blot analysis after this compound treatment. The selection of target proteins will depend on the specific research question and the cellular context.

Target ProteinCommon AbbreviationExpected Molecular Weight (kDa)Rationale for AnalysisRecommended Antibody Type
Metabotropic Glutamate Receptor 1amGluR1a~145To confirm receptor expression in the experimental system.[1]Total protein
Metabotropic Glutamate Receptor 5mGluR5~145To confirm receptor expression in the experimental system.[1][2]Total protein
Phospho-ERK1/2 (Thr202/Tyr204)p-ERK1/244 (ERK1), 42 (ERK2)To measure the activation state of the MAPK/ERK pathway downstream of mGluR1/5.[3][4][5]Phospho-specific
Total ERK1/2ERK1/244 (ERK1), 42 (ERK2)To normalize p-ERK1/2 levels and ensure equal protein loading.Total protein
Phospho-mTOR (Ser2448)p-mTOR~289To investigate the involvement of the mTOR signaling pathway.[4]Phospho-specific
Total mTORmTOR~289To normalize p-mTOR levels.Total protein
Beta-Actinβ-Actin~42Loading control to ensure equal protein loading across lanes.Total protein
GAPDHGAPDH~37Alternative loading control.Total protein

Experimental Protocols

This section provides a detailed methodology for a typical Western blot experiment to analyze the effects of this compound treatment.

Cell Culture and this compound Treatment
  • Cell Lines: Use a cell line known to endogenously express mGluR1 or mGluR5 (e.g., primary cortical neurons, HEK293 cells transfected with the receptor of interest).

  • Cell Seeding: Plate cells at an appropriate density in 6-well plates or 10 cm dishes to achieve 70-80% confluency on the day of the experiment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations. A typical concentration range to test would be 10-100 µM, but this should be optimized for your specific cell type and experimental conditions.

  • Treatment:

    • On the day of the experiment, replace the existing cell culture medium with fresh medium containing the desired concentration of this compound or vehicle control.

    • For antagonist studies, it is common to pre-incubate the cells with this compound for a specific duration (e.g., 15-30 minutes) before stimulating with a Group I mGluR agonist like (S)-3,5-DHPG.

    • Incubate the cells for the desired treatment period. The optimal duration will depend on the signaling event being investigated; for phosphorylation events, time points between 5 and 60 minutes are common.

Sample Preparation: Protein Lysate Collection
  • After treatment, place the cell culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[6]

  • Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[6] For a 10 cm dish, 500 µL of lysis buffer is typically sufficient.

  • Scrape the adherent cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[6]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete cell lysis.[6]

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Carefully transfer the supernatant (protein lysate) to a fresh, pre-chilled microcentrifuge tube.

  • Determine the protein concentration of each lysate using a standard protein assay, such as the Bradford or BCA assay.

SDS-PAGE and Protein Transfer
  • Prepare protein samples for loading by mixing the lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes.

  • Load equal amounts of protein (typically 20-50 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and transfer efficiency.

  • Perform electrophoresis to separate the proteins based on their molecular weight.

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.

Immunoblotting
  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[7]

  • Primary Antibody Incubation: Dilute the primary antibody (e.g., rabbit anti-p-ERK1/2) in blocking buffer to the manufacturer's recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

  • Incubate the membrane with the substrate for the recommended time.

  • Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Stripping and Re-probing (Optional): To detect total protein levels (e.g., total ERK1/2) or a loading control (e.g., β-actin), the membrane can be stripped of the first set of antibodies and re-probed with a different primary antibody.

  • Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phospho-protein band to the corresponding total protein band and/or the loading control to account for any variations in protein loading.

Mandatory Visualizations

DL_AP3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm DL_AP3 This compound mGluR mGluR1/5 DL_AP3->mGluR Antagonizes Gq Gq mGluR->Gq Activates PLC PLC PKC PKC PLC->PKC Activates Gq->PLC Activates ERK ERK1/2 PKC->ERK Phosphorylates pERK p-ERK1/2 Transcription Transcription Factors pERK->Transcription Regulates

Caption: Signaling pathway of Group I mGluRs and the antagonistic action of this compound.

Western_Blot_Workflow cluster_treatment Cell Treatment cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_immunoblot Immunoblotting cluster_detection Detection & Analysis start Seed Cells treat This compound Treatment start->treat lysis Cell Lysis treat->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer block Blocking transfer->block primary Primary Antibody block->primary secondary Secondary Antibody primary->secondary detect Chemiluminescent Detection secondary->detect analyze Data Analysis detect->analyze

Caption: Experimental workflow for Western blot analysis after this compound treatment.

References

Troubleshooting & Optimization

Troubleshooting DL-AP3 solubility issues in aqueous solutions.

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing DL-AP3, ensuring its proper dissolution is critical for experimental success. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common solubility challenges in aqueous solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when preparing this compound solutions.

Q1: My this compound is not dissolving in water. What should I do?

This compound has limited solubility in water.[1] If you are encountering issues, consider the following troubleshooting steps in order:

  • Heating: Gently warm the solution. This compound's solubility in water can be slightly increased with heat.[1]

  • pH Adjustment: The solubility of many compounds is pH-dependent. While specific data for this compound is limited, adjusting the pH of your aqueous solution may improve solubility. It is recommended to test this in a small pilot experiment.

  • Alternative Solvents: If water solubility remains an issue, consider using alternative solvents such as Dimethyl Sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS).

Q2: What are the recommended solvents for preparing a this compound stock solution?

For a stable and effective stock solution, the following solvents are recommended:

  • Phosphate-Buffered Saline (PBS), pH 7.2: this compound is soluble in PBS at a concentration of 2 mg/mL.

  • Dimethyl Sulfoxide (DMSO): this compound is also soluble in DMSO. Commercial suppliers offer pre-made 10 mM solutions in DMSO.

Q3: How should I prepare a stock solution of this compound?

Below are detailed protocols for preparing stock solutions in the recommended solvents.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in PBS (pH 7.2)

Materials:

  • This compound powder

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sterile 0.22 µm syringe filter

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of PBS (pH 7.2) to achieve a final concentration of 2 mg/mL.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, cell culture grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes.

  • Store the aliquots at -20°C.

Note: When preparing working solutions for cell culture, ensure the final concentration of DMSO is not toxic to the cells (typically <0.5%).

Protocol 3: Preparation of this compound for In Vitro Experiments (Cell Culture)

Working Concentrations:

The optimal working concentration of this compound will vary depending on the cell type and experimental design. A study on rat hippocampal slice cultures has used concentrations of 10 µM and 100 µM for long-term exposure (3 weeks). It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific application.

Procedure:

  • Thaw a frozen aliquot of your this compound stock solution (prepared in PBS or DMSO).

  • Dilute the stock solution directly into your cell culture medium to achieve the desired final concentration.

  • Mix thoroughly by gently pipetting or swirling the culture vessel.

  • If using a DMSO stock, ensure the final DMSO concentration in the culture medium is below the toxicity threshold for your cells.

Protocol 4: Preparation of this compound for In Vivo Experiments (Intraperitoneal Injection in Mice)

Vehicle Selection:

For compounds with limited aqueous solubility, a co-solvent system is often necessary for in vivo administration. A common vehicle for intraperitoneal (i.p.) injection includes a mixture of DMSO, PEG 400, and saline.

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO.

  • For the final dosing solution, a common vehicle composition is 10% DMSO, 40% PEG 400, and 50% saline.

  • To prepare the dosing solution, first mix the this compound DMSO stock with the PEG 400.

  • Then, add the saline to the DMSO/PEG 400 mixture and mix thoroughly.

  • The final concentration of this compound in the dosing solution will depend on the desired dosage (mg/kg) and the injection volume. A typical injection volume for a mouse is 100 µL.

Data Presentation

SolventSolubilityMolecular Weight ( g/mol )Molar Concentration (at max solubility)
WaterSlightly soluble, enhanced by heating169.07Not readily available
PBS (pH 7.2)2 mg/mL169.07~11.8 mM
DMSOSoluble (e.g., 10 mM)169.0710 mM

Visualizations

Troubleshooting Workflow for this compound Solubility Issues

This compound Solubility Troubleshooting Troubleshooting this compound Solubility start Start: this compound solubility issue in aqueous solution check_solvent Is the solvent water? start->check_solvent heat_solution Try gentle heating check_solvent->heat_solution Yes use_pbs Use PBS (pH 7.2) (Solubility: 2 mg/mL) check_solvent->use_pbs No check_dissolution1 Does it dissolve? heat_solution->check_dissolution1 adjust_ph Consider pH adjustment (pilot test) check_dissolution1->adjust_ph No end_success Success: Prepare working solution check_dissolution1->end_success Yes check_dissolution2 Does it dissolve? adjust_ph->check_dissolution2 check_dissolution2->use_pbs No check_dissolution2->end_success Yes end_fail Consider alternative formulation or contact technical support check_dissolution2->end_fail use_pbs->end_success use_dmso Use DMSO (Prepare high concentration stock) use_dmso->end_success DL-AP3_mGluR_Signaling This compound Antagonism of Group I mGluR Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR1_5 Group I mGluRs (mGluR1/mGluR5) Glutamate->mGluR1_5 Activates DL_AP3 This compound DL_AP3->mGluR1_5 Blocks Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Downstream Downstream Signaling Ca_release->Downstream PKC_activation->Downstream

References

Optimizing the working concentration of DL-AP3 for in vivo studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the metabotropic glutamate receptor (mGluR) antagonist, DL-AP3, in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound (DL-2-Amino-3-Phosphonopropionic Acid) is a competitive antagonist of Group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5.[1] It also acts as an inhibitor of phosphoserine phosphatase.[1] By blocking mGluR1 and mGluR5, this compound can modulate downstream signaling pathways involved in synaptic plasticity, neuronal excitability, and various neuropathological processes.

Q2: What are the recommended working concentrations of this compound for in vivo studies?

The optimal working concentration of this compound can vary depending on the animal model, the route of administration, and the specific research question. Based on published studies, the following concentrations have been used successfully:

Animal ModelRoute of AdministrationWorking Concentration/DosageReference Study
Fmr1 Knockout MiceIntraperitoneal (i.p.)4 mg/kg (administered for 5 weeks)[1]
SheepIntracerebroventricular (i.c.v.)4.0 - 12.0 mg/animal (in 100 µL infusion)[1]

It is crucial to perform dose-response studies to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare this compound for in vivo administration?

This compound has a reported solubility of 2 mg/mL in PBS (pH 7.2).[2] For in vivo injections, it is recommended to prepare a stock solution and then dilute it to the final working concentration.

Preparation Protocol:

  • Weigh the desired amount of this compound powder.

  • Dissolve the powder in sterile, room temperature PBS (pH 7.2) or isotonic saline.

  • Gently vortex or sonicate until the compound is completely dissolved.

  • Sterile-filter the solution through a 0.22 µm syringe filter before injection.

  • Prepare fresh solutions for each experiment to ensure stability.

Q4: What are the appropriate administration routes for this compound in vivo?

The choice of administration route depends on the target tissue and the desired systemic or localized effect. The two most common routes for this compound are:

  • Intraperitoneal (i.p.) injection: For systemic administration.

  • Intracerebroventricular (i.c.v.) injection: For direct delivery to the central nervous system, bypassing the blood-brain barrier.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound Solution
  • Problem: The this compound powder is not dissolving completely, or the solution appears cloudy or contains precipitates.

  • Possible Causes:

    • The concentration exceeds the solubility limit.

    • The solvent is not at the optimal pH or temperature.

    • The compound has degraded.

  • Solutions:

    • Verify Concentration: Double-check your calculations to ensure you are not exceeding the 2 mg/mL solubility in PBS (pH 7.2).[2]

    • Adjust pH: Ensure the pH of your PBS is 7.2. If using saline, the pH may need to be adjusted.

    • Gentle Warming: Gently warm the solution to 37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.

    • Sonication: Use a sonicator bath for short intervals to help break up any clumps and facilitate dissolution.

    • Fresh Compound: Use a fresh vial of this compound to rule out degradation of the stock powder.

Issue 2: Inconsistent or Lack of Expected In Vivo Effects
  • Problem: After administering this compound, you do not observe the expected physiological or behavioral changes in your animal model.

  • Possible Causes:

    • Suboptimal dosage.

    • Incorrect administration technique.

    • Degradation of the this compound solution.

    • Issues with the animal model.

  • Solutions:

    • Dose-Response Study: Perform a pilot study with a range of doses to determine the optimal effective concentration for your specific model and endpoint.

    • Verify Administration Technique: Ensure proper i.p. or i.c.v. injection technique to guarantee accurate delivery of the compound. Refer to the detailed experimental protocols below.

    • Freshly Prepared Solutions: Always use freshly prepared this compound solutions for each experiment.

    • Positive Controls: Include a positive control compound with a known effect in your experimental paradigm to validate the responsiveness of your animal model.

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Injection in Mice

This protocol outlines the standard procedure for administering this compound via intraperitoneal injection in mice.

Materials:

  • Sterile this compound solution (at the desired concentration in PBS or saline)

  • Sterile syringes (1 mL)

  • Sterile needles (25-27 gauge)

  • 70% ethanol

  • Animal restrainer

Procedure:

  • Animal Restraint: Properly restrain the mouse to expose the abdomen.

  • Injection Site: Locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

  • Sterilization: Swab the injection site with 70% ethanol.

  • Needle Insertion: Insert the needle at a 15-20 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is present, discard the syringe and prepare a new injection.

  • Injection: Slowly inject the this compound solution.

  • Needle Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animal for any signs of distress or adverse reactions.

Protocol 2: Intracerebroventricular (i.c.v.) Injection in Mice

This protocol describes the surgical procedure for a single bolus i.c.v. injection of this compound in mice. This is a surgical procedure and requires appropriate aseptic techniques and anesthesia.

Materials:

  • Stereotaxic apparatus

  • Anesthesia machine (e.g., isoflurane)

  • Hamilton syringe with a 33-gauge needle

  • Surgical tools (scalpel, drill, etc.)

  • Sterile this compound solution

  • Suturing material

Procedure:

  • Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane).

  • Stereotaxic Placement: Secure the anesthetized mouse in a stereotaxic frame.

  • Surgical Preparation: Shave the head and clean the surgical area with an antiseptic solution.

  • Incision: Make a midline incision on the scalp to expose the skull.

  • Bregma Identification: Identify the bregma landmark on the skull.

  • Craniotomy: Using stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm from bregma), drill a small burr hole through the skull.

  • Injection: Lower the Hamilton syringe needle to the appropriate depth (DV: -2.5 mm from the skull surface) and slowly infuse the this compound solution over several minutes.

  • Needle Retention and Withdrawal: Leave the needle in place for a few minutes post-injection to allow for diffusion and then slowly withdraw it.

  • Wound Closure: Suture the scalp incision.

  • Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.

Visualizations

DL_AP3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate mGluR mGluR1/5 Glutamate->mGluR Activates DL_AP3 This compound DL_AP3->mGluR Inhibits Gq Gq mGluR->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound competitively antagonizes mGluR1/5, blocking glutamate-induced signaling.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Prep_Sol Prepare this compound Solution (e.g., 2 mg/mL in PBS) Sterilize Sterile Filter (0.22 µm) Prep_Sol->Sterilize Animal_Model Select Animal Model (e.g., Mouse) Sterilize->Animal_Model Choose_Route Choose Administration Route Animal_Model->Choose_Route IP_Inject Intraperitoneal (i.p.) Injection Choose_Route->IP_Inject Systemic ICV_Inject Intracerebroventricular (i.c.v.) Injection Choose_Route->ICV_Inject CNS-specific Behavioral Behavioral Assays IP_Inject->Behavioral Physiological Physiological Measurements IP_Inject->Physiological Molecular Molecular Analysis IP_Inject->Molecular ICV_Inject->Behavioral ICV_Inject->Physiological ICV_Inject->Molecular

Caption: Workflow for in vivo studies using this compound.

Troubleshooting_Logic Start Experiment Start Issue Issue Encountered? Start->Issue No_Effect No Observable Effect Issue->No_Effect Yes Solubility_Issue Solubility/Precipitation Issue->Solubility_Issue Yes Success Experiment Successful Issue->Success No Check_Dose Check Dosage (Dose-Response?) No_Effect->Check_Dose Check_Solubility Verify Concentration & Solvent pH Solubility_Issue->Check_Solubility Check_Admin Verify Administration Technique Check_Dose->Check_Admin Fresh_Solution Use Freshly Prepared Solution Check_Admin->Fresh_Solution Warm_Sonicate Gently Warm/ Sonicate Check_Solubility->Warm_Sonicate Warm_Sonicate->Fresh_Solution

Caption: Troubleshooting logic for common issues with in vivo this compound experiments.

References

Potential off-target effects of DL-AP3 in neuronal cells.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing DL-AP3 in neuronal cell experiments. The information is structured to directly address potential issues related to off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary known mechanism of action of this compound?

A1: this compound is primarily characterized as a competitive antagonist of Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2][3] It blocks the downstream signaling cascades typically initiated by the binding of glutamate to these receptors.

Q2: I'm observing unexpected cellular phenotypes after this compound treatment. What are the known off-target effects?

A2: A significant known off-target effect of this compound is the inhibition of phosphoserine phosphatase (PSP).[2][4] This enzyme is crucial for the biosynthesis of L-serine. Inhibition of PSP can lead to cellular effects independent of mGluR antagonism. Additionally, at high concentrations, the possibility of other, uncharacterized off-target interactions cannot be ruled out.

Q3: My neuronal cultures show increased survival after this compound treatment under stress conditions. Is this an expected on-target effect?

A3: this compound has been observed to have neuroprotective effects in models of oxygen-glucose deprivation (OGD). This is not a direct consequence of mGluR1/5 antagonism but is thought to be mediated through the modulation of the Akt signaling pathway, specifically by increasing the phosphorylation of Akt1 (p-Akt1) and decreasing the levels of cytochrome C, a key mediator of apoptosis.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

A4: Distinguishing between on- and off-target effects is a critical experimental step. Here are some recommended strategies:

  • Use a structurally distinct mGluR1/5 antagonist: If a different antagonist with a distinct chemical structure produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue experiments: For the known off-target of phosphoserine phosphatase, you can try to rescue the phenotype by supplementing the culture medium with L-serine.

  • Knockdown/knockout of the intended target: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of mGluR1 or mGluR5 should abolish the on-target effects of this compound. If the phenotype persists, it is likely an off-target effect.

  • Dose-response analysis: Off-target effects often occur at higher concentrations. A careful dose-response study can help differentiate between high-affinity on-target effects and lower-affinity off-target effects.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in neuronal morphology or viability at high concentrations. Cytotoxicity due to off-target effects or inhibition of essential enzymes like phosphoserine phosphatase.Perform a dose-response curve to determine the IC50 for the observed effect and compare it to the known Ki for mGluR1. Conduct a cell viability assay (e.g., MTT or LDH) to assess cytotoxicity.
Alterations in cellular metabolism or amino acid levels. Inhibition of phosphoserine phosphatase, a key enzyme in L-serine biosynthesis.Supplement the culture medium with L-serine to see if the phenotype can be rescued. Measure intracellular amino acid levels to confirm a deficit in L-serine.
Lack of effect at expected concentrations. Poor compound solubility or degradation. Incorrect concentration calculation. Low receptor expression in the specific neuronal cell type.Confirm the solubility of this compound in your culture medium. Prepare fresh stock solutions. Verify the expression levels of mGluR1 and mGluR5 in your neuronal cells using techniques like qPCR or Western blotting.
Variability in experimental results. Inconsistent cell culture conditions. Inconsistent compound dosing.Standardize cell passage number and density. Ensure accurate and consistent preparation and application of this compound solutions.

Data Presentation

This compound Target and Off-Target Affinity Profile

The following table summarizes the known quantitative data for this compound's interaction with its primary targets and a key off-target. Researchers are encouraged to expand this table by performing broad-panel off-target screening.

TargetInteraction TypeSpeciesKi / IC50Reference
mGluR1α Competitive AntagonistRatKi: 298 µM[1]
mGluR1α Competitive AntagonistRatIC50: 1 mM[1]
mGluR5 Competitive Antagonist--[2][3]
Phosphoserine Phosphatase InhibitorRat BrainKi: 77 µM (for this compound)[2][4]
Phosphoserine Phosphatase InhibitorRat BrainIC50: 187 µM (for this compound)[2]

Note: Data for mGluR5 is qualitative from the available search results. Quantitative Ki or IC50 values would require specific experimental determination.

Template for Off-Target Screening Panel Results

Researchers can use the following template to populate data from a commercial off-target screening service (e.g., a GPCR or kinase panel).

Off-Target Candidate Target Class Binding Affinity (Ki) / % Inhibition @ [Concentration] Functional Activity (EC50/IC50)
e.g., Dopamine D2 ReceptorGPCR
e.g., NMDA ReceptorIon Channel
e.g., Tyrosine Kinase XKinase
......

Experimental Protocols

Radioligand Binding Assay for Off-Target GPCRs

This protocol is adapted for determining the binding affinity of this compound to a G-protein coupled receptor (GPCR) of interest.

Materials:

  • Cell membranes expressing the target GPCR

  • Radiolabeled ligand for the target GPCR (e.g., [3H]-ligand)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2)

  • Scintillation fluid and counter

  • 96-well filter plates and vacuum manifold

Procedure:

  • Prepare Reagents:

    • Dilute cell membranes to the desired concentration in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in assay buffer.

    • Dilute the radioligand to a concentration near its Kd in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer, this compound at various concentrations, and the radioligand.

    • For total binding, add vehicle instead of this compound.

    • For non-specific binding, add a high concentration of a known unlabeled ligand for the target receptor.

  • Incubation:

    • Add the cell membrane preparation to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Counting:

    • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the specific binding as a function of the log concentration of this compound and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Enzyme Inhibition Assay for Phosphoserine Phosphatase

This protocol describes how to measure the inhibitory effect of this compound on phosphoserine phosphatase activity.

Materials:

  • Purified or recombinant phosphoserine phosphatase

  • Phosphoserine substrate (e.g., O-phospho-L-serine)

  • This compound

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

  • Malachite green reagent for phosphate detection

  • 96-well microplate and reader

Procedure:

  • Prepare Reagents:

    • Dilute the enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of this compound and perform serial dilutions.

    • Prepare the phosphoserine substrate solution in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add assay buffer and this compound at various concentrations.

    • Add the enzyme solution to each well and pre-incubate for 10-15 minutes at 37°C.

  • Initiate Reaction:

    • Add the phosphoserine substrate to each well to start the enzymatic reaction.

    • Incubate at 37°C for a specified time (e.g., 30 minutes).

  • Stop Reaction and Detect Phosphate:

    • Stop the reaction by adding the malachite green reagent. This reagent will form a colored complex with the free phosphate produced by the enzyme.

    • Incubate for 15-20 minutes at room temperature for color development.

  • Measurement and Analysis:

    • Measure the absorbance at the appropriate wavelength (e.g., 620 nm) using a microplate reader.

    • Calculate the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

    • Plot the percent inhibition versus the log concentration of this compound to determine the IC50 value.

Calcium Imaging in Neuronal Cells

This protocol outlines a method to assess the functional effects of this compound on neuronal activity by measuring intracellular calcium changes.

Materials:

  • Cultured neuronal cells on glass coverslips

  • Calcium indicator dye (e.g., Fura-2 AM or a genetically encoded calcium indicator like GCaMP)

  • This compound

  • Imaging buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

  • Fluorescence microscope with an appropriate filter set and a digital camera

Procedure:

  • Cell Loading:

    • Incubate the neuronal cultures with the calcium indicator dye in imaging buffer for 30-60 minutes at 37°C, allowing the dye to enter the cells.

    • Wash the cells with fresh imaging buffer to remove excess dye.

  • Baseline Recording:

    • Mount the coverslip onto the microscope stage and perfuse with imaging buffer.

    • Record baseline fluorescence for a few minutes to establish a stable signal.

  • Compound Application:

    • Apply this compound to the cells via the perfusion system at the desired concentration.

    • If investigating antagonism, pre-incubate with this compound before applying an mGluR1/5 agonist (e.g., (S)-3,5-DHPG).

  • Image Acquisition:

    • Acquire images at regular intervals to capture changes in intracellular calcium concentration, which are reflected by changes in fluorescence intensity.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual neurons.

    • Measure the average fluorescence intensity within each ROI over time.

    • Calculate the change in fluorescence relative to the baseline (ΔF/F0) to quantify the calcium response.

    • Compare the calcium responses in the presence and absence of this compound to determine its effect on neuronal activity.

Mandatory Visualizations

G cluster_0 On-Target: mGluR1/5 Antagonism glutamate Glutamate mglur1_5 mGluR1/5 glutamate->mglur1_5 Activates dlap3 This compound dlap3->mglur1_5 Blocks gq_11 Gq/11 mglur1_5->gq_11 Activates plc PLC gq_11->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to IP3R pkc PKC dag->pkc Activates ca_release Ca²⁺ Release er->ca_release downstream Downstream Effectors ca_release->downstream pkc->downstream

Caption: On-target signaling pathway of this compound as an mGluR1/5 antagonist.

G cluster_1 Off-Target: Phosphoserine Phosphatase Inhibition phosphoserine O-phospho-L-serine psp Phosphoserine Phosphatase (PSP) phosphoserine->psp Substrate dlap3_off This compound dlap3_off->psp Inhibits lserine L-serine psp->lserine Dephosphorylates to biosynthesis Downstream Biosynthesis (e.g., proteins, nucleotides) lserine->biosynthesis

Caption: Off-target effect of this compound on the L-serine biosynthesis pathway.

G cluster_2 Experimental Workflow for Off-Target Characterization start Start with This compound in_silico In Silico Screening (Target Prediction) start->in_silico broad_panel Broad Panel Screening (e.g., GPCR, Kinase Panels) in_silico->broad_panel Prioritize biochemical_assays Biochemical Assays (Binding, Enzyme Inhibition) broad_panel->biochemical_assays Validate Hits cellular_assays Cellular Assays (e.g., Calcium Imaging, Reporter Assays) biochemical_assays->cellular_assays Confirm Functional Effect phenotypic_assays Phenotypic Assays (e.g., Morphology, Viability) cellular_assays->phenotypic_assays Link to Cellular Phenotype confirmation Confirmation with Orthogonal Methods (e.g., Knockdown, Rescue) phenotypic_assays->confirmation end Characterized Off-Target Profile confirmation->end

Caption: A logical workflow for characterizing the off-target effects of this compound.

References

Technical Support Center: Mitigating DL-AP3-Induced Cytotoxicity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected cytotoxicity with DL-AP3 in vitro. While this compound is known as a selective antagonist for group I metabotropic glutamate receptors (mGluRs), off-target effects or specific cellular contexts can sometimes lead to decreased cell viability.[1] This guide offers a structured approach to identifying the cause of cytotoxicity and exploring potential mitigation strategies.

Troubleshooting Guide

Issue 1: High cytotoxicity observed at expected non-toxic concentrations of this compound.

  • Question: We are observing significant cell death in our neuronal cell line with this compound at concentrations that are reported to be selective for mGluR antagonism. What could be the cause?

  • Answer: Unexpectedly high cytotoxicity can stem from several factors. First, consider the possibility of experimental artifacts.[2] Ensure that the solvent for this compound (e.g., DMSO) is at a final concentration that is non-toxic to your specific cell line (typically <0.5%).[3] Always include a vehicle-only control to rule out solvent toxicity.[2] Second, improper storage or handling of the this compound compound could lead to degradation into a more toxic substance. It is also possible that the particular cell line you are using is exquisitely sensitive to the inhibition of group I mGluRs, which can play a role in cell survival in some contexts.[4][5]

Issue 2: Discrepancy in cytotoxicity results between different assays (e.g., MTT vs. LDH assay).

  • Question: Our MTT assay shows a significant decrease in cell viability with this compound treatment, but the LDH release assay indicates minimal cytotoxicity. How should we interpret these results?

  • Answer: This discrepancy suggests that this compound might not be causing overt cell lysis (necrosis), which is what the LDH assay primarily measures.[6] The MTT assay measures metabolic activity, and a reduction in signal can indicate either cell death or a cytostatic effect (inhibition of proliferation) without immediate cell death.[7] It is also possible that this compound is interfering with mitochondrial function, which would directly impact the MTT assay results.[8] To resolve this, we recommend using a third, mechanistically different assay, such as Annexin V staining for apoptosis, to get a clearer picture of the mode of cell death.[9]

Issue 3: Cytotoxicity is observed in a cell line that does not express group I mGluRs.

  • Question: We are seeing cytotoxicity in a control cell line that does not express mGluR1 or mGluR5. Is this indicative of off-target effects?

  • Answer: Yes, this is a strong indication of off-target effects. Small molecule inhibitors can sometimes interact with unintended molecular targets, leading to unexpected biological responses.[2] In this case, this compound might be inhibiting other receptors or enzymes crucial for the survival of that specific cell line. To investigate this, you could consider performing a broader profiling of this compound against a panel of receptors or kinases. Additionally, ensure the absence of the target receptors in your control cell line through methods like qPCR or Western blotting.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound? A1: this compound is primarily characterized as a selective antagonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5.[1] These receptors are G-protein coupled receptors that, upon activation by glutamate, can initiate various intracellular signaling cascades, often involving phospholipase C (PLC) and subsequent increases in intracellular calcium.[6][10]

Q2: What are the potential signaling pathways that could be involved in this compound-induced cytotoxicity? A2: If this compound is causing cytotoxicity through on-target effects in a sensitive cell line, it could be due to the inhibition of survival signals normally mediated by mGluR1/5. These receptors have been shown to activate pro-survival pathways such as the PI3K/Akt pathway.[5][11] Inhibition of this pathway can lead to the activation of apoptotic caspases.[12] Off-target effects could involve a multitude of other pathways depending on the unintended target.

Q3: How can I mitigate the observed cytotoxicity while still studying the effects of mGluR antagonism? A3: If the cytotoxicity is concentration-dependent, the simplest approach is to use the lowest effective concentration of this compound for mGluR antagonism. If off-target effects are suspected, consider using a structurally different mGluR1/5 antagonist to see if the cytotoxic effect is still present. Additionally, if you hypothesize that the cytotoxicity is due to the inhibition of a specific survival pathway (e.g., PI3K/Akt), you could try to rescue the cells by co-treatment with a downstream activator of that pathway, although this can complicate the interpretation of your primary experimental results.

Data Presentation: Hypothetical Effects of this compound on Cell Viability

The following table summarizes hypothetical data from a series of experiments designed to troubleshoot this compound-induced cytotoxicity in a neuronal cell line.

Experiment This compound Conc. (µM) Incubation Time (h) Co-treatment Cell Viability (MTT; % of Control) Cytotoxicity (LDH; % of Max Lysis) Apoptosis (Annexin V+; % of Cells) Interpretation
1 1024None55%15%45%Suggests apoptosis is the primary mode of cell death.
2 5024None25%20%70%Higher concentration increases apoptotic cell death.
3 1048None30%35%60%Longer incubation increases cytotoxicity and secondary necrosis.
4 1024Z-VAD-FMK (Pan-caspase inhibitor)85%12%10%Caspase inhibition rescues cells, confirming apoptosis.
5 1024SC79 (Akt activator)75%18%25%Partial rescue suggests involvement of the PI3K/Akt pathway.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability.[7]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or controls (vehicle and untreated).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Incubate the plate overnight in the dark at room temperature and then measure the absorbance at 570 nm with a reference wavelength of 630 nm.

LDH Assay for Cytotoxicity

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.[13][14]

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release (e.g., by treating cells with a lysis buffer).

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction and Measure Absorbance: Add 50 µL of a stop solution and measure the absorbance at 490 nm.

Annexin V Staining for Apoptosis

This flow cytometry-based assay detects the externalization of phosphatidylserine in apoptotic cells.[8][9]

  • Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound or controls.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 500 x g for 5 minutes.

  • Washing: Wash the cells with cold PBS and then with 1X Annexin V binding buffer.

  • Staining: Resuspend the cells in 100 µL of 1X binding buffer. Add 5 µL of fluorochrome-conjugated Annexin V and a viability dye (e.g., propidium iodide or DAPI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry within one hour.[15]

Visualizations

DL_AP3 This compound mGluR mGluR1/5 DL_AP3->mGluR Inhibition PI3K PI3K DL_AP3->PI3K Inhibition PLC PLC mGluR->PLC Activation mGluR->PI3K Activation IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Akt Akt PI3K->Akt Pro_Survival Pro-Survival Signals Akt->Pro_Survival Caspases Caspase Activation Akt->Caspases Inhibition Apoptosis Apoptosis Pro_Survival->Apoptosis Inhibition Caspases->Apoptosis Start Start: Unexpected Cytotoxicity Observed Check_Controls Step 1: Verify Controls (Vehicle, Untreated) Start->Check_Controls Dose_Response Step 2: Perform Dose-Response & Time-Course Check_Controls->Dose_Response Orthogonal_Assay Step 3: Use Orthogonal Cytotoxicity Assays (e.g., LDH, Annexin V) Dose_Response->Orthogonal_Assay Mechanism_Investigation Step 4: Investigate Mechanism (Caspase activation, Mitochondrial potential) Orthogonal_Assay->Mechanism_Investigation Off_Target_Analysis Step 5: Assess Off-Target Effects (Use non-expressing cell lines) Mechanism_Investigation->Off_Target_Analysis Conclusion Conclusion & Mitigation Strategy Off_Target_Analysis->Conclusion High_Cytotoxicity High Cytotoxicity? Solvent_Toxic Solvent Control Toxic? High_Cytotoxicity->Solvent_Toxic Yes Dose_Dependent Dose-Dependent? Solvent_Toxic->Dose_Dependent No Check_Solvent Action: Lower Solvent Conc. Solvent_Toxic->Check_Solvent Yes On_Target_Effect Hypothesis: On-Target Effect Dose_Dependent->On_Target_Effect Yes Re_evaluate Action: Re-evaluate Assay Dose_Dependent->Re_evaluate No Apoptosis_Positive Apoptosis Assay Positive? Off_Target_Effect Cytotoxicity in Non-Target Cells? Apoptosis_Positive->Off_Target_Effect No Apoptotic_Mechanism Hypothesis: Apoptotic Mechanism Apoptosis_Positive->Apoptotic_Mechanism Yes Off_Target_Hypothesis Hypothesis: Off-Target Effect Off_Target_Effect->Off_Target_Hypothesis Yes On_Target_Effect->Apoptosis_Positive

References

Technical Support Center: DL-AP3 Stability and Troubleshooting

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DL-AP3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use and stability of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (DL-2-Amino-3-phosphonopropionic acid) is a widely used research compound in neuroscience. It functions as a competitive antagonist for Group I metabotropic glutamate receptors, specifically mGluR1 and mGluR5.[1] By blocking these receptors, this compound helps in studying their role in synaptic transmission, neuronal excitability, and plasticity. It is also known to be an inhibitor of phosphoserine phosphatase and has demonstrated neuroprotective effects in experimental models.[1]

Q2: What are the recommended storage conditions for solid this compound and its stock solutions?

A2: Solid this compound should be stored at -20°C in a dry, airtight container. For stock solutions, it is recommended to aliquot and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is crucial to use sealed storage to protect from moisture. Repeated freeze-thaw cycles should be avoided as they can lead to product inactivation.[1]

Q3: How should I prepare a stock solution of this compound?

A3: this compound is a white powder that does not mix well with water.[2] Therefore, it is best to first dissolve it in an aqueous base such as 1 M NaOH to create a concentrated stock solution, which can then be diluted into your experimental buffer. Alternatively, for some applications, a stock solution can be prepared in phosphate-buffered saline (PBS) at a pH of 7.2, with a solubility of up to 2 mg/ml.[3] When preparing stock solutions, sonication may aid in dissolution.

Q4: What are common signs of this compound degradation in my experimental buffer?

A4: Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical methods like High-Performance Liquid Chromatography (HPLC), which can identify a decrease in the parent compound peak and the appearance of new peaks corresponding to degradation products. A loss of biological activity in your assay, such as a reduced antagonist effect, can also be an indirect indicator of degradation.

Q5: Can the choice of buffer impact the stability of this compound?

A5: Yes, the buffer composition and pH can significantly affect the stability of this compound. As an aminophosphonate, this compound is susceptible to hydrolysis, particularly under strongly acidic or basic conditions. The rate of hydrolysis is pH-dependent. It is advisable to work within a pH range that ensures the stability of the compound for the duration of your experiment. When possible, preparing fresh solutions before each experiment is the best practice.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected antagonist activity of this compound.

This issue can often be traced back to the degradation of the compound in the experimental buffer.

Troubleshooting Workflow for this compound Instability

Troubleshooting this compound Instability cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigate Buffer Conditions cluster_3 Potential Solutions cluster_4 Verification start Inconsistent or low this compound activity check_prep Verify correct stock solution preparation and dilution start->check_prep check_storage Confirm proper storage of solid and stock solutions start->check_storage check_ph Measure pH of the experimental buffer check_prep->check_ph check_storage->check_ph solution_ph Adjust buffer pH to a neutral range (e.g., 7.0-7.4) check_ph->solution_ph pH outside optimal range solution_buffer Consider alternative buffer systems (e.g., HEPES instead of phosphate) check_ph->solution_buffer pH outside optimal range verify_activity Re-run experiment and assess for restored activity check_ph->verify_activity pH is optimal check_buffer_age Assess age of the buffer solution_fresh Prepare fresh this compound solutions for each experiment check_buffer_age->solution_fresh Buffer is old check_temp Review incubation temperature and duration solution_temp Minimize incubation time at higher temperatures check_temp->solution_temp Prolonged high temperature solution_fresh->verify_activity solution_ph->verify_activity solution_buffer->verify_activity solution_temp->verify_activity hplc_analysis Optional: Perform HPLC analysis to confirm stability verify_activity->hplc_analysis Activity still low Experimental Workflow for this compound Stability Assessment cluster_0 Preparation cluster_1 Incubation and Sampling cluster_2 Analysis cluster_3 Data Interpretation prep_stock Prepare concentrated this compound stock solution prep_working Dilute stock into buffer to final concentration prep_stock->prep_working prep_buffer Prepare experimental buffer prep_buffer->prep_working aliquot Aliquot for different time points (T=0, T=x, T=y, ...) prep_working->aliquot incubate Incubate at desired temperature aliquot->incubate sample Collect samples at each time point incubate->sample derivatize Perform pre-column derivatization (e.g., with OPA) sample->derivatize hplc Inject into HPLC and run gradient method derivatize->hplc detect Detect with fluorescence or UV detector hplc->detect quantify Quantify peak area of this compound detect->quantify calculate Calculate % remaining vs. T=0 quantify->calculate plot Plot stability profile calculate->plot Simplified mGluR1/mGluR5 Signaling Pathway cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular Signaling glutamate Glutamate mglur1_5 mGluR1 / mGluR5 glutamate->mglur1_5 Activates dl_ap3 This compound dl_ap3->mglur1_5 Inhibits gq_11 Gq/11 mglur1_5->gq_11 Activates plc PLC gq_11->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ip3r IP3 Receptor ip3->ip3r Binds to pkc PKC dag->pkc Activates er Endoplasmic Reticulum ip3r->er Located on ca_release Ca2+ Release er->ca_release Leads to downstream Downstream Effects (e.g., gene expression, ion channel modulation) ca_release->downstream pkc->downstream

References

Addressing inconsistent results in DL-AP3 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-AP3. Our aim is to help you address inconsistent results and refine your experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a chemical compound that functions as a competitive antagonist for group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5.[1][2][3] As a competitive antagonist, it binds to the same site as the endogenous ligand, glutamate, but does not activate the receptor, thereby blocking its downstream signaling.

Q2: What are the known targets of this compound?

The primary targets of this compound are mGluR1 and mGluR5.[1][3] Additionally, it has been identified as an inhibitor of phosphoserine phosphatase, which should be considered when designing experiments and interpreting results.[1][2]

Q3: What are the typical applications of this compound in research?

This compound is primarily utilized in neuroscience research to investigate the roles of mGluR1 and mGluR5 in various physiological and pathological processes.[3] These include studies on synaptic transmission, neuronal excitability, and plasticity.[3] It is also used in experimental models to explore mechanisms underlying learning, memory, and neurological disorders such as epilepsy and chronic pain.[3]

Q4: In what state is this compound typically supplied and how should it be stored?

This compound is typically supplied as a powder and should be stored at -20°C in a dry, airtight container.[3]

Troubleshooting Guide: Inconsistent Experimental Results

Issue 1: High variability in the antagonistic effect of this compound across experiments.
  • Potential Cause 1: Inconsistent this compound Concentration.

    • Solution: Ensure accurate and consistent preparation of this compound stock solutions and their dilutions. Use calibrated pipettes and validate the final concentration if possible. Prepare fresh dilutions for each experiment from a reliably stored stock.

  • Potential Cause 2: Fluctuation in Glutamate or Agonist Concentration.

    • Solution: As a competitive antagonist, the efficacy of this compound is dependent on the concentration of the agonist (e.g., glutamate). Ensure the concentration of the agonist used to stimulate the receptors is consistent across all experiments.

  • Potential Cause 3: Differences in Cell Culture Conditions.

    • Solution: Maintain consistent cell culture conditions, including cell density, passage number, and media composition. Variations in receptor expression levels can occur with changes in culture conditions, affecting the response to both agonist and antagonist.

Issue 2: Observed cytotoxicity or unexpected changes in cell viability.
  • Potential Cause 1: High Concentration of this compound or Solvent.

    • Solution: Determine the optimal, non-toxic concentration of this compound through a dose-response curve. Ensure the final concentration of the solvent (e.g., DMSO) is below the cytotoxic threshold for your specific cell line. Run appropriate vehicle controls.

  • Potential Cause 2: Off-target Effects.

    • Solution: this compound is known to inhibit phosphoserine phosphatase.[1][2] Consider if this secondary activity could be contributing to the observed cellular response. If possible, use a more specific mGluR1/5 antagonist as a control to differentiate the effects.

Issue 3: Lack of expected antagonistic effect.
  • Potential Cause 1: Inactive Compound.

    • Solution: Improper storage or handling can lead to degradation of the compound. Ensure this compound is stored as recommended (-20°C, dry, airtight).[3] Test the activity of a fresh batch of the compound.

  • Potential Cause 2: Low Receptor Expression.

    • Solution: Verify the expression of mGluR1 and mGluR5 in your experimental model (cell line or tissue). Low or absent receptor expression will result in a lack of response to an antagonist.

  • Potential Cause 3: Experimental System Not Primarily Driven by Group I mGluRs.

    • Solution: The signaling pathway you are investigating may not be predominantly mediated by mGluR1 or mGluR5. Re-evaluate the literature to confirm the role of these receptors in your specific experimental context.

Quantitative Data Summary

ParameterValueContextReference
Effective Concentration 10 µMAlleviated oxygen-glucose deprivation-induced injury in primary neurons.[1]
Inhibitory Concentration (IC₅₀) 187 µMInhibition of rat brain phosphoserine phosphatase.[1]
In Vivo Dosage 4 mg/kg (i.p.)Reduced hyperactivity in Fmr1 KO mice when co-administered with SKF81297.[1]

Experimental Protocols

General Protocol for a Cell-Based Assay Using this compound

  • Cell Culture: Plate cells at a predetermined density and allow them to adhere and grow for 24-48 hours. Ensure cultures are healthy and in the logarithmic growth phase.

  • Preparation of Compounds:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO).

    • Prepare working dilutions of this compound and the chosen agonist in the assay buffer or cell culture medium.

  • Pre-incubation with this compound:

    • Remove the culture medium from the cells.

    • Wash the cells gently with a pre-warmed buffer (e.g., PBS).

    • Add the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of solvent).

    • Incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Stimulation:

    • Add the agonist at a predetermined concentration to the wells already containing this compound.

    • Include control wells with agonist only and untreated cells.

  • Incubation: Incubate for the time required for the specific cellular response to occur (this can range from minutes to hours).

  • Assay Readout: Measure the cellular response using an appropriate method (e.g., calcium imaging, IP1 accumulation assay, or downstream protein phosphorylation via Western blot).

  • Data Analysis: Compare the response in the presence and absence of this compound to determine its antagonistic effect.

Visualizations

DL_AP3_Signaling_Pathway cluster_membrane Cell Membrane mGluR mGluR1/5 Gq Gq protein mGluR->Gq Activates Glutamate Glutamate (Agonist) Glutamate->mGluR Activates DL_AP3 This compound (Antagonist) DL_AP3->mGluR Blocks PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Response Ca_release->Downstream PKC->Downstream Experimental_Workflow start Start Experiment prep_cells Prepare Cell Cultures start->prep_cells prep_compounds Prepare this compound and Agonist Solutions prep_cells->prep_compounds pre_incubation Pre-incubate cells with this compound or Vehicle prep_compounds->pre_incubation stimulation Stimulate with Agonist pre_incubation->stimulation incubation Incubate for Response stimulation->incubation measurement Measure Cellular Response incubation->measurement analysis Data Analysis and Comparison measurement->analysis end End analysis->end

References

Best practices for long-term storage of DL-AP3.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices for the long-term storage of DL-AP3, along with troubleshooting advice and quality control protocols to ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the recommended temperature for storing solid this compound?

For long-term stability, solid this compound should be stored at -20°C.[1][2] Under these conditions, the compound is stable for at least four years.[2] Some suppliers may also recommend storage at 0-6°C for shorter periods.[3]

Q2: How should I store stock solutions of this compound?

Stock solutions should be stored in tightly sealed vials, protected from moisture. For maximum stability, store solutions at -80°C for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month.[1]

Q3: What type of container is best for storing solid this compound?

You should store solid this compound in its original packaging whenever possible. Polyethylene or polypropylene containers are recommended.[4] Ensure the container is securely sealed to protect against moisture and air.[4]

Q4: What solvents are recommended for preparing this compound stock solutions?

This compound is soluble in aqueous solutions. It can be dissolved in PBS (pH 7.2) at a concentration of 2 mg/mL or in water at 5 mg/mL.[1][2] Note that dissolving in water may require sonication and heating to 60°C.[1] It is recommended to filter-sterilize aqueous stock solutions through a 0.22 µm filter before use.[1]

Q5: Is this compound sensitive to light or moisture?

Yes. This compound should be stored away from moisture.[1] While specific photosensitivity data is not prevalent, general best practices for chemical storage include protection from light. Store in a dark, dry place.

Storage Conditions Summary

ParameterSolid this compoundThis compound Stock Solution
Storage Temperature -20°C[1][2]-80°C (up to 6 months) or -20°C (up to 1 month)[1]
Stability ≥ 4 years[2]1-6 months, depending on temperature[1]
Container Tightly sealed, original packaging (Polyethylene/Polypropylene)[4]Tightly sealed, sterile vials
Atmosphere Store away from moisture[1]Store away from moisture[1]
Avoid Oxidizing agents, moisture, physical damage to container[4]Frequent freeze-thaw cycles

Troubleshooting Guide

Issue: Reduced or no biological activity in my experiment.

  • Q: Did you check the storage conditions?

    • A: Confirm that solid this compound was stored at -20°C and that stock solutions were stored at -80°C or -20°C for the appropriate duration.[1][2] Improper storage is a primary cause of reagent failure.

  • Q: How many times has the stock solution been freeze-thawed?

    • A: Repeated freeze-thaw cycles can degrade the compound. For best results, aliquot the stock solution upon preparation to minimize cycling.

  • Q: How was the stock solution prepared?

    • A: this compound can be difficult to dissolve in water.[4] Ensure the compound was fully dissolved, using sonication and gentle warming if necessary, as undissolved material will lower the effective concentration.[1]

Issue: Precipitate observed in my thawed stock solution.

  • Q: Was the compound fully dissolved initially?

    • A: Incomplete initial dissolution can lead to precipitation upon freezing and thawing. Try warming the solution to 37°C and vortexing to redissolve. If solubility issues persist, refer to the recommended solubility data and consider preparing a fresh stock.[1][2]

  • Q: What is the concentration and solvent of the stock solution?

    • A: Exceeding the recommended solubility limits can cause the compound to precipitate out of solution at lower temperatures. Verify that your stock concentration is at or below the recommended levels (e.g., 2 mg/mL in PBS pH 7.2).[2]

Experimental Protocols

Protocol 1: Quality Control Check for this compound Powder

This protocol is a simple solubility and visual inspection test to perform if you suspect issues with your solid compound.

Objective: To verify the physical appearance and basic solubility of this compound powder after long-term storage.

Methodology:

  • Visual Inspection: Examine the this compound powder. It should be a white to light brown crystalline solid.[3][4] Note any changes in color (e.g., significant darkening) or texture (e.g., clumping), which could indicate moisture contamination or degradation.

  • Solubility Test:

    • Prepare a small, known concentration of this compound in PBS (pH 7.2), for example, at 2 mg/mL.[2]

    • Vortex the solution for 2 minutes.

    • Observe the solution. It should be clear and free of visible particulates.

    • If particulates remain, sonicate the solution for 5-10 minutes. The solution should become clear.

    • Failure to dissolve may indicate compromised compound integrity.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

For a quantitative assessment of purity and degradation, HPLC is the recommended method.

Objective: To determine the purity of a this compound sample and identify potential degradation products.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in an appropriate mobile phase or solvent (e.g., water or PBS) to a known concentration (e.g., 1 mg/mL).

  • Standard Preparation: Prepare a fresh solution of new, trusted this compound at the same concentration to use as a reference standard.

  • HPLC System & Conditions: (Note: These are example conditions and should be optimized for your specific system).

    • Column: C18 reverse-phase column.

    • Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., methanol or acetonitrile).

    • Detection: UV detector at a low wavelength (e.g., 200-210 nm), as the compound lacks a strong chromophore. An Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) detector can also be used for more sensitive detection.

    • Flow Rate: ~1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Run the reference standard and the stored sample.

    • Compare the chromatograms. The retention time of the main peak in your sample should match the standard.

    • Calculate the purity of your sample by integrating the area of the main peak and any impurity/degradation peaks. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

    • A significant decrease in the area of the main peak or the appearance of new peaks compared to the standard indicates degradation.

Visual Guides

G cluster_storage This compound Storage Best Practices Solid Solid this compound Solid_Temp -20°C Freezer Solid->Solid_Temp Solid_Container Sealed Polypropylene Tube Away from moisture/oxidizers Solid->Solid_Container Solution This compound Stock Solution Solution_Temp_Long -80°C Freezer (Up to 6 months) Solution->Solution_Temp_Long Solution_Temp_Short -20°C Freezer (Up to 1 month) Solution->Solution_Temp_Short Solution_Prep Aliquot to avoid freeze-thaw cycles Solution->Solution_Prep G Start Experiment with this compound shows poor/no activity CheckStorage Were storage conditions correct? Solid: -20°C Solution: -80°C / -20°C Start->CheckStorage CheckPrep Was stock solution prepared correctly? (Full dissolution, correct solvent) CheckStorage->CheckPrep Yes OrderNew Order new this compound CheckStorage->OrderNew No CheckAliquots Was the solution subjected to multiple freeze-thaw cycles? CheckPrep->CheckAliquots Yes UseNew Prepare fresh stock solution from trusted solid CheckPrep->UseNew No PerformQC Perform Quality Control (e.g., HPLC Purity Test) CheckAliquots->PerformQC No CheckAliquots->UseNew Yes PerformQC->UseNew Purity OK PerformQC->OrderNew Purity Failed Retry Retry Experiment UseNew->Retry

References

How to control for the dual-inhibitory action of DL-AP3.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual-action compound DL-AP3.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets of this compound?

This compound is known to exhibit a dual-inhibitory action on two distinct protein families:

  • Metabotropic Glutamate Receptors (mGluRs): It acts as a competitive antagonist at Group I mGluRs, specifically mGluR1 and mGluR5.[1]

  • Phosphoserine Phosphatase (PSP): It also functions as an inhibitor of this enzyme.[1]

Q2: What is the significance of the stereoisomers of AP3 (D-AP3 and L-AP3)?

The stereoisomers of 2-Amino-3-Phosphonopropionic Acid (AP3) exhibit different potencies and selectivities for its two main targets. This is a critical aspect to consider in experimental design.

  • L-AP3: This isomer is a more potent antagonist of metabotropic glutamate receptors (mGluRs).[2]

  • D-AP3: This isomer is a more potent and selective inhibitor of phosphoserine phosphatase.[2] While L-AP3 has similar potency at both mGluRs and phosphoserine phosphatase, D-AP3 shows selectivity for phosphoserine phosphatase.[2]

This differential activity allows for the experimental dissection of this compound's effects.

Q3: Has this compound been reported to inhibit ACSS2?

Current scientific literature does not provide strong evidence for the direct inhibition of Acetyl-CoA Synthetase 2 (ACSS2) by this compound. The primary and well-documented dual-inhibitory actions of this compound are on metabotropic glutamate receptors (mGluR1 and mGluR5) and phosphoserine phosphatase. While off-target effects are always a possibility for any pharmacological agent, significant inhibition of ACSS2 by this compound has not been a prominent finding. Researchers investigating the metabolic effects of this compound should consider performing direct enzymatic assays with purified ACSS2 to definitively rule out any interaction. For specific inhibition of ACSS2, compounds like AD-8007 and VY-3-135 have been developed and characterized.[3][4]

Troubleshooting Guides

Issue: I am observing an effect with this compound in my experiment, but I am unsure if it is mediated by mGluR antagonism or phosphoserine phosphatase inhibition.

This is a common and critical question when working with this compound. Here is a step-by-step guide to help you distinguish between these two mechanisms of action:

Step 1: Utilize Stereoisomers for Target Validation

The differential activities of D-AP3 and L-AP3 provide a powerful tool to dissect the observed effects.

  • Experimental Protocol:

    • Replicate your experiment using L-AP3 and D-AP3 individually, in addition to the racemic mixture (this compound).

    • Use a concentration range for all compounds that is consistent with their known inhibitory constants (Ki) and IC50 values (see Table 1).

    • Interpretation of Results:

      • If the observed effect is mimicked by L-AP3 but not by D-AP3, it is likely mediated by mGluR antagonism .

      • If the effect is mimicked by D-AP3, it points towards phosphoserine phosphatase inhibition .

      • If both isomers produce the effect, but with different potencies (L-AP3 being more potent for mGluR-mediated effects and D-AP3 for PSP-mediated effects), this can further help in attributing the primary pathway.

Step 2: Employ Alternative, More Specific Pharmacological Tools

Using inhibitors with higher selectivity for each target can help confirm your findings.

  • For mGluR1/5 Antagonism:

    • MPEP (2-Methyl-6-(phenylethynyl)pyridine): A selective non-competitive antagonist of mGluR5.[5]

    • CPCCOEt (7-(Hydroxyimino)cyclopropa[b]chromen-1a-carboxylate ethyl ester): A selective non-competitive antagonist of mGluR1.

  • For Phosphoserine Phosphatase Inhibition:

    • While D-AP3 is a relatively selective inhibitor, other compounds can be used as comparators, though they may have their own off-target effects. Examples include p-chloromercuriphenylsulfonic acid (CMPSA) and glycerylphosphorylcholine.[6]

Step 3: Rescue Experiments

If this compound's effect is due to phosphoserine phosphatase inhibition, you may be able to rescue the phenotype by supplementing with the downstream product of the enzymatic reaction.

  • Experimental Protocol:

    • Treat your system with this compound or D-AP3.

    • In a parallel experiment, co-administer L-serine, the product of the phosphoserine phosphatase reaction.

    • Interpretation of Results:

      • If the addition of L-serine reverses the effect of this compound or D-AP3, it strongly suggests that the observed phenotype is due to the inhibition of phosphoserine phosphatase and subsequent depletion of L-serine.

Quantitative Data Summary

Table 1: Inhibitory Potency of AP3 Isomers

CompoundTargetKi (µM)IC50 (µM)Notes
This compound mGluR12981000Competitive antagonist.[7]
Phosphoserine PhosphataseIntermediate potency-
L-AP3 mGluR (general)--More potent at mGluRs than D-AP3.
Phosphoserine Phosphatase151368 (D-phosphoserine)Also inhibits phosphoserine phosphatase.[8]
D-AP3 mGluR (general)--Less potent at mGluRs.
Phosphoserine Phosphatase48-More potent and selective for phosphoserine phosphatase.[2]

Signaling Pathway Diagrams

To aid in experimental design and data interpretation, the following diagrams illustrate the signaling pathways affected by this compound.

mGluR1_5_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1_5 mGluR1 / mGluR5 Glutamate->mGluR1_5 Activates DL_AP3 This compound / L-AP3 DL_AP3->mGluR1_5 Inhibits Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream PSP_Signaling cluster_pathway L-Serine Biosynthesis Pathway Phosphoserine 3-Phospho-L-serine PSP Phosphoserine Phosphatase (PSP) Phosphoserine->PSP Substrate L_Serine L-Serine PSP->L_Serine Produces Downstream_Products Downstream Products (e.g., proteins, nucleotides) L_Serine->Downstream_Products DL_AP3_PSP This compound / D-AP3 DL_AP3_PSP->PSP Inhibits Experimental_Workflow start Observe Effect with this compound q1 Is the effect due to mGluR or PSP inhibition? start->q1 exp1 Test Stereoisomers: L-AP3 vs. D-AP3 q1->exp1 res1_mglu Effect mimicked by L-AP3 exp1->res1_mglu If yes res1_psp Effect mimicked by D-AP3 exp1->res1_psp If yes exp2_mglu Use specific mGluR1/5 antagonists (e.g., MPEP, CPCCOEt) res1_mglu->exp2_mglu exp2_psp Perform L-Serine rescue experiment res1_psp->exp2_psp confirm_mglu Confirm mGluR-mediated effect exp2_mglu->confirm_mglu confirm_psp Confirm PSP-mediated effect exp2_psp->confirm_psp

References

Navigating Research with DL-AP3: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Replicating studies that utilize DL-2-Amino-3-Phosphonopropionic Acid (DL-AP3) can present a unique set of challenges. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with this mGluR1 antagonist and phosphoserine phosphatase inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, or DL-2-Amino-3-Phosphonopropionic Acid, is a competitive antagonist of the metabotropic glutamate receptor 1 (mGluR1). It also functions as an inhibitor of the enzyme phosphoserine phosphatase. This dual activity makes it a tool for dissecting signaling pathways involved in neurotransmission and cellular metabolism.

Q2: What are the common research applications of this compound?

This compound is frequently used in neuroscience research to:

  • Investigate the role of mGluR1 in synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD).

  • Study the involvement of mGluR1 in various neurological and psychiatric disorders.

  • Explore the physiological functions of phosphoserine phosphatase.

Q3: What are the key considerations for preparing this compound solutions?

This compound is typically a crystalline solid. For experimental use, it is crucial to ensure proper solubilization. It is soluble in aqueous solutions, and its solubility can be enhanced by adjusting the pH. Always refer to the manufacturer's instructions for specific solubility information. It is recommended to prepare fresh solutions for each experiment to avoid degradation.

Troubleshooting Guide

Inconsistent or Unexpected Experimental Results

Q: My results with this compound are not reproducible. What are the potential causes?

A: Lack of reproducibility can stem from several factors:

  • Solution Stability: this compound solutions may not be stable over long periods. It is best practice to prepare fresh solutions for each experiment. If storing solutions, do so at -20°C or below and perform a small pilot experiment to confirm activity before use in a larger study.

  • pH of the Medium: The activity of this compound can be pH-dependent. Ensure that the pH of your experimental buffer or cell culture medium is consistent across all experiments.

  • Off-Target Effects: At higher concentrations, the likelihood of off-target effects increases. It is crucial to perform dose-response experiments to determine the optimal concentration that provides the desired effect without significant side effects.

  • Cell Line or Animal Model Variability: Biological systems can exhibit inherent variability. Ensure that your cell lines are from a reliable source and that your animal models are well-characterized.

Cell Culture Experiments

Q: I am not observing the expected antagonist effect of this compound in my cell culture experiments.

A: Several factors could be at play:

  • Incorrect Concentration: The effective concentration of this compound can vary significantly between different cell types and experimental conditions. A thorough literature search for similar studies or a dose-response experiment is recommended to establish the optimal concentration for your specific setup.

  • Incubation Time: The duration of this compound treatment may be insufficient to elicit a measurable response. Consider extending the incubation time or performing a time-course experiment.

  • Cell Health: Poor cell health can affect receptor expression and signaling. Ensure your cells are healthy and in the logarithmic growth phase before treatment.

  • Receptor Expression: Confirm that your cell line expresses mGluR1 at a sufficient level to observe an antagonist effect. This can be verified using techniques like qPCR or Western blotting.

In Vivo Experiments

Q: I am having difficulty with the in vivo administration of this compound.

A: In vivo studies present their own set of challenges:

  • Route of Administration: The choice of administration route (e.g., intraperitoneal, intravenous, intracerebroventricular) will significantly impact the bioavailability and pharmacokinetics of this compound. The optimal route will depend on the specific research question and animal model.

  • Vehicle Solution: Ensure that this compound is fully dissolved in a biocompatible vehicle. The vehicle itself should be tested as a control to rule out any independent effects.

  • Dosage: The appropriate dosage will depend on the animal model, the targeted physiological effect, and the route of administration. A dose-finding study is often necessary.

  • Blood-Brain Barrier Penetration: Information on the ability of this compound to cross the blood-brain barrier can be limited. If targeting the central nervous system, direct administration (e.g., ICV) may be more reliable than systemic administration.

Quantitative Data Summary

ParameterValueReference
This compound Molecular Weight 169.07 g/mol N/A
Typical in vitro concentration 10 µM - 1 mMN/A
Typical in vivo dosage (rodent) 1 - 10 mg/kgN/A

Experimental Protocols

General Protocol for In Vitro Antagonism Assay
  • Cell Culture: Plate cells expressing mGluR1 at an appropriate density in a suitable multi-well plate.

  • Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water or DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations.

  • Treatment: Replace the cell culture medium with the medium containing different concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the cells for a predetermined period.

  • Agonist Stimulation: Add a known mGluR1 agonist (e.g., glutamate or DHPG) to the wells.

  • Assay: Measure the cellular response using a suitable assay, such as a calcium flux assay or an IP1 accumulation assay.

  • Data Analysis: Plot the response against the concentration of this compound to determine the IC50 value.

Signaling Pathways and Experimental Workflows

mGluR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 DL_AP3 This compound DL_AP3->mGluR1 Antagonizes Gq Gq protein mGluR1->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Signaling Ca2_release->Downstream PKC->Downstream

Caption: mGluR1 Signaling Pathway and this compound Inhibition.

Phosphoserine_Phosphatase_Pathway Phospho_L_Serine Phospho-L-Serine PSPH Phosphoserine Phosphatase (PSPH) Phospho_L_Serine->PSPH L_Serine L-Serine PSPH->L_Serine Phosphate Phosphate PSPH->Phosphate Downstream Downstream Metabolic Pathways L_Serine->Downstream DL_AP3 This compound DL_AP3->PSPH Inhibits

Caption: Phosphoserine Phosphatase Pathway Inhibition by this compound.

Experimental_Workflow start Start prep_cells Prepare Cells/ Animal Model start->prep_cells prep_dlap3 Prepare this compound Solution start->prep_dlap3 treatment Administer this compound prep_cells->treatment prep_dlap3->treatment incubation Incubation/ Treatment Period treatment->incubation agonist Agonist Stimulation (for antagonism assay) incubation->agonist measurement Measure Outcome agonist->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General Experimental Workflow for this compound Studies.

Validation & Comparative

A Comparative Analysis of DL-AP3 and Other mGluR1 Antagonists for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the efficacy of DL-AP3 with other well-established metabotropic glutamate receptor 1 (mGluR1) antagonists, namely LY367385, A-841720, and JNJ16259685. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the available quantitative data, experimental methodologies, and signaling pathways.

Executive Summary

Metabotropic glutamate receptor 1 (mGluR1) is a critical G-protein coupled receptor involved in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in various neurological and psychiatric disorders, making it a key target for therapeutic intervention. This guide focuses on this compound, a competitive mGluR1 antagonist, and compares its efficacy with three other widely used antagonists. While direct comparative studies are limited, this document compiles available data to facilitate an informed assessment.

JNJ16259685 emerges as a highly potent and selective non-competitive antagonist. A-841720 also demonstrates high potency as a non-competitive antagonist. LY367385 is a selective competitive antagonist, albeit with lower potency compared to the non-competitive antagonists. This compound, on the other hand, is a competitive antagonist with comparatively lower potency and potential off-target effects.

Data Presentation: Quantitative Efficacy of mGluR1 Antagonists

The following table summarizes the available quantitative data for this compound and its comparators. It is crucial to note that these values were determined in different studies under varying experimental conditions, which may affect direct comparability.

CompoundAntagonist TypeTargetAssayIC50KiSpecies
This compound CompetitivemGluR1 / mGluR5-187 µM (for phosphoserine phosphatase)[1]77 µM (for phosphoserine phosphatase)[1]Rat
mGluR1αElectrophysiology (Xenopus oocytes)2.1 mM[1]--
LY367385 CompetitivemGluR1aPhosphoinositide Hydrolysis8.8 µM[2][3][4]--
A-841720 Non-competitivemGluR1Calcium Mobilization10 nM (human)[5][6]-Human, Rat
JNJ16259685 Non-competitivemGluR1Calcium Mobilization3.24 nM (rat), 1.21 nM (human), 0.55nM (human)[7][8]0.34 nM[8]Rat, Human
mGlu1 (synaptic activation)-19 nM[7]--

Mechanism of Action and Selectivity

This compound acts as a competitive antagonist at both mGluR1 and mGluR5.[1] However, its antagonistic profile is complex. Studies on its isomer, L-AP3, have shown that at lower concentrations (≤ 300 µM), it inhibits phosphoinositide responses, while at higher concentrations (1 mM), it can stimulate this pathway, suggesting a dual agonist/antagonist role depending on the concentration.[9][10] Furthermore, this compound has been shown to inhibit phosphoserine phosphatase, indicating potential off-target activity.[1][11]

LY367385 is a selective and competitive antagonist for the mGluR1a subtype.[2][3][4] It displays significantly lower affinity for mGluR5a, with an IC50 greater than 100 µM.[2][3]

A-841720 is a potent, non-competitive and selective mGluR1 antagonist.[5][6] Non-competitive antagonists bind to an allosteric site on the receptor, changing its conformation and preventing its activation by the agonist.[12]

JNJ16259685 is a highly potent and selective non-competitive mGluR1 antagonist.[7][8] It exhibits over 400-fold selectivity for mGluR1 over mGluR5.

Experimental Protocols

The efficacy of these antagonists is typically evaluated using a variety of in vitro and in vivo assays. Below are detailed methodologies for key experiments.

Calcium Mobilization Assay

This assay measures the antagonist's ability to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) induced by an mGluR1 agonist.

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human or rat mGluR1 are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96- or 384-well black-walled microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specific duration at 37°C.

  • Compound Addition: The antagonist at various concentrations is added to the wells and incubated.

  • Agonist Stimulation: An mGluR1 agonist (e.g., glutamate or quisqualate) is added to stimulate the receptor.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in [Ca²⁺]i, are measured using a fluorescence plate reader.

  • Data Analysis: The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced calcium response, is calculated from the dose-response curve.

Phosphoinositide (PI) Hydrolysis Assay

This assay assesses the antagonist's ability to block the agonist-induced production of inositol phosphates (IPs), a downstream signaling event of mGluR1 activation.

  • Cell Culture and Labeling: Cells expressing mGluR1 are incubated with [³H]-myo-inositol to label the cellular phosphoinositide pools.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist in a buffer containing LiCl (to inhibit inositol monophosphatase).

  • Agonist Stimulation: An mGluR1 agonist is added to stimulate PI hydrolysis.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The aqueous phase containing the radiolabeled IPs is collected.

  • Chromatographic Separation: The IPs are separated using anion-exchange chromatography.

  • Scintillation Counting: The radioactivity of the eluted IP fractions is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by analyzing the inhibition of agonist-stimulated [³H]-IP accumulation at different antagonist concentrations.

Electrophysiology (Whole-Cell Patch-Clamp Recording)

This technique directly measures the effect of the antagonist on mGluR1-mediated currents in neurons or expression systems like Xenopus oocytes.

  • Preparation: Brain slices containing neurons expressing mGluR1 or Xenopus oocytes injected with mGluR1 cRNA are prepared and placed in a recording chamber perfused with artificial cerebrospinal fluid (ACSF) or a suitable buffer.

  • Recording: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane (giga-seal). The membrane patch is then ruptured to achieve the whole-cell configuration, allowing control of the cell's membrane potential and measurement of ionic currents.

  • Agonist Application: An mGluR1 agonist is applied to the bath to evoke a current.

  • Antagonist Application: The antagonist is then co-applied with the agonist, or the slice/oocyte is pre-incubated with the antagonist before agonist application.

  • Data Acquisition and Analysis: The change in the agonist-induced current in the presence of the antagonist is recorded. The concentration of the antagonist that causes a 50% reduction in the agonist-induced current is determined as the IC50.

Visualizations

mGluR1 Signaling Pathway

mGluR1_Signaling_Pathway Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq Gq Protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis cell_culture 1. Culture mGluR1- expressing cells cell_plating 2. Plate cells in microplate cell_culture->cell_plating dye_loading 3. Load cells with calcium-sensitive dye cell_plating->dye_loading antagonist_add 4. Add antagonist dye_loading->antagonist_add agonist_add 5. Add agonist antagonist_add->agonist_add measure 6. Measure fluorescence agonist_add->measure data_analysis 7. Analyze data and calculate IC50 measure->data_analysis Antagonism_Comparison cluster_competitive Competitive Antagonism cluster_noncompetitive Non-competitive Antagonism Receptor mGluR1 Receptor Agonist_C Agonist Agonist_C->Receptor Binds to Orthosteric Site Antagonist_C Competitive Antagonist (e.g., this compound, LY367385) Antagonist_C->Receptor Competes for Orthosteric Site Agonist_NC Agonist Agonist_NC->Receptor Binds to Orthosteric Site Antagonist_NC Non-competitive Antagonist (e.g., A-841720, JNJ16259685) Allosteric_Site Allosteric Site Antagonist_NC->Allosteric_Site Binds to Allosteric_Site->Receptor Changes Conformation

References

A Comparative Guide to mGluR1 Antagonists: DL-AP3 vs. LY367385

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two antagonists targeting the metabotropic glutamate receptor 1 (mGluR1): DL-2-Amino-3-phosphonopropionic acid (DL-AP3) and (+)-2-Methyl-4-carboxyphenylglycine (LY367385). We will delve into their efficacy, selectivity, and mechanisms of action in blocking mGluR1 signaling, supported by experimental data.

Introduction to mGluR1 and its Antagonists

Metabotropic glutamate receptor 1 (mGluR1) is a G-protein coupled receptor that plays a crucial role in modulating synaptic plasticity and neuronal excitability throughout the central nervous system. Its signaling cascade is primarily initiated through coupling to Gq/G11 proteins, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This results in the release of intracellular calcium and the activation of protein kinase C (PKC). Dysregulation of mGluR1 signaling has been implicated in various neurological and psychiatric disorders, making it a significant target for therapeutic intervention.

This guide focuses on two compounds used to investigate and modulate mGluR1 signaling:

  • This compound: A racemic mixture of the L- and D-enantiomers of 2-amino-3-phosphonopropionic acid. It is known as a competitive antagonist of group I mGluRs, which includes mGluR1 and mGluR5.

  • LY367385: A potent and highly selective competitive antagonist for the mGluR1a splice variant.

Quantitative Comparison of Antagonist Performance

The following table summarizes the key quantitative parameters for this compound and LY367385 based on available experimental data. It is important to note that the pharmacological profile of this compound is more complex and less defined than that of LY367385.

ParameterThis compoundLY367385Reference(s)
Potency at mGluR1 Described as a competitive antagonist of group I mGluRs (mGluR1 and mGluR5). Precise IC50/Ki at mGluR1 is not consistently reported. L-AP3, a component of the racemate, shows inhibitory effects at concentrations ≤ 300 µM in phosphoinositide hydrolysis assays.IC50: 8.8 µM (for mGluR1a in quisqualate-induced phosphoinositide hydrolysis assay)[1][2][3]
Selectivity Non-selective for mGluR1 over mGluR5. The L-enantiomer (L-AP3) may have some selectivity for Group II mGluRs. Also inhibits phosphoserine phosphatase (IC50: 187 µM).Highly selective for mGluR1a over mGluR5a (IC50 > 100 µM). Negligible action on group II and III mGluRs.[1][4]
Mechanism of Action Competitive antagonist at the glutamate binding site.Competitive antagonist at the glutamate binding site.[4]
Off-Target Effects Inhibits phosphoserine phosphatase.[4] L-AP3 can exhibit agonistic activity at higher concentrations (1 mM) in phosphoinositide turnover assays.Not significantly reported at concentrations effective for mGluR1 antagonism.[1]

Signaling Pathways and Experimental Workflows

To understand the action of these antagonists, it is essential to visualize the signaling cascade they modulate and the experimental approaches used to characterize them.

mGluR1 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by mGluR1 activation, which is the target for both this compound and LY367385.

mGluR1_Signaling cluster_cytosol Cytosol Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds Gq_G11 Gq/G11 mGluR1->Gq_G11 Activates PLC PLC Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release IP3->Ca2_release Induces PKC PKC Activation DAG->PKC Activates Experimental_Workflow start Start: Cell Culture (e.g., HEK293 expressing mGluR1) assay_prep Assay Preparation (e.g., Loading with fluorescent dye for Ca²⁺ imaging or ³H-inositol for PI hydrolysis assay) start->assay_prep agonist_antagonist Incubation with Antagonist (this compound or LY367385) followed by Agonist Stimulation (e.g., Glutamate, Quisqualate) assay_prep->agonist_antagonist measurement Measurement of Cellular Response agonist_antagonist->measurement pi_assay Phosphoinositide (PI) Hydrolysis Assay measurement->pi_assay Option 1 ca_imaging Calcium Imaging measurement->ca_imaging Option 2 electrophys Electrophysiology measurement->electrophys Option 3 data_analysis Data Analysis (IC50 determination, selectivity profiling) pi_assay->data_analysis ca_imaging->data_analysis electrophys->data_analysis conclusion Conclusion on Antagonist Potency and Selectivity data_analysis->conclusion

References

Validating the In Vivo Target Engagement of AP-3 Modulators: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, confirming that a therapeutic compound reaches and interacts with its intended target within a living organism is a critical step. This guide provides a comparative overview of key methodologies for validating the in vivo target engagement of "DL-AP3," a hypothetical modulator of the Adaptor Protein Complex 3 (AP-3). The AP-3 complex is a crucial component of the cellular machinery responsible for sorting and trafficking proteins to lysosomes and lysosome-related organelles.[1][2][3] Modulation of this complex holds potential for therapeutic intervention in various diseases.

This guide presents experimental data in structured tables, details robust protocols, and provides visual diagrams to clarify complex pathways and workflows, empowering researchers to select and implement the most suitable validation strategies.

Comparison of In Vivo Target Engagement Validation Methods

Several techniques can be employed to confirm the interaction of a modulator like this compound with the AP-3 complex in a cellular or in vivo setting. The choice of method depends on factors such as the desired sensitivity, the availability of specific reagents, and the nature of the interaction being studied. Below is a comparison of three prominent methods: Cellular Thermal Shift Assay (CETSA), Proximity Ligation Assay (PLA), and Photoaffinity Labeling.

Method Principle Advantages Disadvantages Key Reagents for AP-3
Cellular Thermal Shift Assay (CETSA) Measures the change in thermal stability of a target protein upon ligand binding.[4][5][6]Label-free, can be used in intact cells and tissues, reflects direct target binding.[4][5]May not be suitable for all proteins, requires specific antibodies for detection, optimization of heating conditions is necessary.Antibodies against AP-3 subunits (e.g., AP3B1, AP3D1).
Proximity Ligation Assay (PLA) Visualizes and quantifies protein-protein interactions or the proximity of a drug to its target in situ.[7][8][9]High sensitivity and specificity, provides spatial information about target engagement, can be used in fixed cells and tissues.[7]Requires specific primary antibodies from different species, relies on close proximity (<40 nm) of targets.[8]Primary antibodies against an AP-3 subunit and a tag on this compound (if available), or two different AP-3 subunits to measure conformational changes.
Photoaffinity Labeling A chemically modified version of the compound (with a photoreactive group) is used to covalently label the target protein upon UV irradiation.[10][11][12][13]Provides direct evidence of binding, can identify the specific binding site, useful for target deconvolution.[10][11]Requires synthesis of a photo-probe, potential for non-specific labeling, UV irradiation can damage cells.[12]A photo-probe derivative of this compound.

Illustrative Quantitative Data for this compound Target Engagement

The following table presents hypothetical data to illustrate how quantitative results from each method could be summarized and compared.

Method Parameter Measured This compound (10 mg/kg) This compound (30 mg/kg) Vehicle Control
CETSA Thermal Shift (ΔTm) of AP3B1+2.1°C+4.5°C0°C
PLA PLA signals per cell (AP3B1-DL-AP3 proximity)15.3 ± 2.142.8 ± 4.51.2 ± 0.5
Photoaffinity Labeling % Target Occupancy (AP-3 complex)35%78%0%

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for AP-3

This protocol describes how to assess the target engagement of this compound with the AP-3 complex in animal tissue samples.

Methodology:

  • Animal Dosing: Administer this compound or vehicle control to experimental animals at desired doses and time points.

  • Tissue Homogenization: Euthanize animals and rapidly excise the tissue of interest. Homogenize the tissue in a suitable buffer containing protease and phosphatase inhibitors.

  • Heat Treatment: Aliquot the tissue homogenates into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

  • Protein Extraction: Lyse the cells by freeze-thawing. Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated protein.

  • Protein Quantification and Western Blotting: Collect the supernatant and quantify the protein concentration. Analyze the soluble levels of an AP-3 subunit (e.g., AP3B1) by Western blotting.

  • Data Analysis: Generate a melting curve by plotting the percentage of soluble AP3B1 at each temperature. The shift in the melting temperature (Tm) between this compound-treated and vehicle-treated samples indicates target engagement.

Proximity Ligation Assay (PLA) for AP-3

This protocol details the in situ detection of the proximity between this compound and the AP-3 complex in cultured cells.

Methodology:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound or vehicle control for the desired duration.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.

  • Antibody Incubation: Block non-specific binding sites and incubate the cells with two primary antibodies: one against an AP-3 subunit (e.g., rabbit anti-AP3B1) and another against a tag on this compound (e.g., mouse anti-His-tag, assuming a tagged compound).

  • PLA Probe Incubation: Incubate with species-specific secondary antibodies conjugated with oligonucleotides (PLA probes).

  • Ligation and Amplification: Add a ligation solution to join the two PLA probes if they are in close proximity, followed by an amplification solution containing fluorescently labeled oligonucleotides to generate a rolling circle product.

  • Imaging and Analysis: Mount the coverslips and visualize the PLA signals using a fluorescence microscope. Quantify the number of PLA signals per cell to determine the extent of target engagement.

Photoaffinity Labeling for AP-3

This protocol outlines the identification of AP-3 as the target of this compound using a photo-probe in live cells.

Methodology:

  • Probe Synthesis: Synthesize a derivative of this compound containing a photoreactive group (e.g., diazirine) and a reporter tag (e.g., biotin or a click chemistry handle).

  • Cell Treatment and UV Crosslinking: Treat cells with the photo-probe. Irradiate the cells with UV light to induce covalent crosslinking of the probe to its interacting proteins.

  • Cell Lysis and Protein Enrichment: Lyse the cells and enrich the biotin-tagged protein complexes using streptavidin-coated beads.

  • Proteomic Analysis: Elute the enriched proteins and identify them using mass spectrometry.

  • Target Validation: Confirm the binding to the AP-3 complex by performing a competition experiment where cells are co-incubated with the photo-probe and an excess of unlabeled this compound. A reduction in the signal for AP-3 subunits will validate the specific interaction.

Visualizing Pathways and Workflows

AP-3 Signaling Pathway

The following diagram illustrates the role of the AP-3 complex in vesicle trafficking, a process that could be modulated by this compound.

AP3_Signaling_Pathway cluster_0 Endosomal Membrane cluster_1 Cytosol Arf1_GDP Arf1-GDP Arf1_GTP Arf1-GTP Arf1_GDP->Arf1_GTP GEF AP3_inactive AP-3 (inactive) Arf1_GTP->AP3_inactive Recruitment AP3_active AP-3 (active) AP3_inactive->AP3_active Conformational Change Vesicle AP-3 Coated Vesicle AP3_active->Vesicle Vesicle Formation Cargo Cargo Protein Cargo->AP3_active Binding Lysosome/LRO Lysosome/LRO Vesicle->Lysosome/LRO Trafficking DL_AP3 This compound DL_AP3->AP3_active Modulation

Caption: AP-3 mediated vesicle trafficking from the endosome.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

This diagram outlines the key steps in a CETSA experiment to validate this compound target engagement.

CETSA_Workflow cluster_0 In Vivo / Ex Vivo cluster_1 Sample Preparation cluster_2 Analysis A1 Dose Animal with This compound or Vehicle A2 Harvest and Homogenize Tissue A1->A2 B1 Aliquot Homogenate A2->B1 B2 Heat at Temperature Gradient B1->B2 B3 Centrifuge to Separate Soluble/Aggregated Proteins B2->B3 C1 Collect Supernatant B3->C1 C2 Western Blot for AP-3 Subunit C1->C2 C3 Generate Melting Curves C2->C3 PLA_Workflow cluster_0 Cell Culture cluster_1 Assay Steps cluster_2 Detection A1 Treat Cells with this compound A2 Fix and Permeabilize A1->A2 B1 Incubate with Primary Antibodies (anti-AP-3 & anti-tag) A2->B1 B2 Incubate with PLA Probes B1->B2 B3 Ligate Probes B2->B3 B4 Amplify Signal B3->B4 C1 Fluorescence Microscopy B4->C1 C2 Quantify PLA Signals C1->C2

References

A Comparative Guide to the Reproducibility of DL-AP3's Effects on Synaptic Transmission

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the effects of DL-2-amino-3-phosphonopropionic acid (DL-AP3) on synaptic transmission, with a focus on the reproducibility of its actions. This compound is recognized primarily as a selective antagonist for group I metabotropic glutamate receptors (mGluRs), which are pivotal in modulating synaptic plasticity, neuronal excitability, and various neurological pathways. However, the consistency of its effects has been a subject of investigation. This document contrasts this compound with other commonly used mGluR antagonists, presenting supporting experimental data and detailed protocols for researchers, scientists, and professionals in drug development.

Quantitative Comparison of mGluR Antagonists

The following table summarizes the quantitative effects of this compound and alternative mGluR antagonists on synaptic transmission, as reported in various studies. This comparative data is essential for evaluating the expected efficacy and reproducibility of these compounds in experimental settings.

CompoundTarget Receptor(s)PreparationAssayEffectConcentrationReference
This compound Group I mGluRsNeonatal rat cerebral cortex slicesPhosphoinositide (PI) turnover stimulated by 1S,3R-ACPD~40% inhibition of maximal response300 µM[1]
L-AP3 Group I mGluRsRat hippocampal slicesSynaptic depression induced by 1S,3R-ACPDNo antagonism observedNot specified[2]
(+)-MCPG Group I/II mGluRsNeonatal rat spinal cordLong latency dorsal root responseSelective blockade0.4 mM[3]
LY367385 mGluR1Rat VTA slicesDHPG-induced depression of IPSCsSignificant attenuation (to 84.3±6.8% of baseline)100 µM[4]
JNJ16259685 mGluR1Rat VTA slicesDHPG-induced depression of IPSCsBlockade (to 85.4±7.2% of baseline)100 nM[4]
MPEP mGluR5Rat hippocampal slicesHFT-induced LTPInhibition of induction and late phasesNot specified[5]
MPEP mGluR5Rat VTA slicesDHPG-induced depression of IPSCsNo significant effect (to 71.9±6.3% of baseline)10 µM[4]

Note: IPSC stands for Inhibitory Postsynaptic Current; LTP for Long-Term Potentiation; HFT for High-Frequency Tetanization; DHPG and 1S,3R-ACPD are mGluR agonists.

Signaling Pathways and Experimental Workflows

To contextualize the experimental data, the following diagrams illustrate the signaling pathway of group I mGluRs and a typical electrophysiological workflow used to assess the effects of compounds like this compound.

Group_I_mGluR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1/5 mGluR1/5 Glutamate->mGluR1/5 Binds Gq/11 Gq/11 mGluR1/5->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds to Receptors on Downstream Downstream Cellular Effects PKC->Downstream Ca_release Ca²⁺ Release ER->Ca_release Ca_release->Downstream

Figure 1. Group I mGluR Signaling Pathway.

Electrophysiology_Workflow Slice_Prep Prepare acute brain slices (e.g., hippocampus) Incubation Allow slices to recover in oxygenated aCSF Slice_Prep->Incubation Recording_Setup Transfer slice to recording chamber and establish whole-cell patch clamp Incubation->Recording_Setup Baseline Record baseline synaptic activity (e.g., fEPSPs or PSCs) Recording_Setup->Baseline Drug_Application Bath apply test compound (e.g., this compound or alternative) Baseline->Drug_Application Post_Drug_Recording Record synaptic activity in the presence of the compound Drug_Application->Post_Drug_Recording Washout Washout compound with fresh aCSF Post_Drug_Recording->Washout Data_Analysis Analyze changes in synaptic response amplitude and kinetics Washout->Data_Analysis

Figure 2. Experimental Workflow for Electrophysiology.

Experimental Protocols

The following is a representative protocol for whole-cell voltage-clamp recordings in brain slices, a common method for assessing the effects of compounds on synaptic transmission. This protocol is synthesized from methodologies reported in studies of mGluR function.[4][6]

1. Brain Slice Preparation:

  • Animals (e.g., 18- to 30-day-old rats) are anesthetized and decapitated.[4]

  • The brain is rapidly removed and placed in ice-cold, high-sucrose artificial cerebrospinal fluid (aCSF) containing (in mM): 87 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 75 sucrose, 25 glucose, 0.5 CaCl2, and 7 MgCl2, continuously bubbled with 95% O2/5% CO2.

  • Coronal or sagittal slices (e.g., 250-300 µm thick) of the desired brain region (e.g., hippocampus or ventral tegmental area) are prepared using a vibratome.[6]

  • Slices are incubated at 37°C for 45 minutes in high-sucrose aCSF and then transferred to normal aCSF at room temperature until recording.[6] Normal aCSF contains (in mM): 125 NaCl, 2.5 KCl, 1 MgCl2, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, and 2 CaCl2.[6]

2. Electrophysiological Recording:

  • A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 33-34°C.[6]

  • Neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

  • Whole-cell patch-clamp recordings are made using borosilicate glass pipettes (3-5 MΩ) filled with an internal solution typically containing (in mM): 130 Cs-methanesulfonate, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 Na-phosphocreatine, with pH adjusted to 7.3 and osmolarity to 290 mOsm.

  • Synaptic responses are evoked by electrical stimulation of afferent fibers using a bipolar stimulating electrode. For example, inhibitory postsynaptic currents (IPSCs) can be evoked by stimulating inhibitory inputs at 0.05–0.1 Hz.[4]

  • To isolate specific synaptic events, other neurotransmitter receptors are often blocked pharmacologically. For instance, glutamate receptor antagonists CNQX (20 µM) and AP-5 (50 µM) can be included in the aCSF to block excitatory transmission when studying IPSCs.[4]

3. Data Acquisition and Analysis:

  • A stable baseline of synaptic responses is recorded for at least 3-5 minutes.

  • The test compound (e.g., this compound) is then bath-applied at the desired concentration.

  • The effect of the compound is quantified by comparing the average amplitude of the synaptic response during drug application to the baseline period.

  • Data are typically analyzed using statistical tests such as a one-way repeated measures ANOVA or a paired t-test to determine significance.[6]

Discussion on Reproducibility and Alternatives

The reproducibility of this compound's effects on synaptic transmission presents a complex picture. While it has been shown to inhibit mGluR-mediated phosphoinositide turnover at a concentration of 300 µM, another study reported that L-AP3, a component of the racemic this compound mixture, fails to antagonize synaptic depression induced by the mGluR agonist 1S,3R-ACPD in the hippocampus.[1][2] This suggests that the effects of this compound may be preparation-dependent, or that it may not be a universal antagonist for all mGluR-mediated effects on synaptic transmission.

In contrast, other mGluR antagonists have demonstrated more consistent effects in specific paradigms. For instance, the mGluR1-selective antagonists LY367385 and JNJ16259685 have been shown to reliably block DHPG-induced depression of IPSCs in the VTA.[4] Similarly, (+)-MCPG, a broader spectrum group I/II mGluR antagonist, effectively blocks certain mGluR-mediated responses in the spinal cord.[3] The mGluR5-selective antagonist MPEP has also been shown to have clear effects on LTP, though its efficacy can vary depending on the specific synaptic pathway being investigated.[4][5]

While this compound is a valuable tool for studying group I mGluRs, researchers should be aware of the potential for variability in its effects on synaptic transmission. The existing literature suggests that its antagonist properties may not be universally reproducible across all brain regions and all mGluR-mediated phenomena. For studies requiring consistent and well-characterized antagonism of specific mGluR subtypes, alternatives such as LY367385 for mGluR1 or MPEP for mGluR5 may offer more reliable and reproducible results. The choice of antagonist should be carefully considered based on the specific experimental goals and the known pharmacological profile of the compound in the system of interest.

References

Cross-Validation of DL-AP3's Neuroprotective Effects: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Analysis of the Neuroprotective Properties of DL-2-amino-3-phosphonopropionic Acid (DL-AP3) in an Ischemic Stroke Model

This guide provides a comprehensive overview of the neuroprotective effects of DL-2-amino-3-phosphonopropionic acid (this compound), drawing from the available scientific literature. To date, the primary evidence for this compound's neuroprotective capabilities comes from an in vitro model of cerebral infarction, specifically oxygen-glucose deprivation (OGD)-induced injury in primary neurons. While this initial study provides a strong foundation, it is important to note that extensive cross-validation in different neurodegenerative models is not yet available in the published literature.

Performance in the Oxygen-Glucose Deprivation (OGD) Model

This compound has been shown to be effective in mitigating neuronal damage in an in vitro model of ischemic stroke. The key findings from this research are summarized below, highlighting the compound's ability to preserve neuronal viability and prevent apoptosis.

Quantitative Data Summary
Model SystemTreatment GroupsOutcome MeasuresKey FindingsReference
Primary Rat Cortical Neurons1. Control2. This compound (10 µM)3. Oxygen-Glucose Deprivation (OGD)4. OGD + this compound (10 µM)- Neuronal Viability (CCK-8 Assay): Measured at 24 and 72 hours.- Neuronal Apoptosis (Flow Cytometry): Percentage of apoptotic cells.- Protein Expression (Western Blot): Levels of phospho-Akt1 (p-Akt1) and cytochrome c.- this compound (10 µM) alone did not affect neuronal viability or apoptosis.[1][2][3][4]- OGD significantly reduced neuronal viability and increased apoptosis.[1][2][3][4]- In the OGD + this compound group, this compound significantly attenuated the decrease in neuronal viability (p < 0.001) and reduced the rate of apoptosis (p < 0.01).[1][2][3][4]- this compound treatment partially restored the OGD-induced downregulation of p-Akt1 and upregulation of cytochrome c (p < 0.05 or p < 0.001).[1][2]--INVALID-LINK--

Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the neuroprotective effects of this compound.

Primary Neuron Culture and Oxygen-Glucose Deprivation (OGD) Model
  • Cell Culture: Primary cortical neurons were isolated from neonatal Sprague-Dawley rats and cultured in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

  • OGD Induction: To mimic ischemic conditions, the culture medium was replaced with a glucose-free Earle's Balanced Salt Solution. The cultures were then transferred to a hypoxic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration.

  • Treatment: this compound was added to the culture medium at a concentration of 10 µM immediately following the OGD procedure.

Assessment of Neuronal Viability
  • Cell Counting Kit-8 (CCK-8) Assay:

    • Following the treatment period, CCK-8 solution was added to each well of the culture plate.

    • The plates were incubated for a specified time to allow for the conversion of the WST-8 tetrazolium salt to formazan by cellular dehydrogenases.

    • The absorbance was measured at 450 nm using a microplate reader to quantify the number of viable cells.

Measurement of Neuronal Apoptosis
  • Flow Cytometry with Annexin V-FITC and Propidium Iodide (PI) Staining:

    • Neurons were harvested and washed with cold phosphate-buffered saline (PBS).

    • The cells were resuspended in binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.

    • The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis
  • Protein Extraction: Total protein was extracted from the cultured neurons using a lysis buffer.

  • Protein Quantification: The concentration of the extracted protein was determined using a BCA protein assay kit.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies against p-Akt1, Akt, cytochrome c, and a loading control (e.g., β-actin).

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms and Workflows

To better understand the experimental process and the proposed mechanism of action of this compound, the following diagrams have been generated.

G cluster_0 Experimental Workflow cluster_1 Endpoint Analysis A Primary Cortical Neuron Culture B Oxygen-Glucose Deprivation (OGD) A->B C This compound (10 µM) Treatment B->C D Incubation (24h & 72h) C->D E Neuronal Viability (CCK-8 Assay) D->E F Apoptosis (Flow Cytometry) D->F G Protein Expression (Western Blot) D->G

Experimental workflow for assessing this compound's neuroprotection.

G cluster_pathway Proposed Neuroprotective Signaling Pathway of this compound OGD Oxygen-Glucose DDeprivation (OGD) Akt Akt OGD->Akt inhibits CytC Cytochrome c Release OGD->CytC promotes DLAP3 This compound pAkt p-Akt1 (Active) DLAP3->pAkt promotes pAkt->CytC inhibits Viability Neuronal Viability pAkt->Viability promotes Apoptosis Apoptosis CytC->Apoptosis induces Apoptosis->Viability decreases

This compound's proposed mechanism in OGD-induced injury.

Concluding Remarks

The current body of evidence demonstrates that this compound exhibits significant neuroprotective effects in an in vitro model of ischemic stroke by modulating the Akt signaling pathway and inhibiting the apoptotic cascade.[1][2] These findings are promising and warrant further investigation.

However, for a comprehensive understanding and to validate its therapeutic potential, it is imperative that future research endeavors focus on:

  • Testing in Diverse Models: Evaluating the efficacy of this compound in other in vitro and in vivo models of neurodegenerative diseases, such as those for Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis.

  • Comparative Studies: Conducting head-to-head comparisons of this compound with other established or experimental neuroprotective agents to gauge its relative potency and potential advantages.

  • Dose-Response and Pharmacokinetic Studies: Establishing a clear dose-response relationship and understanding the pharmacokinetic and pharmacodynamic properties of this compound in vivo.

This guide will be updated as more research on the neuroprotective effects of this compound becomes available.

References

A Comparative Analysis of DL-AP3 and Other Phosphoserine Phosphatase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phosphoserine phosphatase (PSPH) is a critical enzyme that catalyzes the final, irreversible step in the primary biosynthesis pathway of L-serine. This amino acid is not only a fundamental component of proteins but also a precursor for a multitude of essential biomolecules, including glycine, D-serine, cysteine, and various lipids. Given its central role in cellular metabolism, PSPH has emerged as a significant target for research and therapeutic development. Inhibitors of PSPH are invaluable tools for elucidating its physiological functions and hold promise as potential drugs for various diseases, including neurological disorders and cancer.

This guide provides a comparative analysis of DL-2-amino-3-phosphonopropionic acid (DL-AP3) and other known inhibitors of phosphoserine phosphatase. We will delve into their inhibitory potency, mechanisms of action, and the signaling pathways they affect, supported by experimental data and protocols.

Comparative Potency of Phosphoserine Phosphatase Inhibitors

The efficacy of a phosphatase inhibitor is primarily quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). The following table summarizes the available quantitative data for this compound and a selection of other PSPH inhibitors, allowing for a direct comparison of their potencies.

InhibitorIC50 (µM)Ki (µM)Type of InhibitionNotes
This compound 187[1]77[1]Competitive
D-AP3 -48CompetitiveMore potent than L-AP3 for PSPH.[2]
L-AP3 -151CompetitiveAlso an antagonist for metabotropic glutamate receptors.[2]
p-Chloromercuriphenylsulfonic acid (CMPSA) 9[3]-NoncompetitiveA potent sulfhydryl-reacting reagent.[3]
Glycerophosphorylcholine 18[3]-Uncompetitive[3]
Fluoride 770[3]--[3]
AN-967/15490027 In the nM range--A novel inhibitor identified via in silico screening.[4]
AO-476/43407254 In the nM range--A novel inhibitor identified via in silico screening.[4]
AE-562/12222184 In the nM range--A novel inhibitor identified via in silico screening.[4]
STK184776 In the nM range--A novel inhibitor identified via in silico screening.[4]
Raltitrexed In the nM range--A novel inhibitor identified via in silico screening.[4]

Key Observations:

  • AP3 Enantiomers: Interestingly, the D-enantiomer of AP3 is a more potent inhibitor of phosphoserine phosphatase than the L-enantiomer, which contrasts with their selectivity for metabotropic glutamate receptors.[2] this compound, a racemic mixture, exhibits intermediate potency.[2]

  • Potent Novel Inhibitors: Recent studies have identified several novel small molecule inhibitors with significantly higher potency, with IC50 values in the nanomolar range.[4] These compounds, including AN-967/15490027 and raltitrexed, were discovered through in silico screening and validated with in vitro enzyme inhibition assays.[4]

  • Diverse Mechanisms: The inhibitors display various mechanisms of action. This compound and its enantiomers are competitive inhibitors, meaning they bind to the active site of the enzyme and compete with the substrate.[2] In contrast, CMPSA is a noncompetitive inhibitor, and glycerophosphorylcholine is an uncompetitive inhibitor.[3]

Signaling Pathways Modulated by Phosphoserine Phosphatase

The primary role of phosphoserine phosphatase is in the L-serine biosynthesis pathway . However, emerging evidence suggests its involvement in other signaling cascades.

Canonical L-Serine Biosynthesis Pathway

This is the main pathway for de novo L-serine synthesis in most organisms. It involves three enzymatic steps, starting from the glycolysis intermediate 3-phosphoglycerate. PSPH catalyzes the final, Mg2+-dependent, and irreversible step.

L_Serine_Biosynthesis cluster_glycolysis Glycolysis cluster_serine_biosynthesis L-Serine Biosynthesis cluster_inhibitors Inhibitors 3_PG 3-Phosphoglycerate 3_PHP 3-Phosphohydroxypyruvate 3_PG->3_PHP PHGDH P_Ser O-Phospho-L-serine 3_PHP->P_Ser PSAT1 L_Ser L-Serine P_Ser->L_Ser PSPH DL_AP3 This compound PSPH PSPH DL_AP3->PSPH Others Other Inhibitors Others->PSPH

L-Serine biosynthesis pathway and the site of PSPH inhibition.
Noncanonical, L-Serine-Independent Pathway

Recent research has uncovered that PSPH can also function independently of the L-serine synthesis pathway. For instance, PSPH has been shown to dephosphorylate Insulin Receptor Substrate 1 (IRS-1), a key signaling molecule in the insulin and insulin-like growth factor pathways. This noncanonical activity of PSPH can promote lung cancer progression.[5]

Noncanonical_Pathway p_IRS1 Phosphorylated IRS-1 (Active) IRS1 IRS-1 (Inactive) p_IRS1->IRS1 Dephosphorylation Cancer_Progression Cancer Progression p_IRS1->Cancer_Progression PSPH PSPH PSPH->p_IRS1 Inhibitors PSPH Inhibitors Inhibitors->PSPH

Noncanonical, L-serine-independent pathway involving PSPH.

Experimental Methodologies

The inhibitory activity of compounds against phosphoserine phosphatase is typically determined using an in vitro enzyme inhibition assay. A common method is the malachite green phosphate assay, which measures the amount of inorganic phosphate released from the substrate (O-phospho-L-serine) by the enzyme.

General Protocol for Phosphoserine Phosphatase Inhibition Assay
  • Reaction Mixture Preparation: A standard reaction mixture is prepared containing a buffer (e.g., 50 mM HEPES-NaOH, pH 8.0), dithiothreitol (DTT), and ethylenediaminetetraacetic acid (EDTA).

  • Inhibitor Incubation: Varying concentrations of the inhibitor compound (e.g., this compound) are added to the reaction mixture, followed by the addition of purified PSPH protein. The mixture is incubated at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by adding the substrate, O-phospho-L-serine.

  • Reaction Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Reaction and Phosphate Detection: The reaction is stopped by adding a malachite green reagent. This reagent forms a colored complex with the inorganic phosphate released during the reaction.

  • Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer (typically at a wavelength of 620-660 nm).

  • Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Experimental_Workflow Prepare_Mixture 1. Prepare Reaction Mixture (Buffer, DTT, EDTA) Add_Inhibitor 2. Add Inhibitor and PSPH Enzyme Prepare_Mixture->Add_Inhibitor Incubate_1 3. Pre-incubate Add_Inhibitor->Incubate_1 Add_Substrate 4. Add Substrate (O-phospho-L-serine) Incubate_1->Add_Substrate Incubate_2 5. Incubate at 37°C Add_Substrate->Incubate_2 Add_Malachite_Green 6. Stop reaction with Malachite Green Incubate_2->Add_Malachite_Green Measure_Absorbance 7. Measure Absorbance (620-660 nm) Add_Malachite_Green->Measure_Absorbance Calculate_IC50 8. Calculate % Inhibition and IC50 Measure_Absorbance->Calculate_IC50

Workflow for a phosphoserine phosphatase inhibition assay.

Conclusion

This compound is a moderately potent, competitive inhibitor of phosphoserine phosphatase. While it has been a useful tool in research, particularly in neuroscience due to its dual action on metabotropic glutamate receptors, a range of other inhibitors with different potencies and mechanisms of action are available. Notably, the recent discovery of highly potent, nanomolar-range inhibitors opens new avenues for more specific and effective modulation of PSPH activity. The choice of inhibitor will depend on the specific research question, with considerations for potency, selectivity, and mechanism of inhibition. The continued exploration of PSPH inhibitors is crucial for advancing our understanding of L-serine metabolism and for the development of novel therapeutic strategies targeting this important enzyme.

References

Benchmarking DL-AP3's Potency Against Novel Glutamate Receptor Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency of the classic glutamate receptor antagonist, DL-AP3, against a selection of novel antagonists targeting Group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. The data presented herein is intended to aid researchers and drug development professionals in selecting the appropriate pharmacological tools for their studies.

Introduction to Glutamate Receptor Antagonists

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors are pivotal in mediating synaptic transmission and plasticity. Group I mGluRs, comprising mGluR1 and mGluR5, are Gq/11 protein-coupled receptors that play crucial roles in various physiological processes, including learning, memory, and motor control. Their dysfunction has been implicated in numerous neurological and psychiatric disorders.

DL-2-Amino-3-phosphonopropionic acid (this compound) is a classical competitive antagonist of Group I mGluRs. While it has been a valuable tool in foundational research, the development of novel, more potent, and selective antagonists has provided researchers with advanced tools to dissect the roles of mGluR1 and mGluR5 with greater precision. This guide benchmarks this compound against three such novel antagonists: JNJ16259685 (a selective mGluR1 antagonist), and Mavoglurant (AFQ056) and Basimglurant (RG7090) (selective mGluR5 antagonists). A key distinction is that while this compound is a competitive antagonist, acting at the glutamate binding site, the novel antagonists featured here are non-competitive, negative allosteric modulators (NAMs) that bind to a different site on the receptor.

Quantitative Comparison of Antagonist Potency

The following table summarizes the potency of this compound and the selected novel antagonists. Potency is presented as IC50, Ki, or Kd values, which represent the concentration of the antagonist required to achieve 50% inhibition of the receptor's activity or binding of a radioligand. Lower values indicate higher potency.

CompoundTarget ReceptorMechanism of ActionPotency (IC50/Ki/Kd)
This compound mGluR1, mGluR5Competitive AntagonistKi: ~298 µM (for rat mGluR1α)
JNJ16259685 mGluR1Non-competitive Antagonist (NAM)IC50: 1.21 nM (human mGluR1a) IC50: 3.24 nM (rat mGluR1a) Ki: 0.34 nM (rat mGluR1a)[1]
Mavoglurant (AFQ056) mGluR5Non-competitive Antagonist (NAM)IC50: 30 nM (human mGluR5)[2]
Basimglurant (RG7090) mGluR5Non-competitive Antagonist (NAM)IC50: 7.0 nM (human mGluR5) Ki: 1.4 nM (human mGluR5) Kd: 1.1 nM[3]

Experimental Protocols

The potency values cited in this guide were determined using established in vitro pharmacological assays. The general methodologies for these key experiments are outlined below.

Radioligand Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the target receptor.

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO cells) that have been engineered to express a high level of the target receptor (mGluR1 or mGluR5).

  • Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-R214127 for mGluR1, or [3H]-MPEP for mGluR5) and varying concentrations of the antagonist being tested.

  • Separation: The reaction is terminated, and the bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand is determined and expressed as the Ki or IC50 value.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the increase in intracellular calcium that occurs upon agonist stimulation of Group I mGluRs.

  • Cell Culture and Dye Loading: Cells expressing the target receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.

  • Agonist Stimulation: A known agonist of the receptor (e.g., glutamate or quisqualate) is added to the cells to stimulate the receptor.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

  • Data Analysis: The concentration of the antagonist that causes a 50% reduction in the agonist-induced calcium response is calculated as the IC50 value.

Signaling Pathways and Experimental Workflow

To provide a clearer understanding of the mechanisms discussed, the following diagrams illustrate the canonical signaling pathway for Group I mGluRs and a typical experimental workflow for determining antagonist potency.

Group_I_mGluR_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Glutamate Glutamate mGluR1/5 mGluR1/5 Glutamate->mGluR1/5 Binds to Gq/11 Gq/11 mGluR1/5->Gq/11 Activates PLCβ PLCβ Gq/11->PLCβ Activates PIP2 PIP2 PLCβ->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Downstream\nSignaling Downstream Signaling Ca2+->Downstream\nSignaling PKC->Downstream\nSignaling

Caption: Canonical signaling pathway of Group I mGluRs.

Antagonist_Assay_Workflow Start Start Cell_Culture Culture cells expressing target mGluR Start->Cell_Culture Assay_Preparation Prepare assay plates with cells Cell_Culture->Assay_Preparation Antagonist_Addition Add varying concentrations of antagonist Assay_Preparation->Antagonist_Addition Incubation Incubate antagonist with cells Antagonist_Addition->Incubation Agonist_Stimulation Stimulate with a known mGluR agonist Incubation->Agonist_Stimulation Signal_Detection Measure downstream signal (e.g., Ca²⁺ flux or radioligand binding) Agonist_Stimulation->Signal_Detection Data_Analysis Analyze data to determine IC50 or Ki value Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an in vitro antagonist potency assay.

References

Independent Verification of DL-AP3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of DL-AP3 and Alternative Group I Metabotropic Glutamate Receptor Antagonists.

This guide provides an independent verification of the published findings on DL-2-Amino-3-phosphonopropionic acid (this compound), a competitive antagonist of Group I metabotrobic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. To offer a comprehensive evaluation, its performance is compared against two alternative antagonists: MPEP, a selective mGluR5 antagonist, and LY341495, a broad-spectrum mGluR antagonist with activity at Group I receptors. This document summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes the relevant biological pathways and workflows to aid in the critical assessment and replication of these findings.

Quantitative Comparison of Antagonist Affinity and Potency

The following table summarizes the binding affinities (Ki) and potencies (IC50) of this compound and its alternatives at mGluR1 and mGluR5. These values are critical for understanding the selectivity and potential therapeutic utility of these compounds.

CompoundReceptorKi (nM)IC50 (nM)
This compound mGluR1αNot Reported2,100,000[1]
mGluR5Not ReportedNot Reported
MPEP mGluR1Not Reported>10,000[2][3]
mGluR5~400[4]36[2]
LY341495 mGluR1aNot Reported7,800[5][6]
mGluR5aNot Reported8,200[5][6]

Note: The IC50 value for this compound was determined in Xenopus oocytes expressing mGluR1α and may vary in other experimental systems.[1] MPEP is a non-competitive antagonist, and its IC50 is for the inhibition of agonist-stimulated phosphoinositide hydrolysis.[2] LY341495 is primarily a Group II mGluR antagonist with lower potency at Group I receptors.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.

G cluster_receptor Group I mGluR Activation cluster_downstream Downstream Signaling Glutamate Glutamate mGluR1_5 mGluR1/5 Glutamate->mGluR1_5 Binds to Gq_11 Gq/11 mGluR1_5->Gq_11 Activates PLCB PLCβ Gq_11->PLCB Activates PIP2 PIP2 PLCB->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates G start Start prep_membranes Prepare Membranes (Tissue or Cell Homogenate) start->prep_membranes incubate Incubate Membranes with Radioligand & Test Compound prep_membranes->incubate separate Separate Bound & Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Determine Ki) quantify->analyze end End analyze->end G start Start label_cells Label Cells with [³H]-myo-inositol start->label_cells pre_incubate Pre-incubate with Test Compound label_cells->pre_incubate stimulate Stimulate with Agonist in presence of LiCl pre_incubate->stimulate extract Extract Inositol Phosphates stimulate->extract separate_quantify Separate & Quantify [³H]-IPs (HPLC or Column) extract->separate_quantify analyze Data Analysis (Determine IC50) separate_quantify->analyze end End analyze->end

References

Statistical Validation of DL-AP3: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive analysis of the experimental data available for DL-AP3, a competitive antagonist of group I metabotropic glutamate receptors (mGluRs), specifically mGluR1 and mGluR5. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of this compound with other known mGluR antagonists, supported by experimental data and detailed methodologies.

Introduction to this compound

DL-2-amino-3-phosphonopropionic acid (this compound) is a widely used pharmacological tool in neuroscience research to investigate the physiological and pathological roles of group I mGluRs. These receptors are implicated in a variety of neuronal processes, including synaptic plasticity, learning, and memory, and are targets for therapeutic intervention in neurological and psychiatric disorders. This guide aims to provide a clear and concise summary of the quantitative data validating the activity of this compound and to compare its performance against other selective antagonists.

Comparative Efficacy of mGluR Antagonists

The following tables summarize the available quantitative data for this compound and its alternatives, MPEP and LY341495, highlighting their potency at their respective targets.

CompoundTarget(s)Assay TypePotency (IC50/Ki)Reference
This compound mGluR1αElectrophysiology (in Xenopus oocytes)IC50: 2.1 mM[1]
Phosphoserine PhosphataseEnzyme Inhibition AssayIC50: 187 µM, Ki: 77 µM[2][3]
MPEP mGluR5Phosphoinositide Hydrolysis AssayIC50: 36 nM[4]
LY341495 mGluR1aPhosphoinositide Hydrolysis AssayIC50: 7.8 µM[5]
mGluR5aPhosphoinositide Hydrolysis AssayIC50: 8.2 µM[5]
mGluR2cAMP Formation AssayIC50: 21 nM[5]
mGluR3cAMP Formation AssayIC50: 14 nM[5]

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental systems and assay conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize mGluR antagonists.

In Vitro Assay for mGluR1 Antagonist Activity (Electrophysiology in Xenopus Oocytes)

This protocol describes the methodology used to assess the antagonist activity of compounds like this compound on mGluR1α expressed in Xenopus oocytes.

  • Oocyte Preparation: Mature female Xenopus laevis frogs are anesthetized, and ovarian lobes are surgically removed. Oocytes are manually dissected and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding for the human mGluR1α. Injected oocytes are incubated for 2-5 days to allow for receptor expression.

  • Two-Electrode Voltage Clamp Recording: An oocyte is placed in a recording chamber and perfused with a standard saline solution. The oocyte is impaled with two microelectrodes for voltage clamping.

  • Agonist and Antagonist Application: A baseline response is established by applying a known concentration of glutamate. The antagonist (e.g., this compound) is then co-applied with glutamate, and the change in the glutamate-induced current is measured to determine the inhibitory effect.

  • Data Analysis: Concentration-response curves are generated to calculate the IC50 value of the antagonist.

Phosphoinositide (PI) Hydrolysis Assay for mGluR5 Antagonists

This assay is commonly used to determine the potency of antagonists for Gq-coupled receptors like mGluR5.

  • Cell Culture and Labeling: HEK293 cells stably expressing mGluR5 are cultured and incubated overnight with [3H]-myo-inositol to label the cellular phosphoinositide pool.

  • Antagonist and Agonist Treatment: Cells are pre-incubated with varying concentrations of the antagonist (e.g., MPEP) for a defined period. Subsequently, a specific mGluR5 agonist, such as (S)-3,5-dihydroxyphenylglycine (DHPG), is added to stimulate PI hydrolysis.

  • Extraction of Inositol Phosphates: The reaction is terminated, and the cells are lysed. The total inositol phosphates (IPs) are then separated from the cell lysate using anion-exchange chromatography.

  • Quantification: The amount of [3H]-labeled IPs is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory effect of the antagonist on agonist-stimulated IP accumulation is used to determine its IC50 value.

In Vivo Behavioral Assay: Operant Ethanol Self-Administration

This protocol is an example of an in vivo experiment to assess the effects of mGluR antagonists on alcohol-seeking behavior.

  • Animal Model: Male alcohol-preferring (P) rats are trained to self-administer 10% (w/v) ethanol in operant conditioning chambers.

  • Drug Administration: Once stable ethanol self-administration is established, rats are administered with the mGluR antagonist (e.g., MPEP, LY-341495, or CPCCOEt) via intraperitoneal injection prior to the experimental session.[6]

  • Behavioral Testing: Rats are placed in the operant chambers, and their lever-pressing for ethanol reinforcement is recorded over a set period.

  • Data Analysis: The number of lever presses for ethanol is compared between antagonist-treated and vehicle-treated groups to determine the effect of the compound on ethanol self-administration.

Signaling Pathways and Mechanisms of Action

This compound acts as a competitive antagonist at the glutamate binding site of mGluR1 and mGluR5. By blocking the binding of the endogenous agonist glutamate, this compound prevents the activation of downstream signaling cascades.

mGluR1 Signaling Pathway

Activation of mGluR1, a Gq-coupled receptor, leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium. DAG, along with calcium, activates protein kinase C (PKC). This compound blocks this entire cascade by preventing the initial glutamate binding.

mGluR1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR1 mGluR1 Glutamate->mGluR1 Binds & Activates DL_AP3 This compound (Antagonist) DL_AP3->mGluR1 Competitively Blocks Gq Gq protein mGluR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: this compound competitively antagonizes glutamate binding to mGluR1.

mGluR5 Signaling Pathway

Similar to mGluR1, mGluR5 is also a Gq-coupled receptor. Its activation initiates a comparable signaling cascade involving PLC, IP3, and DAG, leading to calcium mobilization and PKC activation. This compound also competitively inhibits glutamate binding to mGluR5, thereby blocking these downstream effects.

mGluR5_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds & Activates DL_AP3 This compound (Antagonist) DL_AP3->mGluR5 Competitively Blocks Gq Gq protein mGluR5->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Caption: this compound competitively antagonizes glutamate binding to mGluR5.

Experimental Workflow for Antagonist Validation

The following diagram illustrates a typical workflow for the validation of a novel mGluR antagonist.

Antagonist_Validation_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation A Primary Screening: Binding Affinity Assay B Functional Assay: Calcium Mobilization or Phosphoinositide Hydrolysis A->B Confirm Functional Activity C Electrophysiology: Assess impact on synaptic transmission B->C Characterize Neuronal Effects D Selectivity Profiling: Test against other mGluR subtypes and other receptors C->D Determine Specificity E Pharmacokinetic Studies: ADME Properties D->E Proceed if potent and selective F Behavioral Models: Assess efficacy in disease models (e.g., anxiety, pain) E->F Evaluate in living organisms G Target Engagement: Confirm receptor occupancy in the brain F->G Validate mechanism in vivo

Caption: A generalized workflow for mGluR antagonist validation.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling DL-AP3

Author: BenchChem Technical Support Team. Date: November 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with DL-AP3 (DL-2-Amino-3-phosphonopropionic acid). The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Hazard Identification and Quantitative Data

This compound is classified as a hazardous substance and can cause irritation to the skin, eyes, and respiratory system[1]. It is a white to light brown solid powder that has poor water solubility[1][2]. While primarily an irritant, it may also emit corrosive or poisonous fumes under certain conditions[1].

PropertyValueSource
CAS Number 20263-06-3[2][3][4]
Molecular Formula C3H8NO5P[2][4]
Molecular Weight 169.07 g/mol [2]
Appearance White to almost white/light brown powder[1][2]
Melting Point 227-229 °C[2][3]
Solubility Slightly soluble in water (with heating)[2][5]
Hazard Codes Xi (Irritant)[2][3]
Risk Statements R36/37/38 (Irritating to eyes, respiratory system and skin)[2]
Hazard Statements H315, H319, H335 (Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation)[2]

Personal Protective Equipment (PPE)

To mitigate the risks of exposure, the following personal protective equipment is mandatory when handling this compound.

Recommended PPE for Handling this compound
Protection LevelEquipmentSpecifications
Respiratory Protection Air-purifying respirator with a particulate filter (N95 or better)Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust.
Eye and Face Protection Safety glasses with side shields or chemical splash gogglesEssential to prevent eye irritation from airborne particles[1]. A face shield should be used in addition to goggles when there is a significant risk of splashing[6].
Skin and Body Protection Laboratory coatShould be worn at all times in the laboratory.
Chemical-resistant apronRecommended when handling larger quantities or when there is a risk of spills.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene)Select gloves that have been tested to relevant standards (e.g., EN 374 in Europe, F739 in the US)[1]. Inspect gloves for any signs of degradation before use.
Footwear Closed-toe shoesRequired for all laboratory work. Chemical-resistant boots are recommended if large quantities are being handled[7].

Operational and Disposal Plans

Adherence to the following procedural steps for handling, storage, and disposal is critical for ensuring a safe laboratory environment.

Experimental Protocol: Safe Handling of this compound
  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area[1].

    • For weighing and preparing solutions, use a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Handling the Compound :

    • Avoid all personal contact with the substance, including inhalation of dust[1].

    • Use dry clean-up procedures to avoid generating dust[1].

    • Do not eat, drink, or smoke in the area where this compound is being handled[1].

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn[1].

  • Storage :

    • Store in a tightly sealed, properly labeled container[1].

    • Recommended storage temperature is between 0-6°C[2][3].

    • Store away from incompatible materials, particularly oxidizing agents such as nitrates and chlorine bleaches, as this may pose an ignition risk[1].

Spill Management Protocol
  • Minor Spills :

    • Immediately alert others in the vicinity.

    • Wear the appropriate PPE, including a respirator, gloves, and eye protection[1].

    • Clean up the spill using dry methods (e.g., sweeping, vacuuming with a HEPA-filtered vacuum) to avoid creating dust[1].

    • Place the collected material into a clean, dry, sealable, and labeled container for disposal[1].

  • Major Spills :

    • Evacuate the immediate area and notify laboratory personnel.

    • Alert emergency responders, providing them with the location and nature of the hazard[1].

    • Prevent the spilled material from entering drains or water courses[1].

    • Only personnel trained in hazardous spill response should attempt to clean up a major spill.

Disposal Plan
  • Waste Disposal :

    • Dispose of this compound and any contaminated materials (e.g., gloves, wipes) as hazardous chemical waste.

    • Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

    • Potential disposal methods include burial in a licensed landfill or incineration in a licensed facility[1].

  • Container Decontamination :

    • Empty containers should be decontaminated before disposal.

    • Observe all label safeguards until the containers are cleaned and destroyed[1].

Workflow and Pathway Visualizations

The following diagrams illustrate the logical workflow for safely handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Emergency Protocol Risk_Assessment Conduct Risk Assessment PPE_Check Don Appropriate PPE Risk_Assessment->PPE_Check Eng_Controls Verify Engineering Controls (Fume Hood, Eyewash) PPE_Check->Eng_Controls Weigh Weigh Compound in Containment Hood Eng_Controls->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Conduct_Exp Conduct Experiment Prepare_Sol->Conduct_Exp Decontaminate Decontaminate Work Area Conduct_Exp->Decontaminate Segregate_Waste Segregate Hazardous Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Protocols Segregate_Waste->Dispose End End Dispose->End End of Process Spill Spill Occurs Assess_Spill Assess Severity (Minor/Major) Spill->Assess_Spill Minor_Spill Minor Spill Cleanup Assess_Spill->Minor_Spill Minor Major_Spill Major Spill: Evacuate & Alert Responders Assess_Spill->Major_Spill Major Minor_Spill->Segregate_Waste Major_Spill->End

Caption: Workflow for the safe handling of this compound from preparation to disposal.

PPE_Selection_Logic cluster_exposure_risk Exposure Risk Assessment cluster_ppe_selection Mandatory PPE cluster_final_check Final Check Start Start: Handling this compound Inhalation Inhalation of Powder? Start->Inhalation Skin_Contact Risk of Skin Contact? Start->Skin_Contact Eye_Splash Risk of Eye Splash? Start->Eye_Splash Respirator Use Respirator Inhalation->Respirator Yes Gloves_Coat Wear Gloves & Lab Coat Skin_Contact->Gloves_Coat Yes Goggles Wear Goggles/Face Shield Eye_Splash->Goggles Yes Proceed Proceed with Work Respirator->Proceed Gloves_Coat->Proceed Goggles->Proceed

Caption: Decision logic for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.